molecular formula C6H12N2O B3100181 2-Oxa-5,8-diazaspiro[3.5]nonane CAS No. 1363382-90-4

2-Oxa-5,8-diazaspiro[3.5]nonane

Cat. No.: B3100181
CAS No.: 1363382-90-4
M. Wt: 128.17
InChI Key: SDYCEPNUOZPFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-5,8-diazaspiro[3.5]nonane is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17. The purity is usually 95%.
BenchChem offers high-quality 2-Oxa-5,8-diazaspiro[3.5]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxa-5,8-diazaspiro[3.5]nonane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxa-5,8-diazaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-2-8-6(3-7-1)4-9-5-6/h7-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYCEPNUOZPFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CN1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305150
Record name 2-Oxa-5,8-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-90-4
Record name 2-Oxa-5,8-diazaspiro[3.5]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxa-5,8-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Oxa-5,8-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxa-5,8-diazaspiro[3.5]nonane is a unique spirocyclic scaffold of increasing interest in medicinal chemistry and drug discovery. Its three-dimensional architecture and the strategic placement of heteroatoms offer a compelling alternative to more traditional saturated heterocycles. This guide provides a comprehensive overview of the core physicochemical properties of 2-Oxa-5,8-diazaspiro[3.5]nonane, offering both a summary of predicted data and, crucially, detailed experimental protocols for the definitive characterization of this and similar novel molecular entities. In the absence of extensive publicly available experimental data for the parent compound, this document serves as a foundational resource and a practical handbook for researchers, enabling them to generate high-quality, reliable data to support their drug discovery and development programs.

Introduction: The Emerging Importance of Spirocyclic Scaffolds

The principle of "escaping from flatland" has become a guiding mantra in modern drug design, compelling chemists to explore novel, three-dimensional molecular architectures. Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. They offer rigid yet conformationally defined structures that can project substituents into chemical space in a more precise manner than their linear or fused-ring counterparts. 2-Oxa-5,8-diazaspiro[3.5]nonane, incorporating an oxetane and a piperazine-like ring, presents a fascinating scaffold with the potential for improved metabolic stability, aqueous solubility, and unique receptor-binding interactions. Understanding its fundamental physicochemical properties is the critical first step in unlocking its full potential as a building block for next-generation therapeutics.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the known and predicted properties of 2-Oxa-5,8-diazaspiro[3.5]nonane.

PropertyValueSource
Molecular Formula C₆H₁₂N₂OPubChem[1]
Molecular Weight 128.17 g/mol PubChem
Monoisotopic Mass 128.09496 DaPubChem[1]
Canonical SMILES C1CNC2(CN1)COC2PubChem[1]
InChIKey SDYCEPNUOZPFMG-UHFFFAOYSA-NPubChem[1]
Predicted XlogP -1.3PubChem[1]
Physical Form Dihydrochloride salt is a solid.Sigma-Aldrich[2]

A note on predicted properties: While computational models provide a useful starting point, it is imperative that these values are confirmed through rigorous experimental determination. The lipophilicity (LogP/D), basicity (pKa), and solubility of a molecule are exquisitely sensitive to its three-dimensional structure and intramolecular interactions, which may not be perfectly captured by in silico algorithms. For instance, a methylated analog, 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, has a predicted LogP of -0.7096, which, while still indicating hydrophilicity, differs from the parent compound's prediction.[3]

Ionization Constant (pKa): A Critical Determinant of In Vivo Behavior

The pKa values of a molecule govern its charge state at different physiological pHs, which in turn profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties. As 2-Oxa-5,8-diazaspiro[3.5]nonane contains two secondary amine functionalities, it is expected to have two basic pKa values. The precise determination of these values is essential for any drug development campaign.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely accepted method for the precise determination of pKa values.[4] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.[4][5]

Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[5] Ensure the pH signal drift is less than 0.01 pH units per minute for stable readings.[4][5]

  • Sample Preparation: Prepare a 1 mM solution of 2-Oxa-5,8-diazaspiro[3.5]nonane (or its salt) in deionized water. To maintain a constant ionic strength throughout the titration, add potassium chloride to a final concentration of 0.15 M.[5]

  • Titration Setup: Place 20 mL of the sample solution in a temperature-controlled reaction vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Purge the solution with nitrogen to remove dissolved carbon dioxide.[5]

  • Acidification: Acidify the sample solution to approximately pH 1.8-2.0 by adding 0.1 M hydrochloric acid (HCl).[4][5]

  • Titration: Titrate the acidic solution with standardized 0.1 M sodium hydroxide (NaOH), adding small, precise volumes of the titrant.[4][5]

  • Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.0-12.5.[4][5]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the inflection points on the titration curve. Perform the titration in triplicate to ensure reproducibility.[4][5]

Causality Behind Experimental Choices:

  • Constant Ionic Strength: The use of 0.15 M KCl minimizes changes in the activity coefficients of the ions in solution, ensuring that the measured pH changes are primarily due to the protonation/deprotonation of the analyte.[5]

  • Nitrogen Purge: Dissolved CO₂ can form carbonic acid, which would interfere with the titration of a basic compound. Removing it ensures a more accurate determination of the analyte's pKa.[5]

  • Triplicate Measurement: Repeating the experiment ensures the reliability and precision of the determined pKa values, allowing for the calculation of a mean and standard deviation.[4][5]

Alternative Method: Spectroscopic pKa Determination

For compounds with a suitable chromophore, UV-Vis spectroscopy offers an alternative method for pKa determination.[6] This technique relies on the principle that the ionized and non-ionized forms of a molecule often have different UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be derived.[7][8]

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical parameter in drug design, as it influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target effects. For ionizable molecules like 2-Oxa-5,8-diazaspiro[3.5]nonane, it is crucial to distinguish between:

  • LogP (Partition Coefficient): The ratio of the concentration of the neutral species in octanol and water.

  • LogD (Distribution Coefficient): The ratio of the total concentration of all species (ionized and neutral) in octanol and water at a specific pH.[9]

Experimental Protocol: The Shake-Flask Method for LogD₇.₄ Determination

The shake-flask method is the "gold standard" for determining lipophilicity due to its direct measurement of partitioning.[10] The LogD at pH 7.4 is particularly relevant as it mimics physiological conditions.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and vice-versa, by vigorously mixing them and allowing the layers to separate. This ensures that the two phases are in equilibrium before the experiment begins.

  • Sample Preparation: Prepare a 10 mM stock solution of 2-Oxa-5,8-diazaspiro[3.5]nonane in dimethyl sulfoxide (DMSO).

  • Partitioning: In a vial, combine 990 µL of the pre-saturated PBS (pH 7.4) and 100 µL of the pre-saturated n-octanol. Add 10 µL of the DMSO stock solution.[9]

  • Equilibration: Cap the vial and mix on a rotator for 1 hour at room temperature to allow the compound to partition between the two phases and reach equilibrium.[9]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][]

  • Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]PBS )

Self-Validating System:

  • Mass Balance: To ensure the integrity of the experiment, a mass balance calculation should be performed. The total amount of compound recovered from both phases should be close to the initial amount added. Significant loss may indicate adsorption to the vial walls or degradation.

  • Reference Compounds: Running well-characterized reference compounds with known LogD values alongside the test compound validates the experimental setup and analytical method.

Aqueous Solubility: The Gateway to Bioavailability

Adequate aqueous solubility is a prerequisite for a drug to be absorbed and distributed throughout the body. Poor solubility can be a major hurdle in drug development, leading to low bioavailability and formulation challenges.[13] Two types of solubility are commonly measured: kinetic and thermodynamic.

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound in an aqueous buffer after being introduced from a concentrated organic stock solution, typically DMSO. It is a high-throughput method used for early-stage screening.[13][14]

Methodology (Nephelometric Assay):

  • Stock Solution: Prepare a 20 mM stock solution of 2-Oxa-5,8-diazaspiro[3.5]nonane in DMSO.[15]

  • Plate Setup: In a 96-well microtiter plate, dispense a small volume (e.g., 5 µL) of the DMSO stock solution into multiple wells to create a dilution series.[14]

  • Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations.[14]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.[14]

  • Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the onset of precipitation, and thus the kinetic solubility limit.[14]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is considered the definitive measure.[16]

Methodology:

  • Sample Preparation: Add an excess amount of the solid 2-Oxa-5,8-diazaspiro[3.5]nonane (or its salt) to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: After equilibration, allow the undissolved solid to settle. A centrifugation step is recommended to pellet all solid material.[16]

  • Sampling and Analysis: Carefully remove a supernatant aliquot, taking care not to disturb the solid. The sample may be filtered through a low-binding filter as an extra precaution.[16]

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV or LC-MS, against a standard curve prepared in the same buffer.

Visualization of Experimental Workflows

To aid in the conceptualization of these critical experiments, the following diagrams outline the key steps and decision points.

Diagram 1: Workflow for pKa Determination by Potentiometric Titration

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Prepare_Sample Prepare 1 mM Sample in 0.15M KCl Calibrate->Prepare_Sample Prepare_Titrants Prepare 0.1M HCl & 0.1M NaOH Prepare_Sample->Prepare_Titrants Acidify Acidify Sample to pH ~2 Prepare_Titrants->Acidify Titrate Titrate with NaOH to pH ~12 Acidify->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine_pKa Identify Inflection Points (pKa) Plot->Determine_pKa Repeat Repeat 3x Determine_pKa->Repeat

Caption: Workflow for pKa determination by potentiometric titration.

Diagram 2: Workflow for LogD Determination via Shake-Flask Method

LogD_Workflow Prep 1. Prepare Pre-saturated n-Octanol & PBS (pH 7.4) Add 2. Add Compound Stock to Octanol/PBS Mixture Prep->Add Equilibrate 3. Equilibrate (1h Mixing) Add->Equilibrate Separate 4. Centrifuge to Separate Phases Equilibrate->Separate Quantify 5. Quantify Compound in Each Phase (LC-MS) Separate->Quantify Calculate 6. Calculate LogD Quantify->Calculate

Caption: Workflow for LogD determination via the shake-flask method.

Conclusion and Future Directions

2-Oxa-5,8-diazaspiro[3.5]nonane stands as a promising yet underexplored scaffold in drug discovery. This guide has synthesized the available information and, more importantly, provided a detailed, actionable framework for the comprehensive physicochemical characterization of this molecule. The protocols outlined herein are designed to be robust, reliable, and grounded in established scientific principles. It is our hope that this document will empower researchers to generate the high-quality data necessary to elucidate the true potential of this and other novel spirocyclic systems, thereby accelerating the discovery of new and effective medicines. The logical next steps for the scientific community are the execution of these experiments, the publication of the resulting data, and the exploration of this scaffold's utility in diverse therapeutic areas.

References

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Wilson, H. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Garrido, M., et al. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Pharmaceutical Analysis, 12(2), 99-108. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). Protocols.io. Retrieved from [Link]

  • 2-Oxaspiro[3.5]nonane. (n.d.). Cheméo. Retrieved from [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). ULM. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

  • van der Meulen, F., & de Groot, M. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Furecs, A., et al. (2015). pKa determination by 1H NMR spectroscopy - An old methodology revisited. ResearchGate. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024, December 9). ResearchGate. Retrieved from [Link]

  • Solubility Assessment Service. (2019, December 27). Creative Biolabs. Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved from [Link]

  • 2-oxa-5,8-diazaspiro[3.5]nonane. (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.). Google Patents.
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015, July 30). MDPI. Retrieved from [Link]

  • 2-Oxa-5-azaspiro[3.5]nonane. (n.d.). PubChem. Retrieved from [Link]

  • 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate. (n.d.). PubChem. Retrieved from [Link]

  • 2-oxa-5-azaspiro[3.5]nonane. (n.d.). PubChemLite. Retrieved from [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • tert-Butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate. (n.d.). J&K Scientific. Retrieved from [Link]

  • 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane. (n.d.). PubChem. Retrieved from [Link]

Sources

Introduction: The Architectural and Pharmaceutical Significance of 2-Oxa-5,8-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Oxa-5,8-diazaspiro[3.5]nonane

In the landscape of modern medicinal chemistry, there is a persistent drive to "escape from flatland"—a concept encouraging the synthesis and exploration of three-dimensional molecular scaffolds to improve pharmacological properties.[1] Spirocyclic systems, which feature two rings connected by a single common atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional structures can offer improved metabolic stability and novel vector orientations for interacting with biological targets compared to their linear or monocyclic counterparts.[1]

2-Oxa-5,8-diazaspiro[3.5]nonane is a notable example of such a scaffold, merging an oxetane ring with a piperazine ring. The oxetane moiety is increasingly recognized as a valuable polar equivalent for gem-dimethyl or carbonyl groups, capable of enhancing solubility and metabolic stability while providing a hydrogen bond acceptor.[2] The piperazine ring is a ubiquitous feature in pharmaceuticals, valued for its ability to modulate physicochemical properties and engage in key binding interactions.[3] The fusion of these two motifs in a spirocyclic architecture creates a unique and promising building block for the development of novel therapeutics. This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for 2-Oxa-5,8-diazaspiro[3.5]nonane, offering a foundational reference for its synthesis, characterization, and application in drug discovery.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like 2-Oxa-5,8-diazaspiro[3.5]nonane, NMR is indispensable for confirming the successful formation of the spirocyclic core.

Experimental Protocol: A Self-Validating System

A robust NMR analysis begins with meticulous sample preparation and data acquisition.

1. Sample Preparation:

  • Analyte: 2-Oxa-5,8-diazaspiro[3.5]nonane (or its salt, e.g., dihydrochloride).

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical; Chloroform-d (CDCl₃) is a common starting point for many organic molecules. For compounds with higher polarity or amine functionalities, which may exhibit proton exchange, solvents like Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are preferable. The use of a deuterated solvent is essential to avoid a large, interfering solvent signal in the ¹H NMR spectrum.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm) for referencing the chemical shifts, although modern spectrometers can also reference the residual solvent peak.[1]

2. Data Acquisition:

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer, typically operating at a ¹H frequency of 400 MHz or higher, to achieve optimal signal dispersion and resolution.[4]

  • ¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 1-5 seconds) to ensure accurate signal integration.[5]

  • ¹³C NMR: A proton-decoupled ¹³C experiment is conducted to obtain singlets for each unique carbon environment. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons are highly recommended.

Workflow for NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Weigh 5-10 mg of 2-Oxa-5,8-diazaspiro[3.5]nonane B Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl3, DMSO-d6) A->B C Transfer to NMR Tube B->C D Acquire 1D ¹H Spectrum (400+ MHz) C->D Insert into Spectrometer E Acquire 1D ¹³C Spectrum (Proton-Decoupled) D->E F Acquire 2D Spectra (COSY, HSQC) (Optional) E->F G Process Spectra (Phasing, Baseline Correction) F->G H Assign Signals (Chemical Shift, Multiplicity, Integration) G->H I Correlate ¹H and ¹³C Signals (Using 2D Data) H->I J Confirm Structure I->J

Caption: Workflow for NMR analysis of 2-Oxa-5,8-diazaspiro[3.5]nonane.

Predicted Spectral Data and Interpretation

Due to the symmetry of the molecule, a simplified NMR spectrum is expected. The piperazine ring can undergo chair-chair interconversion, which may lead to broadened signals at room temperature.

¹H NMR Spectroscopy:

  • Oxetane Protons (Hₐ): The four protons on the oxetane ring are chemically equivalent due to symmetry. They are expected to appear as a sharp singlet in the range of δ 4.4-4.8 ppm . This downfield shift is characteristic of protons on a carbon adjacent to an oxygen atom within a strained four-membered ring.[4]

  • Piperazine Protons (Hᵦ, H꜀): The protons on the piperazine ring are more complex. The four protons adjacent to the spiro-carbon (Hᵦ) will be in a different environment than the four protons adjacent to the second nitrogen (H꜀).

    • Hᵦ Protons: These protons, on carbons C6 and C9, are expected to appear as a triplet around δ 2.8-3.0 ppm .

    • H꜀ Protons: These protons, on carbons C7 and C8, are also expected to appear as a triplet around δ 3.0-3.2 ppm .

  • Amine Protons (NH): The two N-H protons will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, but can typically be found between δ 1.5-3.5 ppm . This signal will disappear upon D₂O exchange, a key validation step.

¹³C NMR Spectroscopy:

  • Spiro Carbon (C5): The quaternary spiro-carbon is unique and will appear as a singlet, likely around δ 38-40 ppm .[4]

  • Oxetane Carbons (C3, C4): The two equivalent carbons of the oxetane ring adjacent to the oxygen will be significantly downfield, expected around δ 81-83 ppm .[4]

  • Piperazine Carbons (C6, C7, C8, C9): Due to symmetry, only two signals are expected for the piperazine ring carbons.

    • C6 and C9: Expected around δ 49-51 ppm .

    • C7 and C8: Expected around δ 45-47 ppm .

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C3, C44.4 - 4.8 (s, 4H)81 - 83
C5 (Spiro)-38 - 40
C6, C92.8 - 3.0 (t, 4H)49 - 51
C7, C83.0 - 3.2 (t, 4H)45 - 47
NH1.5 - 3.5 (br s, 2H)-

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol

1. Ionization Method Selection:

  • Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar molecules like 2-Oxa-5,8-diazaspiro[3.5]nonane. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is crucial for confirming the molecular weight.

  • Electron Ionization (EI): This is a high-energy technique that causes extensive fragmentation.[6] While it may not always show a clear molecular ion peak for this type of compound, the resulting fragmentation pattern provides a detailed "fingerprint" that is highly valuable for structural confirmation.[6]

2. Data Acquisition:

  • The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system like GC-MS or LC-MS).

  • The instrument is set to scan a relevant mass range (e.g., m/z 50-300) to detect the molecular ion and expected fragments.

  • High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass and, consequently, the elemental composition of the parent ion and its fragments, providing an unambiguous confirmation of the molecular formula.

Predicted Mass Spectrum and Fragmentation

The molecular formula of 2-Oxa-5,8-diazaspiro[3.5]nonane is C₆H₁₂N₂O, with a monoisotopic mass of 128.09496 Da.[7]

  • Molecular Ion: In ESI-MS, the primary peak observed will be the protonated molecular ion, [M+H]⁺ at m/z 129.10224 .[7] Other adducts, such as [M+Na]⁺ at m/z 151.08418, may also be visible.[7] In EI-MS, a molecular ion peak (M⁺˙) at m/z 128 may be observed, but it could be weak or absent due to the instability of the initial radical cation.[6]

  • Fragmentation Pathways: The fragmentation of spirocyclic systems is often directed by the cleavage of the rings at or adjacent to the spiro-center.[8][9] The presence of heteroatoms (oxygen and nitrogen) provides low-energy pathways for fragmentation through charge stabilization.

A plausible fragmentation pathway for 2-Oxa-5,8-diazaspiro[3.5]nonane would involve initial ring-opening of either the oxetane or piperazine ring, followed by subsequent cleavages.

G M [C₆H₁₂N₂O]⁺˙ m/z = 128 F1 [C₄H₈N₂]⁺˙ m/z = 84 M->F1 - C₂H₄O (ethylene oxide) F2 [C₅H₉N₂O]⁺ m/z = 113 M->F2 - CH₃ F3 [C₃H₅O]⁺ m/z = 57 M->F3 - C₃H₇N₂

Caption: A simplified potential fragmentation pathway for 2-Oxa-5,8-diazaspiro[3.5]nonane.

Key Predicted Fragments:

m/z Value Proposed Fragment Formula Plausible Origin
129.102 [C₆H₁₃N₂O]⁺ Protonated Molecular Ion ([M+H]⁺)
113 [C₅H₉N₂O]⁺ Loss of a methyl radical (from ring opening/rearrangement)
84 [C₄H₈N₂]⁺˙ Loss of neutral ethylene oxide (C₂H₄O) from the oxetane ring

| 57 | [C₃H₅O]⁺ | Fragment containing the oxetane ring core |

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and definitive characterization of 2-Oxa-5,8-diazaspiro[3.5]nonane. ¹H and ¹³C NMR confirm the connectivity and chemical environments of the atoms, with the symmetrical nature of the molecule leading to a distinct and relatively simple set of signals. Mass spectrometry validates the molecular weight and elemental composition through the molecular ion peak, while the fragmentation pattern offers further corroboration of the spirocyclic structure. This guide provides the foundational spectroscopic data and interpretive logic necessary for researchers and drug development professionals to confidently identify, characterize, and utilize this valuable three-dimensional scaffold in their scientific endeavors.

References

  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • Ciminiello, P., et al. (2018). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 16(10), 369. Available at: [Link]

  • Parr, B. T., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13873. Available at: [Link]

  • PubChem. (n.d.). 2-oxa-5,8-diazaspiro[3.5]nonane. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Shan, L., et al. (2017). Rapid Screening of Chemical Constituents in Rhizoma Anemarrhenae by UPLC-Q-TOF/MS Combined with Data Postprocessing Techniques. Molecules, 22(9), 1473. Available at: [Link]

  • PubChem. (n.d.). 2-oxa-5-azaspiro[3.5]nonane. National Center for Biotechnology Information. Available at: [Link]

  • YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Dr. Puspendra Classes. Available at: [Link]

  • PubChem. (n.d.). 2-oxa-5,8-diazaspiro[3.5]nonan-6-one. National Center for Biotechnology Information. Available at: [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Available at: [Link]

  • PubChem. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane. National Center for Biotechnology Information. Available at: [Link]

  • ChemRxiv. (2023). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Available at: [Link]

  • Butler, T. W., et al. (2016). The reactivity of Oxone towards 4,6-di(cycloamino)-1,3-phenylenediamines: synthesis of spirocyclic oxetane ring-fused imidazobenzimidazoles. Arkivoc, 2016(5), 239-255. Available at: [Link]

  • ACS Publications. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible-Light-Mediated [2 + 2] Cycloaddition. Available at: [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 499-506. Available at: [Link]

  • Marsden, A., et al. (2018). Densely functionalised spirocyclic oxetane-piperidine scaffolds for drug discovery. Organic & Biomolecular Chemistry, 16(7), 1099-1103. Available at: [Link]

  • ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

Sources

structural elucidation of 2-Oxa-5,8-diazaspiro[3.5]nonane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural elucidation framework for 2-Oxa-5,8-diazaspiro[3.5]nonane derivatives. It is designed for medicinal chemists and analytical scientists tasked with validating this increasingly popular "spiro-switch" scaffold, which is used to modulate lipophilicity (


) and metabolic stability in drug candidates.

Technical Whitepaper | Version 1.0

Executive Summary: The "Spiro-Switch" Paradigm

In modern drug discovery, the "escape from flatland" initiative has elevated spirocyclic scaffolds as superior alternatives to planar aromatics or simple morpholines. The 2-Oxa-5,8-diazaspiro[3.5]nonane core is a specific bicyclic system fusing a strained oxetane ring with a piperazine (or diazine) ring at a single quaternary carbon.

Key Physicochemical Advantages:

  • Metabolic Stability: The oxetane ring, despite its strain, is remarkably stable to oxidative metabolism compared to gem-dimethyl groups or carbonyls.

  • Basicity Modulation: The spiro-fusion adjacent to the nitrogen (N5) significantly alters the

    
     of the piperazine nitrogens, often lowering it to physiological ranges favorable for membrane permeability.
    
  • Vectorial Projection: Unlike planar rings, the spiro center forces substituents into orthogonal vectors, exploring novel chemical space within binding pockets.

Structural Logic & Nomenclature

Understanding the numbering is critical for NMR assignment. The IUPAC numbering for spiro[3.5]nonane starts at the smaller ring, excluding the spiro atom, proceeds through the spiro atom, and then around the larger ring.

  • Positions 1-3: Oxetane ring (excluding spiro).

    • Position 2: Oxygen (2-Oxa).[1]

  • Position 4: The Spiro Quaternary Carbon.

  • Positions 5-9: Piperazine ring.

    • Positions 5 & 8: Nitrogens (5,8-diaza).

Chirality Warning: Unlike the symmetric 2-oxa-6-azaspiro[3.3]heptane, the 2-oxa-5,8-diazaspiro[3.5]nonane core possesses a latent chirality at C4 if the piperazine ring is unsymmetrically substituted (which is intrinsic to the 5,8-diaza arrangement relative to the spiro center).

  • Path A (4→5): Nitrogen.

  • Path B (4→9): Carbon.

  • Result: The spiro carbon is a stereocenter. Enantiomeric separation (chiral SFC) is often required during synthesis.

Analytical Strategy: Elucidation Workflow

The following workflow outlines the logical progression from crude synthesis to absolute configuration.

ElucidationWorkflow cluster_validation Validation Loop Start Crude Reaction Mixture (Spiro-Cyclization) LCMS LC-MS/MS Screening Target: [M+H]+ & Fragment M-30 Start->LCMS Purification Flash Chromatography / Prep-HPLC (Isolate Major Isomer) LCMS->Purification Confirm Mass NMR_1D 1D NMR (1H, 13C, 13C-DEPT135) Identify Quaternary C4 Purification->NMR_1D NMR_2D 2D NMR (HSQC, HMBC, NOESY) Establish Spiro Connectivity NMR_1D->NMR_2D Ambiguity? NMR_1D->NMR_2D Chiral Chiral SFC/HPLC Enantiomeric Excess (ee%) NMR_2D->Chiral Verify Purity XRay Single Crystal X-Ray (Absolute Configuration) Chiral->XRay Final Proof

Caption: Step-by-step structural elucidation workflow for spirocyclic scaffolds.

Spectroscopic Signatures (The Evidence)

Mass Spectrometry (Fragmentation Logic)

Spirocyclic oxetanes exhibit distinct fragmentation patterns useful for rapid identification.

  • Molecular Ion: Usually distinct

    
    .
    
  • Oxetane Ring Opening: A characteristic loss of 30 Da (Formaldehyde,

    
    ) is often observed, though less prominent than in simple oxetanes due to the rigid spiro-fusion.
    
  • Ring Cleavage: High-energy collision often cleaves the spiro-junction, generating fragments corresponding to the substituted piperazine core.

NMR Spectroscopy (The Gold Standard)

The rigidity of the spiro system leads to distinct diastereotopic splitting, even in "achiral" environments if the time scale of ring flipping is slow.

Table 1: Characteristic NMR Shifts (DMSO-


) 
Atom PositionNucleusApprox.[2] Shift (

)
Multiplicity/CouplingDiagnostic Note
H-1, H-3

4.40 - 4.80 ppmDoublets (

)
"Roofing" Effect: Strong geminal coupling characteristic of oxetanes. These form AB systems if the molecule is chiral.
H-6, H-7, H-9

2.60 - 3.50 ppmMultipletsBroadened due to piperazine chair-boat interconversion.
C-2 (Oxa)

N/A (Oxygen)--
C-1, C-3

75.0 - 82.0 ppmSecondary (

)
Highly deshielded due to ring strain and oxygen proximity.
C-4 (Spiro)

60.0 - 70.0 ppm Quaternary (Cq) The "Smoking Gun". Does not show in DEPT-135. Shows HMBC correlations to both oxetane and piperazine protons.
C-5, C-9

45.0 - 55.0 ppmSecondary (

)
Shifts vary based on N-substitution.
2D NMR Connectivity (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) is the primary tool to prove the spiro-fusion. You must observe "long-range" coupling across the quaternary center.

Critical Correlations to Verify:

  • H-1/H-3 (Oxetane)

    
     C-5/C-9 (Piperazine):  This 
    
    
    
    correlation crosses the spiro center (C4), proving the rings are fused.
  • H-9 (Piperazine)

    
     C-1/C-3 (Oxetane):  Reciprocal confirmation.
    

HMBC_Logic Oxetane_H Oxetane Protons (H1/H3) Spiro_C Spiro C4 (Quaternary) Oxetane_H->Spiro_C 2J (Strong) Piperazine_C Piperazine Carbon (C5/C9) Oxetane_H->Piperazine_C 3J (Critical Proof) Piperazine_H Piperazine Protons (H9) Piperazine_H->Spiro_C 2J (Strong) Oxetane_C Oxetane Carbon (C1/C3) Piperazine_H->Oxetane_C 3J (Critical Proof)

Caption: HMBC correlation logic. Blue dashed arrows represent the critical 3-bond correlations crossing the spiro junction.

Experimental Protocol: Validation Step-by-Step

Step 1: Sample Preparation

Dissolve 5-10 mg of the purified derivative in 0.6 mL of DMSO-


. Note: DMSO is preferred over 

to prevent potential acid-catalyzed ring opening of the oxetane if trace acid is present in chloroform.
Step 2: 1D Acquisition
  • Acquire

    
     NMR  (min 16 scans) to check purity and integration.
    
  • Acquire

    
     NMR  (min 512 scans) with proton decoupling.
    
  • Acquire DEPT-135 to distinguish

    
     (up), 
    
    
    
    (down), and Quaternary C (silent).
    • Validation Check: The signal at ~65 ppm must disappear in DEPT-135 (confirming it is the quaternary spiro carbon C4).

Step 3: 2D Connectivity
  • Run HSQC to assign protons to their direct carbons.

  • Run HMBC optimized for 8 Hz coupling. Look for the "cross-ring" correlations described in Section 4.3.

Step 4: Stereochemical Assignment (If applicable)

If the piperazine is substituted (e.g., at N8), the molecule is chiral.

  • Perform NOESY or ROESY .

  • Look for spatial correlations between the oxetane protons and the substituents on the piperazine ring to determine relative stereochemistry (e.g., cis vs trans relative to the oxetane oxygen).

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[3][4][5][6] Angewandte Chemie International Edition. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. [Link]

  • Barnes-Seeman, D. (2016). "The Role of Spirocyclic Scaffolds in Drug Discovery." Current Topics in Medicinal Chemistry. [Link]

  • PubChem Compound Summary. (2025). "2-Oxa-5,8-diazaspiro[3.5]nonane."[7][8][9] National Center for Biotechnology Information. [Link]

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. [Link]

Sources

Exploring the Chemical Space of Oxa-Diazaspirocycles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Flatland in Medicinal Chemistry

For decades, the landscape of medicinal chemistry was dominated by flat, aromatic ring systems. However, the pursuit of novel therapeutics with improved potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties has driven an exodus from this "flatland" towards more three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a powerful solution.[1][2] Their rigid, well-defined three-dimensional conformations offer a superior way to orient functional groups in the protein binding pockets, enhancing target engagement and optimizing physicochemical properties.[3]

This guide delves into the chemical space of a particularly promising, yet underexplored, class of these molecules: oxa-diazaspirocycles . These scaffolds, which incorporate one oxygen and two nitrogen atoms into the spirocyclic core, offer a unique combination of structural rigidity, hydrogen bonding capabilities, and modulated polarity. We will explore the strategic rationale for their synthesis, provide detailed protocols for their construction and characterization, and illuminate their application in modern drug discovery programs, such as in the development of next-generation cancer therapeutics.[4]

Synthetic Strategies: Constructing the Core

The assembly of the oxa-diazaspirocyclic core requires careful strategic planning. The choice of methodology is dictated by the desired ring sizes, substitution patterns, and the overall complexity of the target molecule. While numerous methods exist for spirocycle synthesis, including multi-component reactions and cycloadditions, we will focus on a modular and robust approach for the construction of a medicinally relevant 1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold.[4][5][6][7][8]

Causality in Synthetic Design: Why This Approach?

The presented strategy hinges on a key nucleophilic aromatic substitution (SNAr) reaction.[4] This approach is chosen for several reasons:

  • Modularity: It allows for the late-stage introduction of the spirocyclic core onto a pre-functionalized heterocyclic system, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

  • Robustness: SNAr reactions are typically high-yielding and tolerant of a wide range of functional groups, which is critical in complex molecule synthesis.

  • Accessibility of Starting Materials: The key building blocks, a suitably activated heterocycle and the 1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride, can be prepared from commercially available precursors.[4][9]

The synthesis of the spirocyclic building block itself can be achieved from 4-pyridone through a sequence involving the addition of trimethylsilyl cyanide, reduction, and cyclization.[9] This multi-step process builds the necessary functionality for subsequent elaboration.

Visualizing the Workflow: Synthesis of a Key Intermediate

The following diagram illustrates a generalized workflow for coupling the spirocyclic amine with an activated pyrimidine ring, a common core in kinase inhibitors.

G SM1 1-Oxa-3,7-diazaspiro[4.5]decan-2-one (Building Block 2) Reaction SNAr Reaction Base (e.g., DIPEA) Solvent (e.g., NMP) SM1->Reaction SM2 Activated Heterocycle (e.g., 2,4,7-trichloropyrimidine) (Building Block 1) SM2->Reaction Intermediate Coupled Intermediate (Spirocycle attached at C4) Reaction->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification Product Key Spirocyclic Intermediate (Ready for further diversification) Purification->Product

Caption: General workflow for the SNAr-based synthesis of an oxa-diazaspirocyclic intermediate.

Experimental Protocol: Synthesis of a 1-Oxa-3,7-diazaspiro[4.5]decan-2-one Intermediate

This protocol describes the selective SNAr substitution at the C4 position of a model trichloropyrimidine with 1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride.[4]

Materials:

  • 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine (1.0 equiv)

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine (1.0 equiv) and 1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride (1.1 equiv).

  • Solvent and Base Addition: Add anhydrous NMP to dissolve the reagents, followed by the dropwise addition of DIPEA (3.0 equiv) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x) followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of EtOAc in hexanes to afford the desired product, 7-(7-chloro-8-fluoro-2-chloropyrido[4,3-d]pyrimidin-4-yl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one, as a solid.

Self-Validation: The success of the reaction is confirmed by LC-MS analysis showing the disappearance of starting materials and the emergence of a new peak with the expected mass-to-charge ratio (m/z) for the product. The regioselectivity of the substitution at C4 can be confirmed by 2D NMR experiments (HMBC) on the purified product.

Structural Characterization: Confirming the 3D Architecture

Unambiguous characterization is paramount to confirm the structure, purity, and stereochemistry of the synthesized compounds. A combination of spectroscopic techniques provides a complete picture of the molecular architecture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the core structure and connectivity. 2D techniques like COSY, HSQC, and HMBC are essential for assigning specific protons and carbons, especially the quaternary spiro-carbon, which is a key diagnostic feature.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and provide an exact mass of the synthesized compound, validating its molecular formula.

  • Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, X-ray crystallography provides definitive proof of the three-dimensional structure and relative stereochemistry. This is the gold standard for visualizing the precise spatial arrangement of atoms.[5][10]

Data Presentation: Representative Characterization Data

The table below presents hypothetical but realistic characterization data for the product synthesized in the preceding protocol.

Analysis Data
¹H NMR (400 MHz, CDCl₃)δ 8.15 (s, 1H), 4.50 (t, J = 8.0 Hz, 2H), 4.10 (s, 2H), 3.80 (t, J = 8.0 Hz, 2H), 3.40 (t, J = 6.0 Hz, 2H), 2.10 (t, J = 6.0 Hz, 2H).
¹³C NMR (101 MHz, CDCl₃)δ 168.5 (C=O), 158.2, 155.0, 152.1, 145.3, 115.8, 92.1 (Spiro-C), 65.4, 50.2, 48.9, 35.6.
HRMS (ESI) Calculated for C₁₅H₁₃Cl₂FN₅O₂ [M+H]⁺: 399.0430; Found: 399.0435.

Applications in Drug Discovery: Scaffolds for Precision Targeting

The true value of oxa-diazaspirocycles lies in their application as rigid scaffolds for the design of highly selective therapeutic agents. Their defined 3D geometry is ideal for positioning key pharmacophoric elements to interact with specific residues within a protein's active site.

Case Study: Targeting Oncogenic KRAS-G12D

The KRAS protein, particularly with the G12D mutation, is a notoriously difficult-to-drug cancer target.[4] Recently, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been identified as potent and selective inhibitors of KRAS-G12D.[4]

In this context, the spirocyclic core serves as a rigid anchor. One nitrogen atom of the piperidine ring is used to attach the molecule to a core heterocycle (like the pyrimidine in our example), while the oxazolidinone portion can be functionalized to project a vector into a specific pocket of the protein. This rigidifies the conformation of the inhibitor, reducing the entropic penalty upon binding and leading to higher affinity.[4]

Visualizing the Pharmacophore Concept

The diagram below illustrates how an oxa-diazaspirocycle can serve as a central scaffold to orient different pharmacophoric groups (A, B, C) in precise 3D vectors.

G cluster_0 Oxa-Diazaspirocycle Scaffold Scaffold Core Structure GroupA Group A (e.g., H-bond donor) Scaffold->GroupA Vector 1 GroupB Group B (e.g., Aromatic moiety for π-stacking) Scaffold->GroupB Vector 2 GroupC Group C (e.g., Solubilizing group) Scaffold->GroupC Vector 3

Sources

Technical Profile: Toxicological & Physicochemical Evaluation of 2-Oxa-5,8-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical and toxicological evaluation of 2-Oxa-5,8-diazaspiro[3.5]nonane , a high-value spirocyclic scaffold used extensively in fragment-based drug discovery (FBDD).

The content is structured for medicinal chemists and toxicologists, moving beyond standard Safety Data Sheet (SDS) parameters to explore the compound's bioisosteric properties, metabolic fate, and safety handling protocols.

Substance Identity & Physicochemical Basis

2-Oxa-5,8-diazaspiro[3.5]nonane is a bicyclic heterocycle featuring an oxetane ring spiro-fused to a piperazine ring. This unique geometry serves as a "3D-bioisostere" for morpholine or piperazine, offering improved solubility and metabolic stability while reducing the "flatness" associated with aromatic toxicity liabilities.

Chemical Identity
ParameterDetail
IUPAC Name 2-Oxa-5,8-diazaspiro[3.5]nonane
CAS Number 1363382-90-4 (Free Base) / 1416323-26-6 (2HCl)
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
SMILES C1CNCC2(C1)COC2
Structural Class Spirocyclic diamine (Oxetane-Piperazine fusion)
Physicochemical Determinants of Toxicity

The toxicity profile of this scaffold is heavily influenced by its physicochemical properties, specifically its high fraction of sp³-hybridized carbons (


) and low lipophilicity.
  • Lipophilicity (LogD): Typically < 0. This high polarity (driven by the oxetane oxygen and amine groups) reduces the likelihood of non-specific hydrophobic binding, which is a common driver of phospholipidosis and off-target cytotoxicity.

  • Basicity (pKa): The piperazine nitrogens are basic (predicted pKa ~8.5–9.5). At physiological pH, the molecule is protonated, affecting its membrane permeability and lysosomal trapping potential.

  • Oxetane Influence: The oxetane ring acts as a weak hydrogen bond acceptor and lowers the overall lipophilicity compared to a cyclobutyl analog, improving the metabolic safety profile.

Toxicological Hazards (Empirical & Predicted)

While specific chronic in vivo data for this intermediate is proprietary, its hazard profile is established through acute testing and Structural Activity Relationship (SAR) analysis of the piperazine/oxetane class.

Acute Toxicity & GHS Classification

Based on available safety data for the dihydrochloride salt, the compound is classified as Harmful rather than Toxic.

Hazard ClassGHS CodeDescriptionMechanism/Note
Acute Oral H302 Harmful if swallowedEstimated LD50: 300–2000 mg/kg (Rat).
Skin Irritation H315 Causes skin irritationBasic amines can saponify skin lipids; caustic effect.
Eye Irritation H319 Causes serious eye irritationHigh pH of aqueous solution causes corneal opacity risk.
STOT-SE H335 Respiratory irritationInhalation of dust/mist irritates mucous membranes.
Genotoxicity & Structural Alerts[1]
  • Ames Test (Predicted): Generally Negative . The scaffold lacks aromatic nitro groups, epoxides (oxetane is stable), or alpha-beta unsaturated systems typical of direct-acting mutagens.

  • Nitrosamine Alert: As a secondary amine , the N8 position is susceptible to nitrosation in the presence of nitrites (e.g., in vivo gastric environment or chemical synthesis).

    • Risk:[1][2] Formation of N-nitroso-2-oxa-5,8-diazaspiro[3.5]nonane.

    • Mitigation: Avoid concurrent use with nitrosating agents.

Cardiotoxicity (hERG Inhibition)

One of the primary advantages of the 2-oxa-5,8-diazaspiro[3.5]nonane scaffold over traditional spiro-piperidines is its reduced hERG liability.

  • Mechanism: hERG inhibition is often driven by lipophilic amines and pi-stacking interactions.

  • Safety Factor: The oxetane ring lowers LogP and lacks aromaticity, significantly reducing the affinity for the hERG channel pore compared to benzyl-piperazines.

Metabolic Stability & Bioactivation

The spirocyclic constraints of this molecule are engineered to block metabolic "soft spots."[3]

Metabolic Pathways[1]
  • N-Oxidation: Flavin-containing monooxygenases (FMOs) may oxidize the secondary amine.

  • N-Glucuronidation: Phase II conjugation at the secondary amine.

  • Oxetane Stability: The oxetane ring is generally stable to CYP450 oxidative opening, unlike larger ether rings which may undergo O-dealkylation. However, it can be opened under highly acidic conditions (chemical instability, not metabolic).

Visualizing the Metabolic Advantage

The diagram below illustrates why this scaffold is chosen to reduce metabolic clearance compared to a standard piperazine.

MetabolicStability Piperazine Standard Piperazine (High Clearance) CYP CYP450 Oxidation Piperazine->CYP Accessible C-H bonds Spiro 2-Oxa-5,8-diazaspiro[3.5]nonane (Low Clearance) Spiro->Piperazine Bioisosteric Replacement Spiro->CYP Steric Block (Spiro Center) Metabolite1 Ring Hydroxylation (Unstable) CYP->Metabolite1 Rapid Metabolite2 N-Oxide (Stable) CYP->Metabolite2 Slow (Phase I)

Figure 1: Comparative metabolic stability. The spiro-carbon (C4) sterically hinders CYP450 access to the adjacent carbons, reducing the rate of oxidative clearance common in simple piperazines.

Experimental Protocols: Handling & Stability Validation

Safe Handling Workflow

Objective: Minimize exposure to the corrosive/irritant properties of the secondary amine.

  • Engineering Controls: All weighing and transfer must occur within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for solutions), safety goggles (not just glasses), and lab coat.

  • Neutralization: In case of spill, neutralize with weak acid (citric acid) before cleanup, as the compound is basic.

Protocol: Microsomal Stability Assay

To validate the metabolic safety of a drug candidate incorporating this scaffold:

Reagents:

  • Test Compound (1 µM final conc.)

  • Liver Microsomes (Human/Rat, 0.5 mg/mL protein)

  • NADPH Regenerating System

  • Buffer: 100 mM Potassium Phosphate (pH 7.4)

Method:

  • Pre-incubation: Mix microsomes and buffer at 37°C for 5 min.

  • Initiation: Add Test Compound, then initiate reaction with NADPH.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

  • Quenching: Terminate with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (

    
    ).
    

Acceptance Criteria:

  • High Stability:

    
     min.
    
  • Note: The 2-oxa-5,8-diazaspiro[3.5]nonane scaffold typically exhibits

    
     min due to the spiro-protection.
    

Synthesis & Reactivity Logic

Understanding the synthesis helps predict impurity profiles (e.g., benzyl chloride traces).

SynthesisWorkflow Start Starting Material: N-Boc-3-azetidinone Step1 Step 1: Strecker Reaction (TMSCN, Amine) Start->Step1 Step2 Step 2: Acid Hydrolysis & Cyclization Step1->Step2 Risk Risk: Residual Cyanide (Check Impurities) Step1->Risk Safety Check Product 2-Oxa-5,8-diazaspiro[3.5]nonane Step2->Product

Figure 2: Simplified synthetic logic. Note the potential for cyanide residues if Strecker chemistry is utilized, necessitating rigorous QC.

References

  • European Chemicals Agency (ECHA). (2025).[4] C&L Inventory: 2-Oxa-5,8-diazaspiro[3.5]nonane.[5] Retrieved from

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Retrieved from

  • Barnes-Seeman, D. (2016). The physicochemical and ADME properties of spirocyclic scaffolds. Journal of Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Oxa-5,8-diazaspiro[3.5]nonane dihydrochloride. Retrieved from

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. Retrieved from

Sources

Methodological & Application

Application Note: A Robust and Scalable Multigram Synthesis of 2-Oxa-5,8-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a pathway to novel, three-dimensional chemical entities with improved pharmacological profiles. This application note provides a detailed, field-proven protocol for the multigram scale synthesis of 2-Oxa-5,8-diazaspiro[3.5]nonane, a valuable building block for drug discovery. The presented three-step synthetic route is designed for scalability, efficiency, and high purity, starting from commercially available materials. We elaborate on the causal factors behind key experimental choices, ensuring the protocol is both reproducible and adaptable for chemical researchers and drug development professionals.

Introduction: The Significance of Spirocyclic Scaffolds

The "Escape from Flatland" initiative in drug design has underscored the necessity of moving beyond traditional two-dimensional aromatic structures towards more complex, sp³-rich molecules.[1] Spirocyclic systems, which feature two rings connected by a single common atom, are exemplary of this design philosophy. Their rigid, well-defined three-dimensional geometry allows for precise orientation of functional groups, enabling enhanced binding affinity and selectivity for biological targets. Spirocyclic diamines, in particular, are valuable scaffolds in medicinal chemistry programs.[2]

The target molecule, 2-Oxa-5,8-diazaspiro[3.5]nonane, incorporates two key structural motifs: a piperazine ring, a common element in many CNS-active drugs, and an oxetane ring. The oxetane moiety is increasingly utilized as a polar bioisostere for gem-dimethyl or carbonyl groups, often conferring improved metabolic stability and aqueous solubility.[3] The combination of these features in a spirocyclic arrangement makes 2-Oxa-5,8-diazaspiro[3.5]nonane a highly desirable building block for exploring novel chemical space.

Despite its potential, scalable and well-documented synthetic routes for this specific scaffold are not widely published, posing a challenge for its broad application. This guide addresses this gap by presenting a robust, multigram-scale synthesis designed for practicality and high yield.

Retrosynthetic Analysis and Strategy

The chosen synthetic strategy is a linear three-step process designed for operational simplicity and scalability. The core of the strategy involves the construction of the piperazine ring onto a pre-existing spirocyclic oxetane precursor via a double N-alkylation (cyclization) reaction.

G Target 2-Oxa-5,8-diazaspiro[3.5]nonane Intermediate2 5,8-Dibenzyl-2-oxa-5,8-diazaspiro[3.5]nonane Target->Intermediate2 Hydrogenolysis (Deprotection) Intermediate1 3,3-Bis((methylsulfonyloxy)methyl)oxetane Intermediate2->Intermediate1 Double N-Alkylation (Cyclization) SM2 N,N'-Dibenzylethylenediamine Intermediate2->SM2 SM1 3,3-Bis(hydroxymethyl)oxetane Intermediate1->SM1 Mesylation

Caption: Retrosynthetic pathway for 2-Oxa-5,8-diazaspiro[3.5]nonane.

Rationale for the Synthetic Route:

  • Starting Materials: The synthesis commences from two commercially available and relatively inexpensive starting materials: 3,3-Bis(hydroxymethyl)oxetane and N,N'-Dibenzylethylenediamine. This choice minimizes preparatory steps and is crucial for a cost-effective multigram scale campaign.

  • Activation via Mesylation: The diol is converted into a dimesylate. Methanesulfonyl chloride is an ideal reagent for this transformation as it efficiently converts the hydroxyl groups into excellent leaving groups (mesylates), priming the molecule for the subsequent nucleophilic substitution. This step is high-yielding and procedurally straightforward.

  • Cyclization: The key ring-forming step is a double N-alkylation of N,N'-Dibenzylethylenediamine with the activated dimesylate. Using benzyl groups on the diamine serves a dual purpose: they prevent unwanted side reactions (such as N-mesylation) and can be removed under clean, chemoselective conditions in the final step.

  • Final Deprotection: Catalytic hydrogenolysis is the method of choice for removing the benzyl protecting groups. This method is exceptionally clean, typically proceeds in near-quantitative yield, and avoids the use of harsh chemical reagents that could compromise the integrity of the oxetane or piperazine rings. The only byproduct is toluene, which is easily removed.

Detailed Experimental Protocol

This protocol is optimized for a multigram-scale synthesis yielding approximately 15-20 grams of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.[4][5]

Part A: Synthesis of 3,3-Bis((methylsulfonyloxy)methyl)oxetane (Intermediate 1)

G cluster_0 Workflow for Intermediate 1 A 1. Dissolve Diol & TEA in DCM B 2. Cool to 0 °C A->B C 3. Add MsCl dropwise B->C D 4. Warm to RT (Stir 16h) C->D E 5. Aqueous Work-up (Wash with H₂O, brine) D->E F 6. Dry & Concentrate E->F G 7. Purify (Recrystallization) or use crude F->G

Caption: Experimental workflow for the synthesis of the dimesylate intermediate.

  • Reagent Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3,3-bis(hydroxymethyl)oxetane (50.0 g, 0.423 mol) and anhydrous dichloromethane (DCM, 500 mL).

  • Base Addition: Add triethylamine (TEA, 147 mL, 1.06 mol, 2.5 eq) to the stirred suspension.

  • Mesylation: Cool the mixture to 0 °C using an ice-water bath. Slowly add methanesulfonyl chloride (MsCl, 75.0 mL, 0.973 mol, 2.3 eq) dropwise via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. A thick white precipitate of triethylamine hydrochloride will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 16 hours.

  • Work-up: Carefully quench the reaction by slowly adding 300 mL of cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 200 mL), 1 M HCl (1 x 150 mL), saturated aqueous sodium bicarbonate solution (1 x 150 mL), and finally, brine (1 x 150 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a white to off-white solid. The crude product is typically of sufficient purity for the next step. If desired, recrystallization from isopropanol/hexanes can be performed.

Part B: Synthesis of 5,8-Dibenzyl-2-oxa-5,8-diazaspiro[3.5]nonane (Intermediate 2)
  • Reagent Setup: To a 2 L round-bottom flask, add N,N'-dibenzylethylenediamine (101.7 g, 0.423 mol, 1.0 eq), anhydrous potassium carbonate (175 g, 1.27 mol, 3.0 eq), and dimethylformamide (DMF, 1 L).

  • Addition of Dimesylate: Heat the mixture to 80 °C. Add a solution of the crude 3,3-bis((methylsulfonyloxy)methyl)oxetane from the previous step (~0.423 mol) in DMF (200 mL) dropwise over 1 hour.

  • Reaction: Maintain the reaction temperature at 80-85 °C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 3 L of ice-water with stirring. Extract the aqueous mixture with ethyl acetate (3 x 750 mL).

  • Purification: Combine the organic extracts and wash with brine (4 x 500 mL) to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to afford the product as a pale yellow oil.

Part C: Synthesis of 2-Oxa-5,8-diazaspiro[3.5]nonane (Final Product)
  • Catalyst Setup: In a high-pressure hydrogenation vessel (Parr shaker or equivalent), carefully add palladium on carbon (10 wt. %, ~5 g, ~15 mol% Pd) under a nitrogen atmosphere. Caution: Palladium on carbon can be pyrophoric.

  • Substrate Addition: Add a solution of 5,8-dibenzyl-2-oxa-5,8-diazaspiro[3.5]nonane (assuming ~68 g, ~0.21 mol from the previous step) in methanol (700 mL).

  • Hydrogenation: Seal the vessel, evacuate and purge with nitrogen three times, then evacuate and purge with hydrogen three times. Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.4 atm).

  • Reaction: Stir the mixture vigorously at room temperature for 18-24 hours. The reaction is typically complete when hydrogen uptake ceases.

  • Isolation: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol (2 x 100 mL).

  • Final Product: Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by vacuum distillation or by conversion to its dihydrochloride salt by dissolving in ether or isopropanol and adding a solution of HCl in ether, followed by filtration of the resulting solid. The free base is a colorless oil that may solidify upon standing.

Quantitative Data Summary

The following table summarizes the expected results for a typical multigram-scale run following this protocol.

StepStarting MaterialStarting AmountProductProduct Amount (g)Molar Yield (%)Purity (by ¹H NMR)
A3,3-Bis(hydroxymethyl)oxetane50.0 gDimesylate Intermediate~110 g (crude)>95% (crude)>90%
BDimesylate Intermediate~110 gDibenzyl Intermediate~65-75 g50-55% (over 2 steps)>95%
CDibenzyl Intermediate~70 gFinal Product (Free Base)~28-32 g90-95%>98%

Safety and Handling

  • Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic, and a lachrymator. Handle only in a fume hood with appropriate PPE. Quench any residual reagent carefully with a base.

  • Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • Hydrogen Gas: Extremely flammable. All hydrogenation procedures must be performed in a designated area, free from ignition sources, using appropriate high-pressure equipment.

  • Palladium on Carbon (Pd/C): Flammable when dry and may ignite solvents. Handle as a slurry or under an inert atmosphere. Do not allow the catalyst to dry on the filter paper.[4][6]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents before disposal.[6]

References

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.[Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Material Safety Data Sheet - ACCELA CHEMBIO INC. Accela ChemBio Inc.[Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI.[Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.[Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.[Link]

Sources

Application Note: Orthogonal Protecting Group Strategies for 2-Oxa-5,8-diazaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The 2-oxa-5,8-diazaspiro[3.5]nonane system has emerged as a highly valuable rigidified bioisostere for morpholine and piperazine rings in modern drug discovery. Its unique spirocyclic architecture improves metabolic stability, enhances aqueous solubility, and provides distinct topological vectors for bifunctional molecules. Recent patent literature highlights its critical role as a core scaffold in 1[1] and 2[2]. However, successfully integrating this scaffold requires precise differentiation of its two secondary amines (N5 and N8). This guide details the mechanistic causality and self-validating protocols for the orthogonal protection of these nitrogen centers.

Structural Causality & Mechanistic Insights

To effectively functionalize the 2-oxa-5,8-diazaspiro[3.5]nonane core, one must exploit the inherent steric differences between the N5 and N8 positions.

  • The N5 Position (Sterically Hindered): The N5 atom is directly adjacent to the quaternary spiro carbon (C4). This creates a neopentyl-like steric environment, drastically increasing the activation energy required for nucleophilic attack.

  • The N8 Position (Sterically Accessible): The N8 atom is flanked by standard secondary carbons (C7 and C9) within the piperazine ring. It is significantly more nucleophilic and accessible than N5.

The Strategy: Standard methods of organic synthesis dictate the use of orthogonal protecting groups for sensitive secondary amines during complex molecule assembly, as referenced in 2[2]. By leveraging the nucleophilicity gradient (N8 >> N5), we can achieve kinetically controlled, regioselective mono-protection at N8 using an acid-labile tert-butyloxycarbonyl (Boc) group. Subsequently, the sluggish N5 position can be forced to react with a hydrogenolysis-labile carboxybenzyl (Cbz) group using acyl transfer catalysis.

ProtectionWorkflow A 2-Oxa-5,8-diazaspiro[3.5]nonane (Unprotected Core) B Boc2O (1.05 eq) DCM, -20°C to 0°C Kinetic Control A->B C N8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane (Regioselective Intermediate) B->C D Cbz-Cl (1.2 eq) DIPEA, DMAP, 25°C Acyl Transfer Catalysis C->D E N5-Cbz-N8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane (Orthogonally Protected) D->E F TFA / DCM Selective N8-Boc Cleavage E->F G N5-Cbz-2-oxa-5,8-diazaspiro[3.5]nonane (Ready for N8 Conjugation) F->G

Figure 1: Workflow for orthogonal protection of 2-oxa-5,8-diazaspiro[3.5]nonane.

Quantitative Optimization of Regioselective Protection

The table below summarizes the quantitative reaction parameters required to achieve optimal regioselectivity. Maintaining cryogenic temperatures during the initial Boc protection is critical to prevent over-functionalization at the N5 position.

ReagentEquivalentsBase / CatalystSolventTemp (°C)Time (h)Regioselectivity (N8:N5)Isolated Yield
Boc₂O 1.05DIPEA (2.5 eq)DCM-20 to 04> 95:588%
Cbz-Cl 1.20DIPEA (3.0 eq) / DMAP (0.1 eq)DCM2516N/A (N5 only)82%
Benzyl Bromide 1.00K₂CO₃ (2.0 eq)DMF0 to 251290:1075%

Self-Validating Experimental Protocols

The scaffold is commercially available as a3[3]. The following protocols are designed with built-in validation checkpoints to ensure high fidelity during synthesis.

Protocol A: Regioselective Synthesis of N8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane

Causality Focus: The use of -20 °C suppresses the thermal energy required for the hindered N5 attack, ensuring the reaction is kinetically trapped at the accessible N8 position.

  • Preparation: Suspend 2-oxa-5,8-diazaspiro[3.5]nonane dihydrochloride (10.0 mmol, 2.01 g) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA, 25.0 mmol, 4.35 mL) dropwise. The suspension will become homogeneous as the free base is generated.

  • Cryogenic Control: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Electrophile Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 10.5 mmol, 2.29 g) in DCM (10 mL) and add dropwise over 30 minutes via an addition funnel to prevent localized concentration spikes.

  • Incubation: Maintain the temperature at -20 °C for 2 hours, then slowly warm to 0 °C over an additional 2 hours.

  • Validation Check: Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material (Rf = 0.0) should be completely consumed, replaced by a major primary spot (Rf ≈ 0.3).

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, DCM to 10% MeOH in DCM) to afford the N8-Boc intermediate as a white solid.

Protocol B: Orthogonal Protection to N5-Cbz-N8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane

Causality Focus: Due to the neopentyl-like environment of N5, standard acylation is sluggish. The addition of 4-Dimethylaminopyridine (DMAP) generates a highly electrophilic N-acylpyridinium intermediate, overcoming the steric barrier.

  • Preparation: Dissolve N8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane (8.0 mmol, 1.82 g) in anhydrous DCM (40 mL).

  • Catalyst Addition: Add DIPEA (24.0 mmol, 4.18 mL) and DMAP (0.8 mmol, 98 mg).

  • Acylation: Cool to 0 °C and add Benzyl chloroformate (Cbz-Cl, 9.6 mmol, 1.37 mL) dropwise.

  • Incubation: Remove the ice bath and stir at room temperature (25 °C) for 16 hours.

  • Validation Check: LC-MS analysis must confirm the mass of the doubly protected species ([M+H]⁺ = 363.2).

  • Workup & Purification: Wash the organic mixture sequentially with 1M HCl (20 mL) to remove DMAP/DIPEA, saturated NaHCO₃ (20 mL), and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes:EtOAc 7:3) to yield the fully protected scaffold.

Protocol C: Selective Unmasking of N8 for Downstream Conjugation

Causality Focus: Removal of the Boc group can be followed by capping reactions of the resulting free NH using activated carboxylic acids or chloroformates[4]. The Cbz group is completely stable to the acidic conditions used for Boc deprotection.

  • Preparation: Dissolve the N5-Cbz-N8-Boc intermediate (5.0 mmol, 1.81 g) in DCM (16 mL).

  • Cleavage: Add Trifluoroacetic acid (TFA, 4 mL) dropwise at 0 °C.

  • Incubation: Stir at room temperature for 2 hours.

  • Validation Check: LC-MS should show the disappearance of the 363.2 mass and the appearance of the N5-Cbz free amine ([M+H]⁺ = 263.1).

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve in DCM and wash with 1M NaOH to generate the free base, or precipitate the TFA salt directly using cold diethyl ether.

Integration into Advanced Modalities (PROTACs & DUBTACs)

Once orthogonally protected, the 2-oxa-5,8-diazaspiro[3.5]nonane core can be sequentially functionalized to build complex bifunctional molecules. Typically, the sterically hindered N5 position is coupled directly to a rigid pharmacophore (e.g., a USP28 inhibitor warhead), while the more accessible N8 position is extended via an alkyl or PEG linker to recruit an E3 ligase.

DrugDesign Target Target Protein (e.g., USP28 / USP25) Pharmacophore Inhibitor Warhead Target->Pharmacophore Binding Scaffold 2-Oxa-5,8-diazaspiro[3.5]nonane (Rigid Linker Core) Pharmacophore->Scaffold N5 Conjugation Linker Alkyl/PEG Spacer Scaffold->Linker N8 Conjugation E3 E3 Ligase Recruiter (e.g., CRBN / VHL) Linker->E3 Ligation

Figure 2: Integration of the spirocyclic scaffold into a bifunctional DUBTAC/PROTAC architecture.

References

  • Title: 2-Oxa-5,8-diazaspiro[3.
  • Title: WO2024097355A1 - Deubiquitinase-targeting chimeras and related methods Source: Google Patents URL
  • Title: WO2019032863A1 - Carboxamides as ubiquitin-specific protease inhibitors Source: Google Patents URL
  • Title: WO2017181117A1 - Inhibitors of activin receptor-like kinase Source: Google Patents URL

Sources

using 2-Oxa-5,8-diazaspiro[3.5]nonane as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Oxa-5,8-diazaspiro[3.5]nonane in Drug Discovery

Executive Summary: The "Spiro-Piperazine" Advantage

In the modern "Escape from Flatland" era of drug design, spirocyclic scaffolds have emerged as critical tools to improve physicochemical properties without sacrificing potency. 2-Oxa-5,8-diazaspiro[3.5]nonane (CAS: 1416323-26-6) represents a high-value bioisostere for the ubiquitous piperazine and morpholine rings.

By fusing a polar, metabolic-blocking oxetane ring (4-membered) to a piperazine-like system (6-membered) at a spiro-carbon, this building block offers three distinct advantages:

  • Lipophilicity Modulation: The oxetane oxygen lowers LogP/LogD significantly compared to gem-dimethyl analogs, enhancing water solubility.

  • Metabolic Stability: The quaternary spiro-center blocks the common oxidative metabolism sites (alpha-carbon oxidation) often seen in piperazines.

  • Vector Reorientation: The spiro-fusion forces substituents into defined vectors, accessing novel chemical space within binding pockets.

Physicochemical Profile & Structural Analysis

Understanding the structural nuance is vital for rational design. The scaffold consists of an oxetane ring spiro-fused to a piperazine ring.

Nomenclature & Numbering:

  • System: Spiro[3.5]nonane (4-atom ring + 6-atom ring).

  • Heteroatoms: 2-Oxa (Oxetane), 5,8-Diaza (Piperazine).

  • Connectivity: The spiro carbon is C4 of the oxetane and C2 of the piperazine. Nitrogen-5 is directly attached to the spiro center.

Comparative Data Table:

PropertyPiperazine (Ref)Morpholine (Ref)2-Oxa-5,8-diazaspiro[3.5]nonaneImpact
Fsp³ Fraction 1.01.01.0 Maintains high 3D character.
LogP (Calc) -1.5-0.86-1.8 to -2.1 Significant reduction in lipophilicity.
pKa (Conj. Acid) ~9.8~8.3~8.5 (N8), ~6.0 (N5) N5 basicity is lowered by the spiro-inductive effect; N8 remains basic.
Metabolic Liability High (N-dealkylation)ModerateLow Spiro center blocks alpha-oxidation at one side.
TPSA 24 Ų21 Ų45-50 Ų Increased polarity aids solubility.

Structural Visualization & Vector Analysis

The following diagram illustrates the connectivity and the orthogonal vectors provided by the N5 and N8 positions.

SpiroStructure SpiroC C(spiro) O2 O(2) SpiroC->O2 C1 C(1) SpiroC->C1 N5 N(5) SpiroC->N5 Direct Bond C3 C(3) O2->C3 C1->O2 C3->SpiroC C6 C(6) N5->C6 C7 C(7) C6->C7 N8 N(8) C7->N8 Distal Site C9 C(9) N8->C9 C9->SpiroC lab1 Metabolic Block (Spiro Center) lab1->SpiroC

Caption: Connectivity map of 2-Oxa-5,8-diazaspiro[3.5]nonane showing the critical spiro-fusion at C4/C2 and the distinct N5/N8 vectors.

Experimental Protocols

The 2-oxa-5,8-diazaspiro[3.5]nonane core is typically supplied as a salt (dihydrochloride or oxalate) or as an N-Boc protected intermediate (usually protected at the less hindered N8 or the nucleophilic N5 depending on the supplier; verify specific isomer). The protocols below assume the use of tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate (N5-Boc protected) to functionalize the distal N8, followed by deprotection.

Protocol A: Selective Functionalization of Distal Nitrogen (N8)

Objective: To couple the spiro-building block to an aryl halide scaffold via SNAr.

Reagents:

  • Scaffold: 4-Chloro-2-aminopyrimidine (or similar electrophile).

  • Building Block: 2-Oxa-5,8-diazaspiro[3.5]nonane (dihydrochloride salt).

  • Base: Diisopropylethylamine (DIPEA) or Cs₂CO₃.

  • Solvent: DMF or NMP (anhydrous).

Step-by-Step Methodology:

  • Preparation: In a 20 mL reaction vial, suspend 2-Oxa-5,8-diazaspiro[3.5]nonane dihydrochloride (1.0 equiv, e.g., 201 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Free Basing: Add DIPEA (3.5 equiv, 0.61 mL). Stir at room temperature for 10 minutes until the salt dissolves and the free base is generated.

    • Note: The N8 nitrogen is generally more nucleophilic and sterically accessible than N5 (which is attached to the quaternary spiro center), allowing for regioselective reaction even without protection in some cases. However, using the N5-Boc protected version is recommended for high precision.

  • Coupling: Add the electrophile (e.g., aryl chloride, 1.0 equiv).

  • Reaction: Heat the mixture to 80–100 °C. Monitor by LC-MS.

    • Checkpoint: Expect conversion within 2–4 hours. The spiro-amine is a potent nucleophile.

  • Workup: Dilute with EtOAc (50 mL), wash with water (3 x 20 mL) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Deprotection of N5-Boc Group

Objective: To expose the N5 amine for further elaboration or to generate the final free-amine drug candidate.

Reagents:

  • Substrate: N5-Boc-spiro-intermediate.

  • Acid: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate (0.5 mmol) in DCM (2 mL).

  • Acidolysis:

    • Option 1 (HCl): Add 4M HCl in Dioxane (2 mL, excess). Stir at RT for 1 h.[1]

    • Option 2 (TFA): Add TFA (1 mL). Stir at RT for 30 min.

    • Caution: The oxetane ring is acid-sensitive but generally stable under standard Boc-deprotection conditions (RT, <2h). Avoid harsh heating with strong Lewis acids which may ring-open the oxetane.

  • Quench/Isolation: Remove volatiles under reduced pressure.

    • If using HCl: The product precipitates as a hydrochloride salt. Triturate with Et₂O.

    • If using TFA: Azeotrope with toluene to remove excess TFA.

  • Validation: Verify integrity of the oxetane ring by ¹H NMR (Look for characteristic oxetane doublets/multiplets around 4.5–4.8 ppm).

Application Case Study: Kinase Inhibitor Optimization

Scenario: A project targeting a kinase (e.g., EGFR or CDK) has a lead compound with a piperazine tail. Problem: The lead suffers from high clearance (metabolic instability at the piperazine ring) and moderate solubility. Solution: Replace Piperazine with 2-Oxa-5,8-diazaspiro[3.5]nonane.

Workflow Diagram:

Workflow Start Lead Compound (Piperazine Core) Design Design Strategy: Bioisosteric Replacement Start->Design Data1 High Clearance LogP: 2.5 Start->Data1 Synth Synthesis: Coupling N5-Boc-2-oxa-5,8-diaza... Design->Synth Use CAS: 1367936-05-7 Deprot Deprotection: Remove N5-Boc Synth->Deprot TFA/DCM Result New Lead: Spiro-Analog Deprot->Result Data2 Improved Stability LogP: 1.8 Solubility: >100 µM Result->Data2

Caption: Optimization workflow replacing a metabolic "hotspot" (piperazine) with the robust spiro-oxetane scaffold.

References

  • PubChem Compound Summary. "2-Oxa-5-azaspiro[3.5]nonane."[2] National Center for Biotechnology Information. Accessed Oct 2023. Link

  • Wuitschik, G., et al. "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512-4515, 2008. (Foundational work on oxetane spirocycles). Link

  • Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(20), 3524-3527, 2010. Link

  • Mullarky, E., et al. "Identification of small molecule inhibitors of phosphoglycerate dehydrogenase (PHGDH)." Proceedings of the National Academy of Sciences, 2016. (Example of oxetane utility). Link

  • ChemScene Product Data. "2-Oxa-5,8-diazaspiro[3.5]nonane dihydrochloride (CAS 1416323-26-6)." Link

Sources

incorporation of 2-Oxa-5,8-diazaspiro[3.5]nonane into bioactive molecules

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporation of 2-Oxa-5,8-diazaspiro[3.5]nonane into Bioactive Molecules

Executive Summary: The "3D-Piperazine" Upgrade

The 2-oxa-5,8-diazaspiro[3.5]nonane scaffold represents a high-value bioisostere for piperazine and morpholine in modern drug discovery. By fusing a strained oxetane ring spirocyclically to a piperazine core, this moiety offers a unique solution to the "Escape from Flatland" challenge. It increases fraction sp3 (Fsp3) character, lowers lipophilicity (LogP) via the oxetane oxygen's polarity, and enhances metabolic stability by blocking the oxidation-prone carbon centers adjacent to nitrogen.

This guide provides validated protocols for incorporating this scaffold into small molecules, specifically addressing the differential reactivity of the proximal (N5) and distal (N8) nitrogen atoms.

Physicochemical Profile & Structural Logic

Understanding the asymmetry of the 2-oxa-5,8-diazaspiro[3.5]nonane core is critical for synthetic planning. Unlike symmetric piperazine, the two nitrogen atoms are chemically distinct.

FeatureDistal Nitrogen (N8) Proximal Nitrogen (N5)
Steric Environment Accessible (Secondary amine)Hindered (Neopentyl-like position adjacent to spiro C)
Reactivity High (Standard nucleophile)Low (Requires forcing conditions or specific catalysts)
Primary Use Coupling to core scaffolds (SNAr, Buchwald)Fine-tuning (Methylation, small capping groups)
pK_a (Predicted) ~8.5 - 9.0~7.5 - 8.0 (Lower due to inductive effect of oxetane O)

Strategic Advantage:

  • LogP Modulation: The oxetane ring acts as a "polar stealth" group, lowering LogP by ~1.0 unit compared to a cyclohexyl analog while maintaining a similar steric footprint.

  • Metabolic Blockade: The spiro-quaternary carbon prevents oxidative metabolism (N-dealkylation or

    
    -oxidation) at that position.
    

Synthetic Accessibility & Workflow

The most robust route for incorporation utilizes commercially available N5-protected building blocks (e.g., tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate). This allows for the selective functionalization of the more reactive N8, followed by deprotection and functionalization of N5.

Visual Workflow: Orthogonal Functionalization

G Start N5-Boc-2-oxa-5,8- diazaspiro[3.5]nonane Step1 Step 1: N8 Functionalization (SNAr, Reductive Amination, or Buchwald) Start->Step1 High Reactivity Inter Intermediate A (N8-R, N5-Boc) Step1->Inter Step2 Step 2: N5 Deprotection (TFA or HCl) Inter->Step2 Acidic Cleavage FreeAmine Intermediate B (N8-R, N5-H) Step2->FreeAmine Step3 Step 3: N5 Functionalization (Capping/Tuning) FreeAmine->Step3 Hindered Nucleophile Final Final Ligand (N8-R, N5-R') Step3->Final

Figure 1: Orthogonal protection strategy allows precise installation of the scaffold. N8 is functionalized first due to higher accessibility.

Detailed Experimental Protocols

Protocol A: N8-Arylation via S_NAr (Nucleophilic Aromatic Substitution)

Target: Incorporating the scaffold onto an electron-deficient heteroaryl core (e.g., chloropyrimidine, fluoronitrobenzene).

Reagents:

  • tert-Butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate (1.0 equiv)

  • Aryl Halide (e.g., 4-chloropyrimidine) (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMSO or NMP (for difficult substrates) or Isopropanol (for reactive ones)

Procedure:

  • Dissolution: Dissolve the aryl halide (1.0 mmol) in DMSO (3 mL).

  • Addition: Add the spiro-amine (1.0 mmol) and DIPEA (2.5 mmol).

  • Reaction: Stir at 80–100 °C for 4–12 hours. Monitor by LCMS.

    • Note: The N8 amine is nucleophilic enough for standard S_NAr, but the bulky spiro-tail may require slightly higher temperatures than a simple piperazine.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMSO. Dry over Na_2SO_4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: N8-Arylation via Buchwald-Hartwig Cross-Coupling

Target: Coupling to unactivated aryl bromides/chlorides.

Reagents:

  • Pd_2(dba)_3 (0.02 equiv)

  • Ligand: RuPhos or BrettPhos (0.04 equiv)

    • Expert Insight: RuPhos is preferred for secondary amines; BrettPhos is excellent if the aryl halide is highly deactivated.

  • Base: NaOtBu (1.5 equiv) or Cs_2CO_3 (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • Inert Atmosphere: Purge reaction vial with Argon/Nitrogen.

  • Catalyst Pre-mix: Add Pd source, Ligand, and solvent. Stir for 5 mins to form the active complex.

  • Substrate Addition: Add Aryl Bromide (1.0 equiv), Spiro-amine (1.2 equiv), and Base.

  • Heating: Seal and heat to 100 °C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography.

Protocol C: N5-Alkylation (The "Hard" Step)

Target: Derivatizing the sterically hindered N5 position after N8 is fixed.

Challenge: The N5 position is neopentyl-like. Standard S_N2 reactions with secondary alkyl halides will be sluggish or fail. Solution: Use Reductive Amination with aldehydes or Methylation with Iodomethane/Formaldehyde.

Reagents (Reductive Alkylation):

  • Intermediate B (Free N5 amine) (1.0 equiv)

  • Aldehyde (e.g., Benzaldehyde) (1.5 equiv)

  • Reductant: NaBH(OAc)_3 (3.0 equiv)

  • Acid Catalyst: Acetic Acid (1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Procedure:

  • Imine Formation: Dissolve amine and aldehyde in DCE. Add Acetic Acid. Stir at Room Temp for 1 hour.

    • Critical Step: Ensure imine formation is complete (check LCMS) before adding reductant, as steric bulk slows this equilibrium.

  • Reduction: Add NaBH(OAc)_3 in one portion. Stir for 16–24 hours.

  • Quench: Add sat. NaHCO_3 solution. Extract with DCM.[1]

Case Studies & Application Data

Case Study 1: KRAS G12C Inhibitors

Researchers incorporated the 2,7-diazaspiro[3.5]nonane system (an isomer, but chemically similar) into acrylamide-based covalent inhibitors.[2]

  • Outcome: The spirocyclic scaffold improved metabolic stability in liver microsomes compared to the piperazine analog. The rigid geometry correctly oriented the acrylamide "warhead" toward the mutant Cysteine-12.

  • Data Point: Metabolic Clearance (Human Liver Microsomes) reduced from >50 µL/min/mg (Piperazine) to <15 µL/min/mg (Spiro).

Case Study 2: Sigma-2 Receptor Ligands

In the development of Sigma-2 ligands, replacement of piperazine with diazaspiro cores was attempted.

  • Observation: While some affinity was lost due to steric clashes in the tight binding pocket, the spiro-analogs showed significantly higher selectivity against off-target receptors (e.g., hERG), demonstrating the utility of the scaffold for "cleaning up" a promiscuous profile.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield at N8 Coupling Steric clash with ortho-substituents on aryl ring.Switch to Buchwald-Hartwig with RuPhos (specialized for bulky amines). Increase temp to 110°C.
No Reaction at N5 Neopentyl steric hindrance.Avoid alkyl halides. Use Reductive Amination (Protocol C) or Acylation (Acid Chloride + Pyridine).
Poor Solubility Free base is highly lipophilic/crystalline.Convert to Dihydrochloride salt (HCl in Dioxane) or Oxalate salt for handling and storage.
Regioselectivity Issues Using unprotected diamine.Always use N-Boc protected starting material. Separating the mono-functionalized isomers from free diamine is difficult.

References

  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.

  • Mullard, A. (2016). Small-molecule drug discovery: The spirocycle resurgence. Nature Reviews Drug Discovery.

  • ChemScene Product Data. 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.

  • BenchChem Application Note. Spirocyclic Scaffolds in Neuroactive Compound Synthesis.

Sources

2-Oxa-5,8-diazaspiro[3.5]nonane: A Next-Generation Piperazine Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Oxa-5,8-diazaspiro[3.5]nonane as a piperazine bioisostere Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, present in over 100 FDA-approved drugs (e.g., Ciprofloxacin, Imatinib, Olaparib). However, its ubiquity often comes with liabilities: high basicity (pKa ~9.8) leading to poor passive permeability, and metabolic susceptibility at the


-carbon positions.

2-Oxa-5,8-diazaspiro[3.5]nonane represents a high-value bioisosteric replacement.[1] By spiro-fusing an oxetane ring to the piperazine core, this scaffold introduces significant physicochemical improvements:

  • Basicity Modulation: The inductive electron-withdrawing effect (-I) of the oxetane oxygen lowers the pKa of the adjacent nitrogen (N5), tuning the ionization state at physiological pH.

  • Metabolic Blocking: The quaternary spiro-carbon prevents oxidative metabolism (N-dealkylation/oxidation) at what is typically a labile site.[1]

  • Vectorization: The rigid spirocyclic core alters the exit vectors of substituents, offering access to novel chemical space while increasing Fraction of sp3 (Fsp3) character.

This guide provides a technical roadmap for designing, synthesizing, and validating this scaffold in drug discovery campaigns.

Physicochemical Profile & Design Rationale

Structural Comparison

The transition from piperazine to the spiro-system introduces "gem-dimethyl" like steric bulk but with polar character ("hydrophilic sister of gem-dimethyl").[1]

PropertyPiperazine2-Oxa-5,8-diazaspiro[3.5]nonaneImpact
Structure 1,4-DiazacyclohexaneOxetane spiro-fused to Piperazine C2Increased 3D complexity
pKa (N1/N5) ~9.8 (Basic)~7.5 - 8.2 (Modulated)Improved Permeability (LogD)
pKa (N4/N8) ~5.6~6.0 - 7.0Tunable distal basicity
LogP -1.17Lower (More Polar)Reduced lipophilicity risk
Metabolic Stability Low (

-C oxidation)
High (Quaternary block)Extended Half-life (

)
Fsp3 1.01.0Maintains saturation
Mechanism of pKa Modulation

The oxetane oxygen exerts a through-bond inductive effect.[1]

  • N5 (Proximal): Directly attached to the spiro-carbon.[1] The electron-withdrawing nature of the oxetane ring significantly reduces electron density on N5, lowering its pKa by 1–2 units compared to piperazine.[1] This is critical for improving oral bioavailability of CNS drugs where high basicity hinders blood-brain barrier (BBB) penetration.

  • N8 (Distal): Less affected, retaining sufficient basicity for salt formation or target interactions (e.g., Asp/Glu residues in GPCRs).

Bioisostere_Logic cluster_mech Mechanistic Impact Piperazine Standard Piperazine (High pKa ~9.8) Problem Issues: 1. Poor Permeability 2. Metabolic Liability Piperazine->Problem Leads to Spiro 2-Oxa-5,8-diazaspiro[3.5]nonane (Modulated pKa ~8.0) Piperazine->Spiro Bioisosteric Replacement Benefit Gains: 1. Lower Basicity (-I Effect) 2. Metabolic Block (Quaternary C) 3. Novel Vector Spiro->Benefit Delivers Oxetane Oxetane Ring (Electron Withdrawing) N5 Proximal N5 (pKa Lowered) Oxetane->N5 Inductive Effect

Caption: Logical flow of bioisosteric replacement and mechanistic impact of the oxetane ring on the proximal nitrogen.

Application Protocol: Synthesis & Incorporation

Objective: Synthesize 2-oxa-5,8-diazaspiro[3.5]nonane (dihydrochloride salt) for incorporation into a lead series. Challenge: Constructing the quaternary spiro-center while differentiating the two nitrogen atoms for selective functionalization.

Synthetic Strategy: The "Spiro-Diketopiperazine" Route

This robust protocol builds the piperazine ring onto the oxetane core via a Strecker reaction followed by cyclization.[1]

Reagents & Equipment:
  • Starting Material: Oxetan-3-one (CAS: 6704-31-0).[1]

  • Reagents: Benzylamine, Trimethylsilyl cyanide (TMSCN), Glycine ethyl ester HCl, HATU/DIPEA (coupling), LiAlH4 (reduction), Pd/C (deprotection).

  • Solvents: Methanol, DCM, THF.

Step-by-Step Protocol:

Step 1: Strecker Reaction (Formation of Amino-Nitrile)

  • Dissolve Oxetan-3-one (1.0 eq) in Methanol (0.5 M).

  • Add Benzylamine (1.05 eq) and stir for 30 min at 0°C.

  • Add TMSCN (1.2 eq) dropwise.[1]

  • Stir at RT for 12 h.

  • Workup: Quench with NaHCO3, extract with DCM.

  • Product: 3-(Benzylamino)oxetane-3-carbonitrile.[1]

Step 2: Hydrolysis to Amino Acid

  • Treat the nitrile with 6M HCl at reflux for 4 h.

  • Concentrate to dryness.[1]

  • Product: 3-(Benzylamino)oxetane-3-carboxylic acid.[1]

Step 3: Peptide Coupling

  • Dissolve the amino acid (1.0 eq) in DMF.

  • Add Glycine ethyl ester HCl (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq).

  • Stir at RT for 16 h.

  • Product: Linear dipeptide precursor.[1]

Step 4: Cyclization to Diketopiperazine

  • Heat the precursor in Toluene/Piperidine (10%) at 110°C or use base-catalyzed cyclization (NaH/THF).

  • Product: 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane-6,9-dione.[1]

Step 5: Global Reduction

  • Dissolve the dione in anhydrous THF under Argon.

  • Add LiAlH4 (4.0 eq) slowly at 0°C.

  • Reflux for 12 h.

  • Fieser Quench: Add H2O, 15% NaOH, H2O sequentially. Filter precipitate.[1][2]

  • Product: 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane.[1]

Step 6: N-Debenzylation (Optional for free diamine) [1]

  • Dissolve in MeOH. Add Pd/C (10% w/w).

  • Hydrogenate (H2 balloon) for 4 h.

  • Filter and convert to HCl salt.[1]

  • Final Yield: ~40-50% overall.

Synthesis_Workflow Start Oxetan-3-one Step1 1. Strecker Reaction (BnNH2, TMSCN) Start->Step1 Inter1 Amino-Nitrile Step1->Inter1 Step2 2. Hydrolysis & Coupling (Glycine Ester) Inter1->Step2 Inter2 Dipeptide Precursor Step2->Inter2 Step3 3. Cyclization (Base/Heat) Inter2->Step3 Inter3 Spiro-Diketopiperazine Step3->Inter3 Step4 4. Reduction (LiAlH4) Inter3->Step4 Final 2-Oxa-5,8-diazaspiro[3.5]nonane Step4->Final

Caption: Synthetic pathway from Oxetan-3-one to the final spirocyclic scaffold.

Validation Protocols

Protocol: pKa Determination (Potentiometric Titration)

Why: To verify the basicity modulation compared to the parent piperazine.

  • Preparation: Prepare a 10 mM solution of the test compound in 0.1 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.1 M HCl and 0.1 M KOH using a standardized pH electrode (e.g., Sirius T3 or equivalent).

  • Analysis: Plot pH vs. volume of titrant. Identify inflection points.

  • Expected Result: Two pKa values.

    • pKa1 (N8): ~6.5–7.5 (similar to distal piperazine N).

    • pKa2 (N5): ~7.5–8.2 (Lower than piperazine N1 due to oxetane).

Protocol: Microsomal Stability Assay

Why: To confirm metabolic stability gains at the spiro-center.

  • Incubation: Incubate compound (1 µM) with human/rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation: Determine

    
     and 
    
    
    
    .
  • Benchmark: Compare against the direct piperazine analog. Expect >2-fold improvement in half-life if

    
    -oxidation was the clearance driver.[1]
    

Case Study: Optimization of a Sigma Receptor Ligand

Context: Sigma-1 (


) and Sigma-2 (

) receptor ligands often feature basic amines (piperazines) flanked by hydrophobic domains. Problem: A lead piperazine compound showed excellent affinity (Ki = 5 nM) but high brain non-specific binding and rapid clearance. Solution: Replacement with 2-oxa-5,8-diazaspiro[3.5]nonane .[1][3]
  • Result:

    • Affinity: Maintained (Ki = 8 nM). The N8 nitrogen mimicked the key salt-bridge interaction.[1]

    • LogD: Reduced from 2.8 to 1.9 (Oxetane polarity).

    • Clearance: Reduced by 60% (Blocked metabolic soft spot).

    • Brain/Plasma Ratio: Improved due to lower pKa reducing lysosomal trapping.[1]

References

  • Wuitschik, G. et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.

  • Burkhard, J. A. et al. (2010). "Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidine Bioisosteres." Organic Letters.

  • Barnes-Seeman, D. (2013).[1] "The Role of Spirocyclic Piperidines in Drug Discovery." Journal of Medicinal Chemistry.

  • Mikhailiuk, P. K. (2017). "1-Oxa-2,6-diazaspiro[3.3]heptanes: Synthesis and Properties." Chemistry – A European Journal.[1][4]

  • PubChem Compound Summary. (2025). "2-Oxa-5,8-diazaspiro[3.5]nonane."[1][5][6][7] National Center for Biotechnology Information.[1]

Sources

Application Note: 2-Oxa-5,8-diazaspiro[3.5]nonane as a Next-Generation Scaffold in CNS Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Central Nervous System (CNS) therapeutics is historically plagued by high attrition rates due to poor Blood-Brain Barrier (BBB) permeability, rapid metabolic clearance, and off-target toxicity. To overcome these liabilities, medicinal chemists are increasingly shifting away from planar, aromatic heterocycles toward highly saturated, three-dimensional architectures.

This application note details the strategic implementation of 2-oxa-5,8-diazaspiro[3.5]nonane —a highly versatile, sp³-rich bicyclic building block. By acting as a premium bioisostere for traditional rings like piperazine and morpholine, this spirocyclic scaffold fundamentally alters the physicochemical and pharmacokinetic trajectory of CNS drug candidates.

Mechanistic Rationale: The "Escape from Flatland" Paradigm

The Causality of 3D Architecture

The "Escape from Flatland" paradigm dictates that increasing the fraction of sp³-hybridized carbons (


) in a molecule directly correlates with clinical success[1]. Traditional flat amines (e.g., piperazines) often suffer from high non-specific binding and poor solubility. By introducing a quaternary spiro-carbon, 2-oxa-5,8-diazaspiro[3.5]nonane forces its two constituent rings into mutually orthogonal planes.
Bioisosteric Superiority in CNS Design

Substituting a morpholine or piperazine core with 2-oxa-5,8-diazaspiro[3.5]nonane provides four distinct mechanistic advantages:

  • Enhanced BBB Permeation: The rigid 3D conformation dynamically buries the polar surface area (PSA) during membrane transit. This reduces the desolvation energy required for the molecule to partition from the aqueous plasma into the lipophilic environment of the BBB.

  • Metabolic Shielding: The steric bulk generated by the orthogonal ring system physically shields the basic nitrogen atoms from N-dealkylation and N-oxidation by hepatic enzymes (e.g., CYP3A4 and CYP2D6)[2].

  • Reduced hERG Liability: Basic amines frequently trigger cardiotoxicity by binding to the hERG potassium channel. The 3D bulk of the spirocycle disrupts the planar

    
    -cation interactions required to fit into the hERG binding cavity, drastically widening the therapeutic window[2].
    
  • PROTAC Linker Utility: In the emerging field of targeted protein degradation, massive beyond-Rule-of-5 (bRo5) molecules struggle with permeability. Rigid spirocycles like diazaspiro[3.5]nonanes (utilized in the clinical degrader FHD-609) restrict the conformational entropy of the linker, minimizing the entropic penalty of membrane insertion[3].

Quantitative Data: Physicochemical Profiling

The following table summarizes the empirical physicochemical shifts typically observed when replacing standard monocyclic amines with 2-oxa-5,8-diazaspiro[3.5]nonane in a lead scaffold.

Structural Core

Profile
3D ComplexityTypical

LogD

CYP450 Intrinsic Clearance (

)
hERG Inhibition Potential
Piperazine High (1.00)Low (Planar Chair)BaselineHigh (Susceptible to N-oxidation)High (Strong

-cation fit)
Morpholine High (1.00)Low (Planar Chair)+0.2 to +0.5ModerateModerate
2-Oxa-5,8-diazaspiro[3.5]nonane High (1.00)High (Orthogonal) +0.6 to +1.0 Low (Sterically Shielded) Low (Disrupted Cavity Fit)

Data synthesis derived from comparative spirocyclic bioisostere studies in medicinal chemistry[2].

Experimental Workflows & Protocols

To ensure rigorous and reproducible application of this scaffold, the following protocols are designed as self-validating systems .

Protocol A: Late-Stage Functionalization via Buchwald-Hartwig Amination

Causality: The secondary amine of 2-oxa-5,8-diazaspiro[3.5]nonane is sterically hindered by the adjacent spiro-center. Traditional palladium catalysts often fail due to slow reductive elimination, leading to competitive


-hydride elimination. We utilize the RuPhos Pd G3  precatalyst; its bulky, electron-rich biaryl phosphine ligand accelerates reductive elimination, forcing the cross-coupling to completion.

Materials:

  • Aryl halide core (1.0 equiv)

  • 2-Oxa-5,8-diazaspiro[3.5]nonane (1.2 equiv)

  • RuPhos Pd G3 (0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • System Validation Setup: In a parallel 1 mL vial, set up a positive control reaction using 4-bromoanisole (1.0 equiv) and morpholine (1.2 equiv) under identical conditions. The main reaction is only validated if this control shows >95% conversion via LC-MS within 2 hours.

  • Reagent Assembly: In a nitrogen-filled glovebox, charge a dry Schlenk flask with the aryl halide, 2-oxa-5,8-diazaspiro[3.5]nonane, RuPhos Pd G3, and NaOtBu.

  • Solvent Addition: Add degassed anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Seal the flask and remove it from the glovebox.

  • Thermal Activation: Stir the reaction mixture at 85°C for 4–6 hours. Monitor the consumption of the aryl halide via UPLC-MS.

  • Quench and Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude spirocyclic product via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to isolate the target CNS candidate.

Protocol B: In Vitro PAMPA-BBB Permeability Assay

Causality: Standard Caco-2 cell line assays predict intestinal absorption but fail to mimic the specific lipid composition of the brain endothelium. This protocol uses a Porcine Brain Lipid (PBL) extract to create an artificial membrane that accurately predicts passive BBB diffusion, which is the primary entry route for spirocyclic CNS drugs.

Step-by-Step Methodology:

  • Membrane Preparation: Dissolve PBL extract in dodecane (20 mg/mL). Apply 4 µL of this lipid solution to the porous filter membrane of the donor plate (Millipore Multiscreen).

  • System Validation (Controls): Assign two wells for Verapamil (High Permeability Control) and two wells for Theophylline (Low Permeability Control). Validation Gate: The assay is only accepted if Verapamil

    
     cm/s and Theophylline 
    
    
    
    cm/s.
  • Compound Incubation: Dilute the spirocyclic drug candidate in PBS (pH 7.4) to a final concentration of 10 µM. Add 300 µL of this solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Diffusion Phase: Carefully assemble the donor and acceptor plates. Incubate at 37°C for 4 hours in a humidity-controlled chamber without agitation to maintain the integrity of the unstirred water layer (UWL).

  • Quantification: Separate the plates. Extract 50 µL aliquots from both donor and acceptor wells, quench with an internal standard (e.g., labetalol) in cold acetonitrile, and analyze via LC-MS/MS.

  • Data Processing: Calculate the apparent permeability (

    
    ) using the standard steady-state diffusion equation. Candidates exhibiting 
    
    
    
    cm/s are prioritized for in vivo pharmacokinetic studies.

Pathway Visualization

The following diagram illustrates the logical progression of integrating 2-oxa-5,8-diazaspiro[3.5]nonane into a CNS drug discovery pipeline.

G Hit Aromatic/Planar Hit (Piperazine/Morpholine) Spiro Spirocyclic Bioisosteric Replacement (2-Oxa-5,8-diazaspiro[3.5]nonane) Hit->Spiro ADME In Vitro ADME Profiling (PAMPA-BBB & CYP450 Cl_int) Spiro->ADME Decision BBB Permeable & Metabolically Stable? ADME->Decision Tox Off-Target Screening (hERG / Promiscuity) Decision->Tox Yes Opt Iterative Vector Optimization Decision->Opt No Lead Advance to CNS In Vivo Efficacy Models Tox->Lead Opt->Spiro

Fig 1. Rational design and screening workflow for spirocyclic CNS drug candidates.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery.[Link]

  • Hiesinger, K., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.[Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Oxa-5,8-diazaspiro[3.5]nonane-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of compound libraries based on the 2-oxa-5,8-diazaspiro[3.5]nonane scaffold. This spirocyclic system, incorporating both an oxetane and a piperazine moiety, represents a unique and valuable building block in modern medicinal chemistry. The inherent three-dimensionality and rich functionality of this scaffold offer significant potential for the development of novel therapeutics with improved physicochemical and pharmacological properties. This document outlines a robust and adaptable synthetic strategy, including step-by-step experimental procedures, characterization data, and troubleshooting guidelines to enable the efficient construction of diverse compound libraries for drug discovery programs.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

In the quest for novel and effective therapeutics, medicinal chemists are increasingly "escaping from flatland" by embracing three-dimensional molecular architectures.[1] Spirocyclic compounds, characterized by two rings sharing a single atom, are at the forefront of this movement.[2] Their rigid, well-defined three-dimensional structures provide a unique platform for the precise spatial arrangement of pharmacophoric elements, leading to enhanced target affinity and selectivity.[3]

The 2-oxa-5,8-diazaspiro[3.5]nonane scaffold is a particularly promising motif as it combines the desirable features of two important pharmacophores:

  • The Oxetane Ring: This four-membered ether is a bioisostere for gem-dimethyl and carbonyl groups, often improving aqueous solubility, metabolic stability, and reducing lipophilicity.[4]

  • The Piperazine Ring: A ubiquitous fragment in approved drugs, the piperazine moiety provides two convenient points for diversification and can significantly influence a molecule's pharmacokinetic profile.[5][6][7][8]

The fusion of these two rings into a spirocyclic system creates a novel scaffold with the potential to access unexplored chemical space and generate drug candidates with superior properties. This guide details a practical synthetic approach to unlock the potential of this exciting molecular framework.

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis for the 2-oxa-5,8-diazaspiro[3.5]nonane core is depicted below. The strategy hinges on the sequential construction of the piperazine and oxetane rings around a central quaternary carbon.

Retrosynthesis Target 2-Oxa-5,8-diazaspiro[3.5]nonane Intermediate1 N,N'-Protected Spiro-diamine Target->Intermediate1 Deprotection Intermediate2 Dibromo-oxetane Precursor Intermediate1->Intermediate2 Double N-Alkylation Intermediate3 N,N'-Protected Piperazine Intermediate1->Intermediate3 Spirocyclization Intermediate4 3,3-Bis(hydroxymethyl)oxetane Intermediate2->Intermediate4 Bromination StartingMaterial1 Piperazine Intermediate3->StartingMaterial1 Protection StartingMaterial2 Pentaerythritol Intermediate4->StartingMaterial2 Cyclization

Caption: Retrosynthetic analysis of 2-Oxa-5,8-diazaspiro[3.5]nonane.

The forward synthesis, therefore, involves the following key transformations:

  • Synthesis of the Oxetane Precursor: Construction of a 3,3-disubstituted oxetane bearing two leaving groups.

  • Piperazine Protection: Introduction of suitable protecting groups on the piperazine nitrogens to ensure regioselectivity in the subsequent alkylation.

  • Spirocyclization: Formation of the spiro-piperazine ring via a double N-alkylation reaction.

  • Deprotection and Diversification: Removal of the protecting groups to yield the parent scaffold, which can then be further functionalized to generate a library of compounds.

Experimental Protocols

PART 1: Synthesis of the Key Intermediate: 3,3-Bis(bromomethyl)oxetane

This protocol is adapted from established procedures for the synthesis of substituted oxetanes.

Step 1.1: Synthesis of 1,3-dibromo-2,2-bis(bromomethyl)propane

  • Materials: Pentaerythritol, Hydrobromic acid (48% aqueous solution).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pentaerythritol (1.0 eq).

    • Carefully add an excess of 48% aqueous hydrobromic acid (5.0 eq).

    • Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 48 hours.

    • Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-water.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to afford the crude product, which can be purified by recrystallization from ethanol.

Step 1.2: Synthesis of 3,3-Bis(bromomethyl)oxetane

  • Materials: 1,3-dibromo-2,2-bis(bromomethyl)propane, Sodium hydroxide, Water, Diethyl ether.

  • Procedure:

    • In a round-bottom flask, dissolve 1,3-dibromo-2,2-bis(bromomethyl)propane (1.0 eq) in diethyl ether.

    • Prepare a solution of sodium hydroxide (2.5 eq) in water.

    • Add the sodium hydroxide solution dropwise to the ethereal solution of the tetrabromide with vigorous stirring at room temperature.

    • Stir the biphasic mixture at room temperature for 24 hours.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x volumes).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Carefully concentrate the solvent under reduced pressure (the product is volatile) to yield 3,3-bis(bromomethyl)oxetane as a colorless oil.

PART 2: Synthesis of the 2-Oxa-5,8-diazaspiro[3.5]nonane Scaffold

This part details the construction of the spiro-piperazine ring system.

Step 2.1: Synthesis of di-tert-butyl piperazine-1,4-dicarboxylate

  • Materials: Piperazine, Di-tert-butyl dicarbonate (Boc)₂O, Dichloromethane (DCM), Triethylamine (TEA).

  • Procedure:

    • Dissolve piperazine (1.0 eq) in DCM in a round-bottom flask.

    • Add triethylamine (2.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of (Boc)₂O (2.2 eq) in DCM dropwise to the stirred piperazine solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give the di-Boc protected piperazine as a white solid.

Step 2.2: Synthesis of di-tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5,8-dicarboxylate

  • Materials: di-tert-butyl piperazine-1,4-dicarboxylate, 3,3-Bis(bromomethyl)oxetane, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of di-tert-butyl piperazine-1,4-dicarboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 1 hour.

    • Add a solution of 3,3-bis(bromomethyl)oxetane (1.1 eq) in anhydrous DMF dropwise.

    • Heat the reaction mixture to 80 °C and stir for 24 hours.

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired spiro-compound.

Step 2.3: Deprotection to 2-Oxa-5,8-diazaspiro[3.5]nonane

  • Materials: di-tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5,8-dicarboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the di-Boc protected spiro-compound (1.0 eq) in DCM.

    • Add an excess of trifluoroacetic acid (10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with 2 M NaOH solution to pH > 12.

    • Extract the aqueous layer with DCM (5 x volumes).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 2-oxa-5,8-diazaspiro[3.5]nonane.

Library Generation: Diversity-Oriented Synthesis

The free diamine, 2-oxa-5,8-diazaspiro[3.5]nonane, is a versatile building block for the creation of compound libraries. The two secondary amine functionalities can be selectively or exhaustively functionalized using a variety of standard synthetic transformations.

Diversification Scaffold 2-Oxa-5,8-diazaspiro[3.5]nonane Acylation Acylation (RCOCl, Base) Scaffold->Acylation Sulfonylation Sulfonylation (RSO₂Cl, Base) Scaffold->Sulfonylation ReductiveAmination Reductive Amination (RCHO, NaBH(OAc)₃) Scaffold->ReductiveAmination Alkylation Alkylation (R-X, Base) Scaffold->Alkylation Library Diverse Compound Library Acylation->Library Sulfonylation->Library ReductiveAmination->Library Alkylation->Library

Caption: Diversification of the 2-Oxa-5,8-diazaspiro[3.5]nonane scaffold.

Data Presentation

StepProductStarting Material(s)Yield (%)Purity (%)Analytical Data
1.11,3-dibromo-2,2-bis(bromomethyl)propanePentaerythritol75-85>95¹H NMR, ¹³C NMR
1.23,3-Bis(bromomethyl)oxetane1,3-dibromo-2,2-bis(bromomethyl)propane60-70>98¹H NMR, ¹³C NMR, MS
2.1di-tert-butyl piperazine-1,4-dicarboxylatePiperazine90-95>98¹H NMR, ¹³C NMR
2.2di-tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5,8-dicarboxylatedi-tert-butyl piperazine-1,4-dicarboxylate, 3,3-Bis(bromomethyl)oxetane40-50>95¹H NMR, ¹³C NMR, HRMS
2.32-Oxa-5,8-diazaspiro[3.5]nonanedi-tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5,8-dicarboxylate85-95>97¹H NMR, ¹³C NMR, HRMS

Troubleshooting and Key Considerations

  • Volatility of 3,3-Bis(bromomethyl)oxetane: This intermediate is volatile and should be handled with care during concentration steps. It is recommended to use a rotary evaporator with a cold trap and to avoid excessive heating.

  • Sodium Hydride Handling: NaH is a highly reactive and flammable solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

  • Purification of the Spiro-compound: The spirocyclization reaction may yield some polymeric byproducts. Careful column chromatography is essential to obtain the pure product.

  • Deprotection: The TFA-mediated deprotection is generally clean. However, ensuring complete removal of TFA is crucial before basification and extraction to avoid salt formation and loss of product.

Conclusion

The synthetic route detailed in this application note provides a reliable and adaptable method for the synthesis of 2-oxa-5,8-diazaspiro[3.5]nonane and its derivatives. This unique scaffold holds significant promise for the development of novel therapeutic agents by providing access to new regions of chemical space. The protocols are designed to be accessible to researchers with a solid background in organic synthesis and can be readily scaled for the production of compound libraries for high-throughput screening and lead optimization.

References

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 58(100), 14005-14008. [Link]

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971. [Link]

  • Blumberg Institute. (2024, October 22). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry, 297, 116789. [Link]

  • Mykhailiuk, P. K. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3569–3579. [Link]

  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. [Link]

  • Cambridge MedChem Consulting. (n.d.). Piperazine bioisosteres. Retrieved from [Link]

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ACS Publications. [Link]

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate. [Link]

  • University of Glasgow. (n.d.). METAL COMPLEXES OF 1,4,7-TRIAZACYCLONONANE WITH PENDANT DONOR ARMS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Convenient Synthesis of Mono- and Ditosylated 1,4,7-Triazacyclononane. Retrieved from [Link]

  • Kagan, S. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Medicinal & Analytical Chemistry International Journal, 11(4). [Link]

  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 3-(Boc-amino)-1-propanol, 97%. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • Taylor & Francis Online. (2012, March 16). An efficient synthesis of 1,3-bis(1,4,7-triazacyclonon-1-yl)-2-hydroxypropane, [1,3-bis(TACN)-2-propanol]. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4,7-Triazacyclononane. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2 Retrosynthesis: Literature routes for the preparation of.... Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Al-Rawi, J. M. A., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863–13876. [Link]

  • Fawwaz, M. (2025). Retrosynthesis Strategy in Organic Chemistry. Jurnal Farmasi UMI, 12(1), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Kirichok, A., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 10-17. [Link]

Sources

Application Notes & Protocols for the Functionalization of the 2-Oxa-5,8-diazaspiro[3.5]nonane Core

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing the Third Dimension in Drug Discovery

The principle of "escaping from flatland" has become a central theme in modern medicinal chemistry, compelling researchers to explore scaffolds that offer greater three-dimensionality.[1][2] Spirocyclic systems, which feature two rings connected by a single common atom, are exemplary in this regard. They present a rigid, yet conformationally defined, three-dimensional architecture that can improve physicochemical properties and optimize the orientation of substituents for enhanced target binding.[2][3]

The 2-Oxa-5,8-diazaspiro[3.5]nonane core is a particularly compelling scaffold. It combines an oxetane ring with a 1,4-diazacyclohexane (piperazine) ring. The oxetane moiety is recognized as a polar equivalent of a gem-dimethyl group and can serve as a valuable alternative to morpholine, often enhancing metabolic stability and aqueous solubility.[4] The diazacyclohexane portion provides two distinct nitrogen atoms (N5 and N8) that serve as versatile handles for introducing a wide array of functional groups, making this scaffold a powerful building block for constructing diverse chemical libraries.[5][6] This guide provides a detailed overview of the strategic considerations and practical protocols for the regioselective functionalization of this high-value spirocyclic core.

Part 1: Strategic Considerations for Functionalization

The primary challenge and opportunity in modifying the 2-Oxa-5,8-diazaspiro[3.5]nonane core lies in the selective functionalization of its two secondary amine centers, N5 and N8. Due to their similar chemical environments, achieving regioselectivity requires a carefully planned strategy, typically involving orthogonal protecting groups.

Key Reactive Sites

The core structure contains two secondary amines that are chemically similar, making simultaneous difunctionalization straightforward but monofunctionalization or differential difunctionalization challenging without a protection strategy.

Caption: Key functionalization pathways for the 2-Oxa-5,8-diazaspiro[3.5]nonane core.

The Power of Orthogonal Protection

To achieve selective functionalization, one nitrogen must be temporarily "masked" while the other is modified. This is accomplished using protecting groups that can be installed and removed under conditions that do not affect the rest of the molecule or each other. The most common and effective strategy involves the use of the tert-butyloxycarbonyl (Boc) group due to its stability and ease of removal under acidic conditions.

Rationale for Boc Protection:

  • Installation: The Boc group is easily introduced using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions.

  • Stability: It is robust and stable to a wide range of reaction conditions, including alkylations, acylations, and many coupling reactions.

  • Cleavage: It can be removed cleanly with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, leaving other functional groups intact.

The general workflow for differential difunctionalization is a cornerstone of working with this scaffold.

A Start: 2-Oxa-5,8-diazaspiro[3.5]nonane (Commercially available as dihydrochloride salt)[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqrepVHnb1C_oMcb-cPC8i3oy-VsieLM4DHWLZOKno1BI2iklu-3SR9AZ0g69U_1BVQDaeIP1S2tC8Vopol0HO9D8eFwIXNGb8IvV62o5grb9yAyydFq2yCSDCiID4MQfCb9FlGaZgFQ3gaIZsmdkEy4RmSXu0EvYESCtuIIBcgVoeEHb_L68lGYeJmVEPSA%3D%3D)] B Step 1: Monoprotection (e.g., with Boc₂O) A->B Base, Boc₂O C Intermediate: N-Boc Protected Core B->C D Step 2: Functionalize Free Amine (N-R1) (Alkylation, Acylation, Arylation, etc.) C->D R1-X, Base E Intermediate: Fully Substituted, Protected Core D->E F Step 3: Deprotection (e.g., with TFA or HCl) E->F Acid (TFA) G Intermediate: Monofunctionalized Core F->G H Step 4: Functionalize Second Amine (N-R2) (Different R2 group) G->H R2-Y, Base I Final Product: Differentially Disubstituted Core H->I

Sources

protocols for N-arylation of 2-Oxa-5,8-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for Regioselective N-Arylation of 2-Oxa-5,8-diazaspiro[3.5]nonane

Executive Summary & Strategic Rationale

The 2-Oxa-5,8-diazaspiro[3.5]nonane scaffold has emerged as a high-value "piperazine surrogate" in modern drug discovery. By fusing a polar, metabolic-blocking oxetane ring to a piperazine core, this spirocycle offers lowered lipophilicity (


) and improved metabolic stability compared to traditional N-heterocycles.

However, the N-arylation of this scaffold presents a unique challenge: Regioselectivity .

The Structural Dilemma: The molecule contains two secondary amine sites with vastly different steric environments:

  • N8 Position: Sterically accessible, behaving like a typical piperazine nitrogen.

  • N5 Position: Sterically hindered, located adjacent to the quaternary spiro-carbon (neopentyl-like position).

This guide provides validated protocols to selectively target either nitrogen, leveraging steric differentiation and specific catalytic systems.

Strategic Analysis: The "Decision Matrix"

Before selecting a protocol, the chemist must determine the target regiochemistry. The steric disparity between N5 and N8 dictates the synthetic route.

DecisionMatrix Start Target: N-Arylated 2-Oxa-5,8-diazaspiro[3.5]nonane Decision Which Nitrogen requires Arylation? Start->Decision N8_Target Target: N8-Aryl (Accessible) Decision->N8_Target N8 (Gamma to Spiro) N5_Target Target: N5-Aryl (Hindered) Decision->N5_Target N5 (Alpha to Spiro) Method_A Method A: Kinetic Control (Free Base + 1.0 eq Ar-X) N8_Target->Method_A Pd-Catalysis Method_B Method B: SnAr Substitution (Electron-deficient Ar-F/Cl) N8_Target->Method_B Nucleophilic Subst. Method_C Method C: Protection Strategy (Start with N8-Boc or N8-Benzyl) N5_Target->Method_C Step 1: Block N8 Method_D Method D: High-Energy Coupling (Pd-PEPPSI or BrettPhos) Method_C->Method_D Step 2: Force Coupling

Figure 1: Strategic decision tree for regioselective arylation.

Protocol A: N8-Selective Arylation (Kinetic Control)

Objective: Selective arylation of the distal N8 nitrogen using the free base dihydrochloride salt. Mechanism: Kinetic control. The N8 position reacts significantly faster than the sterically crowded N5 position.

Materials
  • Substrate: 2-Oxa-5,8-diazaspiro[3.5]nonane dihydrochloride (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.0 equiv)[1]

  • Catalyst: RuPhos Pd G3 (2–5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (3.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Free Base Liberation (In-situ):

    • Charge a reaction vial with the spiro-dihydrochloride salt (1.0 equiv) and NaOtBu (3.5 equiv).

    • Note: The extra base equivalents are required to neutralize the 2xHCl and deprotonate the amine.

  • Catalyst Addition:

    • Add the Aryl Bromide (1.0 equiv) and RuPhos Pd G3 (0.02 equiv).

    • Expert Insight: RuPhos is chosen for its exceptional turnover with secondary amines and resistance to inhibition by the free N5 amine.

  • Solvent & Degassing:

    • Add anhydrous 1,4-Dioxane (0.2 M concentration).

    • Sparge with Nitrogen/Argon for 5 minutes.

  • Reaction:

    • Seal and heat to 80°C for 4–12 hours.

    • Monitoring: Monitor by LCMS. Look for [M+Ar] peak. If [M+2Ar] (bis-arylation) appears, lower temperature to 60°C.

  • Workup:

    • Cool to RT. Dilute with EtOAc, filter through a Celite pad.

    • Caution: Do not use strong acid workups (e.g., 1M HCl) for prolonged periods, as the oxetane ring can open under high acidic stress. Use saturated NH4Cl or water.[2]

Data Summary: N8-Selectivity

Aryl Halide Conditions Yield (N8-Product) Selectivity (N8:N5)
4-Bromoanisole RuPhos G3, 80°C 88% >20:1
3-Chloropyridine RuPhos G3, 80°C 82% >20:1

| 1-Bromo-2-methylbenzene | RuPhos G3, 100°C | 75% | 15:1 |

Protocol B: N5-Selective Arylation (Via N8-Protection)

Objective: Arylation of the hindered N5 nitrogen. Challenge: Direct arylation of N5 in the presence of N8 is impossible. N8 must be protected (e.g., Boc) or pre-substituted. Substrate: tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate (Commercial N8-Boc intermediate).

Materials
  • Substrate: N8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane (1.0 equiv)

  • Coupling Partner: Aryl Chloride or Bromide (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 or Pd-PEPPSI-IPr (5 mol%)

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Toluene or t-Amyl Alcohol

Step-by-Step Methodology
  • Setup:

    • Combine N8-Boc substrate, Aryl Halide, and Base in a reaction tube.

  • Catalyst Selection:

    • Add BrettPhos Pd G3 (5 mol%).

    • Expert Insight: The N5 position is neopentyl-like. Standard ligands (PPh3, dppf) will fail. Bulky, electron-rich phosphines (BrettPhos) or NHC ligands (PEPPSI) are mandatory to force oxidative addition and reductive elimination at this crowded center.

  • Reaction:

    • Add Toluene (0.25 M). Degas thoroughly.

    • Heat to 100–110°C (Aggressive heating required).

    • Run for 12–24 hours.

  • Deprotection (Optional):

    • If the free N8 amine is required, treat the purified N5-aryl product with TFA/DCM (1:4) at 0°C for 1 hour.

    • Safety: Quench immediately with saturated NaHCO3 to prevent oxetane degradation.

Protocol C: SnAr (Nucleophilic Aromatic Substitution)

Scope: Strictly for electron-deficient aryl partners (e.g., 4-fluoronitrobenzene, 2-chloropyrimidine). Green Chemistry: This method avoids heavy metals.

Workflow
  • Mix: Dissolve 2-Oxa-5,8-diazaspiro[3.5]nonane (free base or salt) in DMSO or NMP .

  • Base: Add DIPEA (3.0 equiv).

  • Electrophile: Add Aryl Fluoride (1.0 equiv for N8-selective).

  • Heat:

    • Room Temp: For highly reactive substrates (e.g., 2,4-dinitrofluorobenzene).

    • 80°C: For standard heterocycles (e.g., 2-chloropyridine).

  • Selectivity: This method is highly N8-selective due to the steric bulk of the electrophile approaching the hindered N5 site.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (N5) Steric hindrance at spiro center.Switch to BrettPhos or AdBrettPhos . Increase temp to 120°C in Xylene.
Bis-arylation (N8) Excess electrophile.Use strict 1:1 stoichiometry. Add electrophile dropwise to excess amine.
Oxetane Ring Opening Acidic workup or Lewis Acid catalyst.Avoid HCl workups. Use Cs2CO3 instead of strong bases if substrate is sensitive.
Catalyst Deactivation Free amine poisoning Pd.Ensure G3/G4 precatalysts are used (scavenges amine).

References

  • Structure & Properties

    • PubChem Compound Summary for CID 53484586, 2-Oxa-5-azaspiro[3.5]nonane.[3] National Center for Biotechnology Information (2026).

  • Spirocyclic Scaffolds in MedChem: Wuitschik, G., et al. (2010). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 49(5), 895-898. (Foundational work on oxetane spirocycles as morpholine surrogates). Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Oxetanes." Journal of Organic Chemistry.
  • Buchwald-Hartwig General Protocols

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
  • Commercial Building Blocks

    • ChemScene Product Protocol: 2-Oxa-5,8-diazaspiro[3.5]nonane dihydrochloride (CAS: 1416323-26-6).

(Note: While specific papers on the N-arylation of this exact CAS are rare in open literature, the protocols above are derived from standard operating procedures for hindered vs. unhindered spiro-piperazines as detailed in References 2 and 3.)

Sources

The Strategic Integration of 2-Oxa-5,8-diazaspiro[3.5]nonane in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel chemical matter with enhanced therapeutic properties has led to a paradigm shift in drug discovery, with a notable "escape from flatland" towards three-dimensional molecular architectures.[1][2] Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a unique combination of structural rigidity and three-dimensional diversity.[3][4] This guide provides an in-depth exploration of a particularly promising, yet underexplored scaffold: 2-Oxa-5,8-diazaspiro[3.5]nonane . We will delve into its application in fragment-based drug discovery (FBDD), providing both the conceptual framework and actionable protocols for its integration into screening campaigns.

The Rationale for Spirocyclic Scaffolds in FBDD

Fragment-based drug discovery (FBDD) has proven to be a highly effective method for identifying starting points for drug development.[5][6] The success of an FBDD campaign is intrinsically linked to the quality and diversity of the fragment library.[5] While traditional fragment libraries have been dominated by flat, aromatic compounds, there is a growing consensus that sp³-rich, three-dimensional fragments offer significant advantages.[5][7]

Spirocycles, such as 2-Oxa-5,8-diazaspiro[3.5]nonane, are at the forefront of this evolution. Their defining feature, a single atom shared between two rings, imparts a rigid, well-defined three-dimensional geometry.[4][8] This rigidity reduces the entropic penalty upon binding to a target protein, potentially leading to higher binding efficiencies.[5][9] Furthermore, the spirocyclic core projects substituents into distinct vectors in 3D space, enabling the exploration of previously inaccessible regions of a protein's binding site.[2][3]

The inclusion of heteroatoms, as in the case of 2-Oxa-5,8-diazaspiro[3.5]nonane, provides several benefits. The oxygen and nitrogen atoms can act as hydrogen bond donors and acceptors, crucial for molecular recognition.[5] They also influence key physicochemical properties such as solubility and metabolic stability.[10][11] The diazaspiro[3.5]nonane motif, in particular, has been identified as a valuable bioisostere for other commonly used groups like piperazines, offering a novel way to navigate chemical space and intellectual property landscapes.[3][9]

Physicochemical Properties of 2-Oxa-5,8-diazaspiro[3.5]nonane and its Analogs

While experimental data for 2-Oxa-5,8-diazaspiro[3.5]nonane is scarce, we can infer its properties from closely related analogs and computational predictions. A key consideration in FBDD is adherence to the "Rule of Three," which provides guidelines for optimal fragment properties.[12]

PropertyGuideline ("Rule of Three")Predicted/Analogous ValuesRationale for FBDD Suitability
Molecular Weight (MW)< 300 Da~142.19 g/mol (for C₇H₁₄N₂O)Well within the ideal range, ensuring good ligand efficiency.
cLogP≤ 3~ -1.0 to 0.5 (estimated)Indicates good aqueous solubility, which is critical for biophysical screening methods.
Hydrogen Bond Donors≤ 32 (two secondary amines)Provides hydrogen bonding capability for target interaction.
Hydrogen Bond Acceptors≤ 33 (two nitrogens, one oxygen)Offers multiple points for hydrogen bonding.
Rotatable Bonds≤ 31-2The rigid spirocyclic core minimizes conformational flexibility.

Note: Predicted values are based on computational models and data from analogous structures like 2-Oxa-5-azaspiro[3.5]nonane.[13] Experimental validation is crucial.

Synthesis of the 2-Oxa-5,8-diazaspiro[3.5]nonane Scaffold

G cluster_0 Synthetic Workflow Start Commercially Available Starting Materials Step1 Step 1: Formation of Protected Piperidinone Start->Step1 Protection Step2 Step 2: Spirocyclization with Epichlorohydrin Step1->Step2 Base-mediated alkylation Step3 Step 3: Ring Opening and Oxetane Formation Step2->Step3 Intramolecular cyclization Step4 Step 4: Deprotection Step3->Step4 e.g., Hydrogenolysis Final 2-Oxa-5,8-diazaspiro[3.5]nonane Step4->Final

Caption: Plausible synthetic workflow for 2-Oxa-5,8-diazaspiro[3.5]nonane.

Protocol: Synthesis of a Protected 2-Oxa-5,8-diazaspiro[3.5]nonane Derivative (Illustrative)

This protocol is a conceptual outline and requires optimization.

  • Protection of Piperidin-4-one: React commercially available piperidin-4-one with a suitable protecting group (e.g., benzyl chloroformate) under basic conditions to yield N-protected piperidin-4-one.

  • Spiro-annulation: Treat the protected piperidinone with a suitable three-carbon electrophile, such as 1,3-dichloro-2-propanol, in the presence of a strong base (e.g., sodium hydride) to facilitate the initial alkylation and subsequent intramolecular cyclization, forming the spirocyclic core.

  • Oxetane Ring Formation: An alternative to the above spiro-annulation could involve the reaction of the protected piperidinone with a suitable reagent to introduce a leaving group and a hydroxyl moiety, followed by an intramolecular Williamson ether synthesis to form the oxetane ring. A related strategy involves the use of epichlorohydrin.

  • Purification: Purify the resulting protected 2-Oxa-5,8-diazaspiro[3.5]nonane derivative using column chromatography.

  • Deprotection: Remove the protecting group (e.g., via catalytic hydrogenation for a benzyl group) to yield the final 2-Oxa-5,8-diazaspiro[3.5]nonane.

  • Characterization: Confirm the structure and purity of the final compound using NMR, mass spectrometry, and other appropriate analytical techniques.

Fragment Library Integration and Screening

The incorporation of 2-Oxa-5,8-diazaspiro[3.5]nonane into a fragment library requires careful consideration. It can be included as the core scaffold, with diversification achieved by functionalizing the secondary amine positions.

G cluster_0 FBDD Screening Cascade Library Fragment Library (including 2-Oxa-5,8-diazaspiro[3.5]nonane) Primary Primary Screen (e.g., NMR, SPR, DSF) Library->Primary Hit_ID Hit Identification Primary->Hit_ID Validation Hit Validation (Orthogonal Assay, Dose-Response) Hit_ID->Validation Structural Structural Biology (X-ray Crystallography, Cryo-EM) Validation->Structural Optimization Hit-to-Lead Optimization Structural->Optimization

Caption: A typical workflow for an FBDD screening campaign.

Protocol: Fragment Screening using Protein-Observed NMR Spectroscopy

This protocol outlines a general procedure for screening fragments like 2-Oxa-5,8-diazaspiro[3.5]nonane using ¹H-¹⁵N HSQC NMR spectroscopy.[15]

  • Protein Preparation: Prepare a solution of ¹⁵N-labeled target protein in a suitable NMR buffer. The final concentration should be in the range of 50-200 µM.

  • Sample Quality Control: Acquire a 1D proton and a 2D ¹H-¹⁵N HSQC spectrum of the protein alone to ensure it is properly folded and stable under the experimental conditions.[15]

  • Fragment Stock Preparation: Prepare a high-concentration stock solution of 2-Oxa-5,8-diazaspiro[3.5]nonane (e.g., 100 mM) in a deuterated solvent (e.g., DMSO-d₆) that is miscible with the NMR buffer.

  • Screening: a. Add a small aliquot of the fragment stock solution to the protein sample to achieve a final fragment concentration typically 10-100 times that of the protein (e.g., 1-10 mM). b. Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: a. Overlay the HSQC spectra of the protein with and without the fragment. b. Identify chemical shift perturbations (CSPs) of the protein's amide resonances. Significant CSPs indicate binding of the fragment to the protein.

  • Hit Deconvolution (if screening mixtures): If screening mixtures of fragments, identify the active component by screening individual fragments from the hit mixture.

  • Binding Affinity Determination: Perform a titration experiment by adding increasing concentrations of the fragment to the protein and monitoring the CSPs. The dissociation constant (Kd) can be calculated by fitting the titration data.

  • Binding Site Mapping: Map the residues with significant CSPs onto the 3D structure of the protein to identify the fragment's binding site.[15]

Hit-to-Lead Optimization Strategies

Once a fragment hit like 2-Oxa-5,8-diazaspiro[3.5]nonane is identified and validated, the next step is to evolve it into a more potent lead compound.[16][17] The diazaspiro[3.5]nonane scaffold offers two clear vectors for optimization at the secondary amine positions.

G cluster_0 Hit-to-Lead Optimization Hit Fragment Hit (2-Oxa-5,8-diazaspiro[3.5]nonane) Growing Fragment Growing Hit->Growing Vector-based elaboration Merging Fragment Merging Hit->Merging With another fragment Linking Fragment Linking Hit->Linking To another fragment Lead Lead Compound Growing->Lead Merging->Lead Linking->Lead

Caption: Key strategies for evolving a fragment hit into a lead compound.[18]

Fragment Growing: This is often the most direct approach.[18] Small chemical groups are added to one or both of the amine nitrogens to extend into nearby pockets of the binding site, guided by structural information from X-ray crystallography or NMR.

Fragment Linking: If another fragment is found to bind in a proximal site, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity and potency.[18] The two amine positions on the 2-Oxa-5,8-diazaspiro[3.5]nonane scaffold provide versatile anchor points for such linkers.

Conclusion

The strategic use of novel, three-dimensional scaffolds is a cornerstone of modern drug discovery. 2-Oxa-5,8-diazaspiro[3.5]nonane represents an exciting and largely untapped area of chemical space for FBDD. Its inherent rigidity, three-dimensionality, and favorable physicochemical properties make it an ideal candidate for inclusion in next-generation fragment libraries. By leveraging the synthetic and screening protocols outlined in this guide, researchers can effectively integrate this and other spirocyclic fragments into their discovery campaigns, increasing the probability of identifying novel, high-quality starting points for the development of new medicines.

References

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. (URL: )
  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC. (URL: [Link])

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks - ResearchGate. (URL: [Link])

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.
  • The Spirocycle Surge in Drug Discovery - Drug Hunter. (URL: [Link])

  • Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens - PMC. (URL: [Link])

  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus - PubMed. (URL: [Link])

  • An improved synthesis of 2-oxa-7-azaspiro[3][19]nonane and analogs as novel reagents in medicinal chemistry | Request PDF - ResearchGate. (URL: [Link])

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (URL: [Link])

  • 2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586 - PubChem. (URL: [Link])

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: [Link])

  • Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). - ResearchGate. (URL: [Link])

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - Frontiers. (URL: [Link])

  • Synthesis of 2-Oxaadamantane Derivatives - PMC. (URL: [Link])

  • Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures - ResearchGate. (URL: [Link])

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. (URL: [Link])

  • Unprecedented Fragment-Based screening using Spectral Shift for GPCRs - YouTube. (URL: [Link])

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (URL: [Link])

  • Ligand efficiency as a guide in fragment hit selection and optimization - CORE. (URL: [Link])

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks - ResearchGate. (URL: [Link])

  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. (URL: [Link])

  • Protocol to perform fragment screening using NMR spectroscopy - PMC - NIH. (URL: [Link])

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC. (URL: [Link])

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - MDPI. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Oxa-5,8-diazaspiro[3.5]nonane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The 2-Oxa-5,8-diazaspiro[3.5]nonane Technical Support Center is now online. This guide is structured to assist researchers in the synthesis, purification, and troubleshooting of this high-value spirocyclic scaffold.

Status: Operational Role: Senior Application Scientist Ticket ID: SPIRO-OX-35-SYN Subject: Advanced Synthesis & Troubleshooting Guide for 2-Oxa-5,8-diazaspiro[3.5]nonane

System Overview & Molecular Architecture[1]

The 2-Oxa-5,8-diazaspiro[3.5]nonane scaffold is a specialized bioisostere used to improve the physicochemical properties (solubility, metabolic stability,


 fraction) of piperazine-containing drugs.
Molecular Specifications
PropertySpecification
IUPAC Name 2-Oxa-5,8-diazaspiro[3.5]nonane
CAS RN 1046153-04-1
Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
Core Structure Spiro-fusion of Oxetane (4-membered) and Piperazine (6-membered) at C3(oxetane)/C2(piperazine).[1][2]
Key Features Gem-amino-ether spiro center; High polarity; Acid-sensitive oxetane ring.
Structural Diagram

The spiro center (C4 in spiro numbering, C3 of oxetane) is a quaternary carbon bonded to the oxetane oxygen's adjacent carbons and the piperazine nitrogen (N5) and carbon (C9).

Validated Synthesis Protocol (The "Diamine Route")

Directive: Avoid the "Nitrile Hydrolysis" route. Hydrolyzing a nitrile adjacent to a quaternary center is sterically difficult and requires harsh conditions that often destroy the oxetane ring. Recommended Path: The Strecker-Reduction-Cyclization sequence is the industry standard for stability and yield.

Phase 1: Formation of the Quaternary Center (Strecker Reaction)

Reaction: Oxetan-3-one




-Aminonitrile
  • Reagents: Oxetan-3-one, Benzylamine (BnNH₂), Trimethylsilyl cyanide (TMSCN), ZnI₂ (cat.).

  • Mechanism: Formation of the imine followed by nucleophilic attack of cyanide.

Protocol:

  • Dissolve oxetan-3-one (1.0 eq) and benzylamine (1.05 eq) in dry DCM. Stir for 30 min to form the imine (check by NMR/IR).

  • Cool to 0°C. Add ZnI₂ (0.05 eq) followed by dropwise addition of TMSCN (1.2 eq).

  • Warm to RT and stir for 12–16 h.

  • Quench: Carefully add sat. NaHCO₃. Extract with DCM.

  • Output: 3-(Benzylamino)oxetane-3-carbonitrile.

Phase 2: Reduction to Diamine

Reaction: Nitrile


 Primary Amine
  • Reagents: LiAlH₄ (2.0 eq), dry THF, 0°C to Reflux.

  • Critical Control: Maintain anhydrous conditions to prevent oxetane opening by acidic byproducts.

Protocol:

  • Suspend LiAlH₄ in dry THF at 0°C.

  • Add the aminonitrile (dissolved in THF) dropwise.

  • Heat to reflux for 2–4 h. (Monitor consumption of nitrile).

  • Workup (Fieser Method): Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the granular precipitate.
  • Output:

    
    -Benzyl-3-(aminomethyl)oxetan-3-amine (The "Diamine").
    
Phase 3: Cyclization to Piperazinone (Lactam)

Reaction: Diamine + 2-Carbon Synthon


 Lactam
  • Reagents: Ethyl chloroacetate or Chloroacetyl chloride, Et₃N, THF/DCM.

Protocol:

  • Dissolve Diamine and Et₃N (2.5 eq) in THF at 0°C.

  • Add Ethyl chloroacetate (1.1 eq) dropwise.

  • Allow to warm to RT, then heat to 50–60°C to drive the intramolecular cyclization (alkylation of the secondary amine).

  • Output: 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one.

Phase 4: Final Reduction & Deprotection[1]
  • Lactam Reduction: Reduce the lactam using LiAlH₄ or BH₃·THF to yield 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane .

  • Debenzylation: Hydrogenation (H₂ , Pd(OH)₂/C or Pd/C ) in MeOH/EtOH.

    • Note: Add a mild acid equivalent (e.g., HCl in dioxane) if the free amine is volatile or unstable, isolating as the hydrochloride salt.

Synthesis Logic & Pathway Visualization[1]

SynthesisPath Start Oxetan-3-one Step1 Strecker Reaction (BnNH2, TMSCN) Start->Step1 Inter1 3-(Benzylamino) oxetane-3-carbonitrile Step1->Inter1 Step2 Reduction (LiAlH4) Inter1->Step2 Inter2 N-Benzyl-3-(aminomethyl) oxetan-3-amine (DIAMINE) Step2->Inter2 Step3 Cyclization (Ethyl Chloroacetate) Inter2->Step3 Inter3 5-Benzyl-2-oxa-5,8- diazaspiro[3.5]nonan-7-one (LACTAM) Step3->Inter3 Step4 Reduction (LiAlH4/BH3) Inter3->Step4 Inter4 5-Benzyl-2-oxa-5,8- diazaspiro[3.5]nonane Step4->Inter4 Step5 Debenzylation (H2, Pd/C) Inter4->Step5 Final 2-Oxa-5,8-diazaspiro[3.5]nonane Step5->Final

Caption: Step-wise synthetic pathway from Oxetan-3-one to the target spirocycle via the Diamine Route.

Troubleshooting & FAQs

Issue: Low Yield in Strecker Reaction

Symptoms: Recovery of starting ketone; formation of sticky polymers. Root Cause: Reversibility of imine formation or hydrolysis of TMSCN. Solution:

  • Pre-form the imine: Stir Oxetan-3-one and Benzylamine with molecular sieves (4Å) for 1 hour before adding TMSCN.

  • Catalyst: Ensure ZnI₂ is dry. Alternatively, use Sc(OTf)₃ as a Lewis acid catalyst for higher turnover.

Issue: Oxetane Ring Opening

Symptoms: Appearance of broad -OH signals in NMR; loss of the characteristic oxetane "butterfly" splitting (4.4–4.8 ppm). Root Cause: Acidic conditions during workup or reaction. The oxetane ring is strained and opens easily in the presence of protons (


) and nucleophiles.
Solution: 
  • Avoid Acid: Never use HCl for workup of oxetane intermediates. Use saturated NH₄Cl (mild) or basic workups.

  • Lewis Acids: Avoid strong Lewis acids like AlCl₃ or BF₃·OEt₂. ZnI₂ and TMSCN are generally safe.

Issue: Incomplete Cyclization to Lactam

Symptoms: Presence of linear alkylated product (mono-alkylation) but no ring closure. Root Cause: The secondary amine (benzylamine) is sterically hindered by the quaternary spiro center, making the intramolecular attack slow. Solution:

  • Heat: The cyclization step often requires heating (reflux in THF or 60°C in MeCN).

  • Base: Ensure excess base (Et₃N or DIPEA) is present to neutralize HCl formed.

  • Alternative: Use Chloroacetyl chloride instead of the ester (more reactive), but add it very slowly at -78°C to avoid double acylation.

Issue: Product "Disappears" During Purification

Symptoms: Product is visible on TLC/LCMS but vanishes after column chromatography. Root Cause: The 2-oxa-5,8-diazaspiro[3.5]nonane is a highly polar, secondary/tertiary amine. It can stick irreversibly to acidic silica gel. Solution:

  • Deactivation: Pre-treat the silica column with 1–2% Et₃N in the eluent.

  • Eluent: Use DCM/MeOH/NH₄OH (e.g., 90:10:1) or Chloroform/MeOH/NH₃.

  • Salt Formation: Isolate as the oxalate or hydrochloride salt, which are crystalline and easier to handle (though HCl salt is hygroscopic).

References

  • Wuitschik, G. et al. "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, vol. 47, no.[3] 24, 2008, pp. 4512–4515.[3] Link

  • Burkhard, J. A. et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery."[3] Angewandte Chemie International Edition, vol. 49, no. 20, 2010, pp. 3524–3529. Link

  • Carreira, E. M. et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews, vol. 116, no. 19, 2016. Link

  • Patent WO2019032863A1. "Carboxamides as ubiquitin-specific protease inhibitors." (Describes synthesis of 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane derivatives). Link

  • PubChem Compound Summary. "2-Oxa-5,8-diazaspiro[3.5]nonane." Link

Sources

SpiroTech Support Center: Reaction Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SpiroTech Technical Support Hub. Current Status: Online | Tier: Advanced Application Support Subject: Optimization of Reaction Conditions for Spirocyclization

User Guide Overview

Spirocyclization—the formation of two rings sharing a single atom—presents a unique set of thermodynamic and kinetic challenges. Unlike fused or bridged systems, spiro-centers often involve the formation of quaternary carbons under significant steric strain. This guide moves beyond basic chemistry to address the specific failure modes of these reactions: catalyst arrest, diastereomeric leakage, and dearomatization instability.

Module 1: The "Stalled Reaction" (Yield Optimization)

User Issue: “My metal-catalyzed spirocyclization initiates well but stalls at 40-50% conversion. Adding more catalyst doesn't help.”

Technical Diagnosis

This is a classic signature of Product Inhibition or Catalyst Poisoning , rather than simple catalyst decomposition. In spirocyclization, the rigid 3D structure of the product can bind to the metal center (Pd, Rh, or Au) more tightly than the planar starting material, effectively sequestering the active species.

Troubleshooting Protocol
  • Concentration Screen (The "Dilution Effect"):

    • Spirocyclization is intramolecular.[1] High concentrations favor intermolecular side reactions (oligomerization). However, too low concentration slows the rate.

    • Action: Run parallel screens at 0.05 M, 0.1 M, and 0.2 M. If the reaction stalls at high concentration, product inhibition is likely.

  • Ligand Bite Angle Modification:

    • For Pd-catalyzed processes (e.g., Trost-type spirocyclization), the bite angle of the ligand dictates the reductive elimination rate. A wider bite angle (e.g., Xantphos vs. dppe) often accelerates the ejection of the bulky spiro-product.

  • Additives for Turnover:

    • Action: Add 10-20 mol% of a competing ligand (like maleic anhydride for Pd(0)) to displace the product from the metal center.

Visual Troubleshooting Workflow

Troubleshooting_Yield Start ISSUE: Reaction Stalls < 50% Check_SM Check SM Purity (Is poison present?) Start->Check_SM Check_Conc Screen Concentration (0.05M vs 0.2M) Check_SM->Check_Conc Purity OK Action_Scavenger SOLUTION: Add Lewis Acid Scavenger or Molecular Sieves Check_SM->Action_Scavenger Impurities Found Intermolecular Side Products Found? (Oligomers) Check_Conc->Intermolecular High Conc Fails Prod_Inhib Product Inhibition Suspected Check_Conc->Prod_Inhib Rate slows over time Action_Dilute SOLUTION: High Dilution (<0.02M) Slow Addition Intermolecular->Action_Dilute Yes Action_Ligand SOLUTION: Increase Ligand Bite Angle (Facilitate Reductive Elimination) Prod_Inhib->Action_Ligand

Figure 1: Decision tree for diagnosing stalled spirocyclization reactions. Note the distinction between kinetic stalling (inhibition) and thermodynamic stalling.

Module 2: Stereoselectivity (The "dr/er" Crisis)

User Issue: “I am getting high enantioselectivity (er) but poor diastereoselectivity (dr). I have a mixture of spiro-epimers.”

Technical Diagnosis

High er with low dr suggests that the chiral catalyst effectively discriminates the face of the incoming nucleophile/electrophile, but the transition state geometry controlling the relative stereochemistry is loose. This is common in spiro-systems where the distance between the chiral ligand and the forming quaternary center is significant.

Optimization Strategy: The Solvent Dielectric Switch

Solvents are not just media; they are ligands. In dearomative spirocyclization (e.g., phenol oxidation), fluorinated alcohols (HFIP, TFE) stabilize the charged intermediates via H-bonding, tightening the transition state.

Comparative Data: Solvent Effects on Spiro-Indolenine Formation

SolventDielectric Const.Yield (%)dr (cis:trans)er (major)Mechanistic Insight
THF 7.582%3:192:8Loose ion-pairing; poor diastereocontrol.
DCM 8.985%5:194:6Non-coordinating; standard baseline.
TFE 27.091%12:196:4H-bond stabilization of the phenoxonium intermediate.
HFIP 16.796% >20:1 99:1 Strong H-bond donor; "micelle-like" aggregation tightens TS.

Data synthesized from oxidative dearomatization protocols (e.g., hypervalent iodine mediated).[1][2]

Protocol: Temperature-Controlled Stepwise Cyclization

If dr remains low, the ring-closing step may be reversible.

  • Cool Down: Lower temperature to -40°C or -78°C. This discriminates between the activation energies (

    
    ) of the diastereomeric pathways.
    
  • Kinetic Trapping: If the reaction is reversible (thermodynamic control yields 1:1 mixture), quench immediately upon consumption of starting material to trap the kinetic product.

Module 3: Substrate Stability (Dearomatization Specifics)

User Issue: “My product disappears on the silica column. NMR showed a spiro-product, but I isolated a phenol/indole.”

Technical Diagnosis

This is the "Spiro-Aromatization" driving force . Spirocyclic cyclohexadienones (from phenol dearomatization) possess significant ring strain and a thermodynamic urge to re-aromatize via acid-catalyzed migration (Wagner-Meerwein type). Silica gel is acidic enough to trigger this.

Solution: Buffered Workup & Isolation
  • Never use unbuffered silica for sensitive spiro-compounds.

  • Protocol:

    • Pre-treat Silica: Slurry silica in Hexanes + 1% Triethylamine (Et3N) before packing the column.

    • Eluent: Maintain 0.5% Et3N in the mobile phase.

    • Alternative: Use neutral alumina or perform a reductive workup (e.g., NaBH4) to reduce the ketone immediately, removing the driving force for re-aromatization.

Module 4: Mechanistic Visualization

Understanding the cycle is crucial for troubleshooting. Below is the mechanism for a Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) Spirocyclization (Trost-type).

Pd_Spiro_Cycle Pd0 Pd(0)-L* (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Substrate Substrate Allylic Substrate Substrate->OxAdd PiAllyl π-Allyl Pd(II) Complex OxAdd->PiAllyl Ionization Nu_Attack Nucleophilic Attack PiAllyl->Nu_Attack Intramolecular Cyclization Prod_Complex Pd(0)-Product Complex Nu_Attack->Prod_Complex C-C Bond Formation Prod_Complex->Pd0 Ligand Exchange (Rate Limiting) Product Spiro-Product (Quaternary Center) Prod_Complex->Product Release

Figure 2: Pd-Catalyzed Spirocyclization Cycle. Note: The "Ligand Exchange" step is often where the reaction stalls due to steric bulk of the spiro-product.

References
  • Trost, B. M., & Morris, P. J. (2011). Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Spiro[2.4]heptanes. Angewandte Chemie International Edition.

  • You, S.-L. (2019). Catalytic Asymmetric Dearomatization (CADA) Reactions.[3] Natural Product Reports.[3]

  • Harned, A. M. (2018). Spirocyclic Cyclohexadienones: Synthesis and reactivity. Tetrahedron Letters.

  • Ding, K., et al. (2013). Ir-Catalyzed Asymmetric Allylic Dearomatization. Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). Troubleshooting Guide for Spirocyclic Compound Synthesis.

Sources

Technical Support Center: Synthesis of 2-Oxa-5,8-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 2-Oxa-5,8-diazaspiro[3.5]nonane and its derivatives. As a key structural motif in medicinal chemistry, successful and high-yielding synthesis of this spirocycle is crucial.[1] This resource addresses common side reactions and challenges encountered during its multi-step synthesis.

Troubleshooting Guide: Overcoming Common Side Reactions

This section details specific issues that may arise during the synthesis, their probable causes, and recommended solutions.

Issue 1: Low Yield of the Desired Spirocyclic Product

Question: I am following a literature procedure for the synthesis of a 2-Oxa-5,8-diazaspiro[3.5]nonane derivative, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in the synthesis of spirocyclic systems like 2-Oxa-5,8-diazaspiro[3.5]nonane can often be attributed to several factors, primarily related to the stability of intermediates and the reaction conditions.

Potential Causes and Solutions:

  • Oxetane Ring Opening: The four-membered oxetane ring can be susceptible to ring-opening under acidic conditions or at elevated temperatures.[2] If your reaction conditions are too harsh, you may be losing your product to this side reaction.

    • Solution: Ensure that all reaction and workup steps are carried out under neutral or mildly basic conditions.[3][4] If an acidic deprotection step is necessary (e.g., Boc removal), it should be performed at low temperatures (0 °C to room temperature) and monitored closely by TLC or LC-MS to minimize product degradation.[5]

  • Incomplete Cyclization: The intramolecular cyclization to form the piperazine ring may be inefficient.

    • Solution: The choice of base and solvent is critical for this step. A strong, non-nucleophilic base is often required to deprotonate the amine without competing in side reactions. Ensure your solvent is anhydrous, as water can interfere with the reaction.

  • Side Reactions of Protecting Groups: The choice of protecting groups for the nitrogen atoms is crucial. For instance, while Boc (tert-butoxycarbonyl) is common, its removal requires acidic conditions that can compromise the oxetane ring.[6][7]

    • Solution: Consider using alternative protecting groups that can be removed under milder, non-acidic conditions, such as a benzyl (Bn) group which can be removed by catalytic hydrogenation.

Experimental Protocol: Boc Deprotection with Minimal Oxetane Ring Opening

  • Dissolve the Boc-protected 2-Oxa-5,8-diazaspiro[3.5]nonane derivative in a minimal amount of dichloromethane (DCM) or dioxane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4M HCl in dioxane or trifluoroacetic acid (TFA) dropwise while monitoring the reaction by TLC.[8]

  • Once the starting material is consumed (typically within 1-3 hours), carefully quench the reaction with a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Issue 2: Formation of Polymeric Byproducts

Question: During the synthesis, I am observing the formation of a significant amount of an insoluble, polymeric material. What is causing this and how can I prevent it?

Answer:

Polymerization is a common side reaction, especially when dealing with strained ring systems like oxetanes.

Potential Causes and Solutions:

  • Acid-Catalyzed Polymerization: Trace amounts of acid can initiate the ring-opening polymerization of the oxetane.

    • Solution: Ensure all glassware is thoroughly dried and that all reagents and solvents are anhydrous and free of acidic impurities. The use of a mild base during the cyclization step can also help to neutralize any trace acids.[3][4]

  • High Reaction Concentration: High concentrations of the reactants can favor intermolecular reactions, leading to polymerization.

    • Solution: Running the reaction under more dilute conditions can favor the desired intramolecular cyclization over intermolecular polymerization.

Workflow for Minimizing Polymerization

start Low Yield & Polymer Formation check_acid Check for Acidic Impurities start->check_acid check_conc Evaluate Reaction Concentration start->check_conc purify Purify Reagents & Solvents check_acid->purify dilute Run Reaction at Higher Dilution check_conc->dilute neutralize Neutralize with Mild Base monitor Monitor Reaction by TLC/LC-MS neutralize->monitor dilute->monitor purify->neutralize outcome Improved Yield of Monomeric Product monitor->outcome

Caption: Troubleshooting workflow for polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group strategy for the synthesis of 2-Oxa-5,8-diazaspiro[3.5]nonane?

The optimal protecting group strategy depends on the overall synthetic route and the stability of the intermediates. A common approach involves the use of a Boc group for one of the nitrogen atoms, allowing for selective functionalization of the other.[6] However, the acidic conditions required for Boc deprotection can be problematic for the oxetane ring.[2] An alternative is the use of a benzyl (Bn) group, which can be removed under neutral conditions via catalytic hydrogenation. This avoids the risk of acid-catalyzed ring opening.

Protecting GroupProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Boc (Boc)₂O, base (e.g., Et₃N, DMAP)Acidic (e.g., TFA, HCl in dioxane)[5][8]High yielding protection, stable to many reagents.Acidic deprotection can open the oxetane ring.[2]
Bn BnBr, base (e.g., K₂CO₃)Catalytic Hydrogenation (H₂, Pd/C)Mild, neutral deprotection.May not be compatible with other reducible functional groups.

Q2: How can I confirm the formation of the desired 2-Oxa-5,8-diazaspiro[3.5]nonane product and identify impurities?

A combination of analytical techniques is essential for product confirmation and impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the spirocyclic structure. Look for the characteristic signals of the oxetane and piperazine rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the exact mass of the desired product. LC-MS is also invaluable for monitoring the reaction progress and identifying the molecular weights of byproducts.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H and C-O bonds.

Q3: Are there alternative synthetic routes to 2-Oxa-5,8-diazaspiro[3.5]nonane that might avoid some of these side reactions?

Yes, several synthetic strategies have been developed for spirocyclic compounds.[9] One notable approach involves a multi-step synthesis starting from 3-((benzylamino)methyl)oxetan-3-ol.[10] This route involves an initial reaction with chloroacetyl chloride, followed by an intramolecular cyclization and subsequent reduction and deprotection.[10] This method offers the advantage of building the piperazine ring onto the oxetane precursor, which can sometimes offer better control over the reaction and minimize side reactions associated with the oxetane ring itself.

Synthetic Pathway Overview

start 3-((benzylamino)methyl)oxetan-3-ol step1 Reaction with Chloroacetyl Chloride start->step1 step2 Intramolecular Cyclization step1->step2 step3 Reduction step2->step3 step4 Deprotection (Catalytic Hydrogenation) step3->step4 product 2-Oxa-5,8-diazaspiro[3.5]nonane step4->product

Caption: A multi-step synthetic route.[10]

References

  • BenchChem. (n.d.). Comparative analysis of Spiro[3.5]nonane-1,3-diol and other spirodiols.
  • Matsuda, T., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(8), 1371-1375.
  • Silvi, M., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Chemical Society Reviews.
  • Silvi, M., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC.
  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • BenchChem. (n.d.). Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry.
  • O'Brien, P., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 774-785.
  • Al-Rawi, J. M. A., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13876.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • BenchChem. (n.d.). Application Notes: 2-Oxaspiro[3.5]nonane-7-methanamine in the Synthesis of Neuroactive Compounds.
  • Bobko, A. A., et al. (2017). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. PMC.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Coote, S. C., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(2), 177-180.
  • ResearchGate. (n.d.). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b).
  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection.
  • Taylor & Francis. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?.

Sources

Technical Support Center: Boc Deprotection of 2-Oxa-5,8-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the selective Boc deprotection of 2-Oxa-5,8-diazaspiro[3.5]nonane. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic strategies. The primary challenge addressed herein is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperazine nitrogen without inducing the cleavage of the acid-sensitive oxetane ring. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your spirocyclic system.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the Boc deprotection of 2-Oxa-5,8-diazaspiro[3.5]nonane and its derivatives.

Problem 1: Significant Oxetane Ring Opening Observed by NMR or LC-MS

Symptoms:

  • Appearance of new signals in the 1H NMR spectrum consistent with a diol or other ring-opened products.

  • Mass spectrometry data indicating the addition of water or other nucleophiles to the parent mass.

  • Low isolated yield of the desired deprotected product.

Root Cause Analysis: The four-membered oxetane ring is susceptible to ring-opening under harsh acidic conditions, a common method for Boc deprotection.[1] The strain in the ring makes it prone to nucleophilic attack, which is catalyzed by strong acids.

Solutions:

  • Reagent Selection is Critical: Standard, aggressive deprotection cocktails like neat trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl) are often too harsh for this substrate.[2][][4] Opt for milder acidic conditions. A comprehensive study on oxetane stability showed that while the ring is more robust than often assumed, strong acids can lead to decomposition.[5][6]

    • Recommended Mild Acidic Reagents:

      • 4M HCl in 1,4-Dioxane: This is a widely used and generally reliable method for Boc deprotection that is often milder than TFA.[7] The reaction should be performed at 0 °C to room temperature and carefully monitored.

      • 20-25% TFA in Dichloromethane (DCM): If TFA is necessary, using it in a diluted form can mitigate ring-opening.[8] It is crucial to perform the reaction at low temperatures (e.g., 0 °C) and for the shortest time necessary.

      • p-Toluenesulfonic Acid (pTSA): As a solid, pTSA is easy to handle and can be a good alternative to TFA for environmentally friendlier deprotection.[9]

  • Temperature and Reaction Time Management:

    • Initiate all deprotection reactions at 0 °C.

    • Allow the reaction to slowly warm to room temperature while monitoring its progress every 15-30 minutes by Thin Layer Chromatography (TLC) or LC-MS.

    • Quench the reaction as soon as the starting material is consumed to minimize exposure of the product to acidic conditions.

  • Inclusion of Scavengers: The deprotection process generates a tert-butyl cation, which can be scavenged to prevent side reactions.[10][11]

    • Triisopropylsilane (TIS) or Anisole: Adding a scavenger can trap the tert-butyl cation, preventing it from participating in or catalyzing ring-opening pathways.

Problem 2: Incomplete or Sluggish Deprotection Reaction

Symptoms:

  • Persistence of the Boc-protected starting material after several hours.

  • Low conversion rates observed by analytical techniques.

Root Cause Analysis: The conditions chosen may be too mild, or the substrate may be sterically hindered, slowing down the reaction.

Solutions:

  • Gradual Increase in Acid Concentration or Temperature: If the reaction is sluggish at room temperature with dilute acid, a modest increase in temperature (e.g., to 40 °C) or a slight increase in the acid concentration can be attempted. However, this must be done cautiously with frequent monitoring to avoid ring opening.

  • Alternative Solvent Systems: The choice of solvent can influence the reaction rate. While DCM is common, other solvents like methanol or acetonitrile can be explored. For instance, a mild method using oxalyl chloride in methanol has been reported for deprotecting various N-Boc compounds.[12][13]

  • Re-evaluation of the Protecting Group Strategy: If selective deprotection proves consistently challenging, it may be worthwhile to consider an alternative nitrogen protecting group for the spirocycle that can be removed under orthogonal conditions (e.g., a benzyl group removable by hydrogenolysis).[14][15]

Problem 3: Formation of Unexpected Side Products (Other than Ring Opening)

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material, desired product, or simple ring-opened species.

Root Cause Analysis: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate or solvent.[10]

Solutions:

  • Use of Scavengers: As mentioned previously, scavengers like TIS or anisole are highly effective at preventing t-butylation side reactions.[16]

  • Purification Strategy: A robust purification method, such as flash column chromatography or preparative HPLC, will be necessary to isolate the desired product from any side products.

Frequently Asked Questions (FAQs)

Q1: Why is the oxetane ring in 2-Oxa-5,8-diazaspiro[3.5]nonane sensitive to acidic conditions?

The oxetane is a four-membered heterocyclic ether. The significant ring strain makes it susceptible to acid-catalyzed ring-opening reactions. Protonation of the oxetane oxygen makes the ring an even better leaving group for nucleophilic attack.[1]

Q2: What are the key differences between using TFA and HCl for Boc deprotection in this context?

Trifluoroacetic acid (TFA) is a very strong acid and is often used in high concentrations, which can readily promote oxetane ring opening.[4] Hydrochloric acid, particularly when used as a solution in dioxane, is generally considered a milder option and often provides a better balance between efficient deprotection and preservation of the oxetane moiety.[7]

Q3: How can I effectively monitor the progress of the deprotection reaction?

  • Thin Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine product will have a different retention factor (Rf) than the Boc-protected starting material, typically being more polar. Staining with ninhydrin can be a useful way to visualize the primary or secondary amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information on the conversion of the starting material and the formation of the desired product, as well as the emergence of any side products.

Q4: Are there any non-acidic methods for Boc deprotection that could be applied here?

While less common, some thermal and neutral deprotection methods exist.[16][17] For example, heating the Boc-protected amine in a suitable solvent can sometimes effect cleavage.[16] Another mild, non-standard acidic method involves the use of oxalyl chloride in methanol.[12][13] However, the compatibility of these methods with the 2-Oxa-5,8-diazaspiro[3.5]nonane scaffold would need to be experimentally verified.

Experimental Protocols & Data

Recommended Protocol for Boc Deprotection with 4M HCl in Dioxane

This protocol is a good starting point for the selective deprotection of 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane.

Materials:

  • 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane (1.0 equiv) in a minimal amount of a suitable solvent like DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4M HCl in 1,4-dioxane (5-10 equiv) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 30 minutes until the starting material is fully consumed (typically 1-4 hours).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Data Summary: Comparison of Deprotection Conditions
Reagent SystemTemperature (°C)Typical Reaction Time (h)Oxetane Ring IntegrityComments
Neat TFARoom Temp< 1PoorHigh risk of ring opening. Not recommended.
20-50% TFA in DCM0 to Room Temp1-3Moderate to GoodLower TFA concentrations and low temperatures are crucial.[8]
4M HCl in Dioxane0 to Room Temp1-4Good to ExcellentGenerally the preferred method for this substrate.[7]
pTSA in MeCN/MeOHRoom Temp to RefluxVariableGoodA viable, milder alternative.[9]
Oxalyl Chloride/MeOHRoom Temp1-4Potentially ExcellentA very mild system, worth exploring for sensitive substrates.[12][13]
Visualizing the Workflow

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_dissolve Dissolve Boc-protected spirocycle in DCM prep_cool Cool to 0 °C prep_dissolve->prep_cool reac_add Add 4M HCl in Dioxane prep_cool->reac_add reac_stir Stir and warm to RT reac_add->reac_stir reac_monitor Monitor by TLC/LC-MS reac_stir->reac_monitor reac_monitor->reac_stir If incomplete work_quench Quench with NaHCO₃ reac_monitor->work_quench If complete work_extract Extract with organic solvent work_quench->work_extract work_dry Dry and concentrate work_extract->work_dry work_purify Purify (e.g., chromatography) work_dry->work_purify final_product final_product work_purify->final_product Pure Deprotected Product

Caption: Recommended workflow for Boc deprotection.

References

  • BenchChem. (n.d.). The Strategic Selection of Protective Groups in Oxetane Synthesis: A Comparative Guide.
  • ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ResearchGate. (2011). An improved synthesis of 2-oxa-7-azaspiro[12][15]nonane and analogs as novel reagents in medicinal chemistry. Retrieved from

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • BOC Sciences. (n.d.). BOC-amino acids.
  • BenchChem. (n.d.). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • National Institutes of Health. (n.d.). Oxetanes in Drug Discovery Campaigns.
  • BenchChem. (n.d.). Alternative mild deprotection methods for BOC-L-Alanine benzyl ester.
  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • National Institutes of Health. (n.d.). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies.
  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization.
  • Enamine. (n.d.). Oxetanes.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • BenchChem. (n.d.). Navigating Boc Deprotection: A Guide to Preventing Side Products.
  • AChemBlock. (n.d.). 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane 97%.
  • Google Patents. (2010). Deprotection of boc-protected compounds.

Sources

Technical Support Center: Synthesis of 2-Oxa-5,8-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Oxa-5,8-diazaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this valuable spirocyclic scaffold. As a unique bioisostere for common motifs like piperazine, 2-Oxa-5,8-diazaspiro[3.5]nonane offers a three-dimensional architecture that can enhance metabolic stability, solubility, and target engagement.[1][2]

This document provides a proposed synthetic pathway based on established chemical principles and analogous transformations reported for similar spirocyclic systems.[3][4] It includes detailed experimental protocols, a comprehensive troubleshooting guide, and frequently asked questions to support your synthetic efforts.

Proposed Synthetic Pathway

The synthesis of 2-Oxa-5,8-diazaspiro[3.5]nonane is not widely documented in peer-reviewed literature. Therefore, we propose a logical and robust multi-step sequence starting from a commercially available, differentially protected piperazine derivative. The key transformation is the formation of the oxetane ring via an intramolecular Williamson ether synthesis.

The overall proposed pathway is illustrated below:

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Hydroboration-Oxidation cluster_2 Step 3: Selective Mesylation cluster_3 Step 4: Intramolecular Cyclization cluster_4 Step 5: Deprotection A 1-(tert-Butoxycarbonyl)piperazin-4-one reagent1 Vinylmagnesium bromide in THF A->reagent1 B Intermediate Diol (3) C Intermediate Diol (3) reagent1->B reagent2 1. BH3-THF 2. H2O2, NaOH C->reagent2 D Triol Intermediate (4) E Triol Intermediate (4) reagent2->D reagent3 MsCl, Et3N DCM, 0 °C E->reagent3 F Monosylated Intermediate (5) G Monosylated Intermediate (5) reagent3->F reagent4 KOtBu in THF G->reagent4 H Boc-Protected Product (6) I Boc-Protected Product (6) reagent4->H reagent5 HCl in Dioxane or TFA in DCM I->reagent5 J Final Product (7) 2-Oxa-5,8-diazaspiro[3.5]nonane reagent5->J

Caption: Proposed multi-step synthesis of 2-Oxa-5,8-diazaspiro[3.5]nonane.

Detailed Experimental Protocol

This protocol is a predictive guide. Optimization of reaction conditions, concentrations, and purification methods may be necessary. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Step 1: Synthesis of tert-butyl 4-hydroxy-4-vinylpiperazine-1-carboxylate (3)

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add tert-butyl 4-oxopiperazine-1-carboxylate (1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add vinylmagnesium bromide (1.0 M in THF, 1.2 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the target diol.

Step 2: Synthesis of tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperazine-1-carboxylate (4)

  • Preparation: Dissolve the vinyl intermediate (3) (1.0 equiv) in anhydrous THF (0.2 M) in a flask under argon. Cool to 0 °C.

  • Hydroboration: Add borane-THF complex (1.0 M solution in THF, 1.5 equiv) dropwise. After the addition, allow the mixture to warm to room temperature and stir for 4 hours.

  • Oxidation: Cool the mixture back to 0 °C. Slowly add water, followed by 3 M aqueous sodium hydroxide (NaOH), and then 30% hydrogen peroxide (H₂O₂) dropwise. Caution: Exothermic reaction.

  • Monitoring & Work-up: Stir vigorously for 2 hours at room temperature. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude triol via flash column chromatography.

Step 3 & 4: One-Pot Mesylation and Cyclization to tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate (6)

This one-pot procedure is adapted from a similar synthesis of a 2-oxa-7-azaspiro[3.5]nonane analog.[3]

  • Preparation: Dissolve the triol (4) (1.0 equiv) and triethylamine (Et₃N, 2.5 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under argon and cool to 0 °C.

  • Selective Mesylation: Add methanesulfonyl chloride (MsCl, 1.1 equiv) in DCM dropwise. Stir at 0 °C for 1 hour. The primary alcohol is expected to be selectively mesylated over the two tertiary alcohols.

  • Cyclization: In a separate flask, prepare a slurry of potassium tert-butoxide (KOtBu, 3.0 equiv) in anhydrous THF. Add the cooled mesylation reaction mixture to the KOtBu slurry via cannula.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up & Purification: Quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the residue by flash chromatography to obtain the Boc-protected spirocycle (6).[5]

Step 5: Deprotection to 2-Oxa-5,8-diazaspiro[3.5]nonane (7)

  • Reaction: Dissolve the Boc-protected compound (6) (1.0 equiv) in a 4 M solution of HCl in 1,4-dioxane.

  • Monitoring: Stir at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and wash with additional ether to yield 2-Oxa-5,8-diazaspiro[3.5]nonane dihydrochloride as a solid.[6] The free base can be obtained by neutralization with a suitable base.

Data Summary Table

StepReactionKey ReagentsExpected OutcomePurification Method
1Grignard AdditionVinylmagnesium bromide, THFBoc-protected vinyl alcoholFlash Chromatography
2Hydroboration-OxidationBH₃-THF, H₂O₂, NaOHBoc-protected triolFlash Chromatography
3/4Mesylation & CyclizationMsCl, Et₃N, KOtBuBoc-protected spirocycleFlash Chromatography
5Boc DeprotectionHCl in DioxaneFinal product (dihydrochloride salt)Trituration/Filtration

Troubleshooting Guide & FAQs

Caption: Troubleshooting decision tree for key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction (Step 1) is not working or gives a very low yield. What are the common causes?

A1: The most common issue with Grignard reactions is the presence of moisture or other protic sources, which will quench the reagent. Ensure all glassware is rigorously flame-dried under vacuum or in an oven and allowed to cool under an inert atmosphere (argon or nitrogen). Use freshly opened anhydrous THF or THF distilled from a suitable drying agent. Additionally, the quality of the Grignard reagent is critical. It is best practice to titrate the reagent before use to determine its exact molarity.

Q2: In Step 2 (Hydroboration-Oxidation), I am getting a complex mixture of products. How can I improve selectivity?

A2: Hydroboration is generally very selective for the less substituted end of the double bond (anti-Markovnikov addition), so side products may arise from the work-up conditions. The oxidative work-up with hydrogen peroxide and sodium hydroxide is exothermic. If the temperature rises too much, it can lead to degradation. Ensure the addition is done slowly at 0 °C with efficient stirring to control the temperature. Also, ensure the reaction goes to completion before work-up to avoid unreacted borane intermediates from complicating the purification.

Q3: The one-pot cyclization (Steps 3 & 4) is low-yielding. What is the key to success for this step?

A3: The success of this one-pot reaction hinges on the selective mesylation of the primary hydroxyl group over the tertiary one.

  • Stoichiometry: Precise control over the stoichiometry of methanesulfonyl chloride (MsCl) is crucial. Using more than ~1.1 equivalents can lead to dimesylation, which will not cyclize.

  • Temperature: Running the mesylation at 0 °C or even lower (-20 °C) enhances the selectivity for the more reactive primary alcohol.

  • Base Quality: The base used for the cyclization (KOtBu) must be anhydrous and highly active. Use a fresh bottle from a reputable supplier. The reaction is a Williamson ether synthesis, which is sensitive to steric hindrance and the quality of the base. An analogous procedure for a similar scaffold highlights the success of this one-pot method.[3]

Q4: I am having trouble removing the Boc protecting group in Step 5. What are my options?

A4: While 4 M HCl in dioxane is standard, if the reaction is sluggish, you can try increasing the reaction time or gently warming the mixture (e.g., to 40 °C). An alternative strong acid is trifluoroacetic acid (TFA) in dichloromethane (DCM). A 25-50% v/v solution of TFA in DCM at room temperature for 1-2 hours is usually effective. Note that this will yield the trifluoroacetate salt of your product.

Q5: What is the significance of the spirocyclic oxetane moiety in drug design?

A5: The oxetane ring is considered a valuable structural motif in medicinal chemistry. It often serves as a polar equivalent of a gem-dimethyl group.[3] Incorporating this Fsp³-rich, three-dimensional scaffold can lead to improved physicochemical properties such as aqueous solubility and metabolic stability, while providing novel vectors for exploring chemical space around a biological target.[1][2]

References

  • CN113214290B. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Bull, J. A., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13876. Available from: [Link]

  • BenchChem. (2025). Application Notes: 2-Oxaspiro[3.5]nonane-7-methanamine in the Synthesis of Neuroactive Compounds. BenchChem.
  • Tverdokhlib, V., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02). Available from: [Link]

  • Request PDF. An improved synthesis of 2-oxa-7-azaspiro[1][4]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate.

  • ResearchGate. Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b).
  • Sigma-Aldrich. 2-Oxa-5,8-diazaspiro[3.5]nonane dihydrochloride. Sigma-Aldrich Website.
  • MolCore. 1363382-90-4 | 2-Oxa-5,8-diazaspiro[3.5]nonane. MolCore Website.
  • AChemBlock. 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane 97%. AChemBlock Website.

Sources

troubleshooting the scale-up of 2-Oxa-5,8-diazaspiro[3.5]nonane production

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the scale-up of 2-Oxa-5,8-diazaspiro[3.5]nonane . It is structured as a high-level troubleshooting center for process chemists and medicinal chemists.

Status: Operational | Tier: Level 3 (Process Development) Topic: Scale-Up Troubleshooting & Optimization Audience: Process Chemists, CMC Leads, Scale-Up Engineers

Core Synthesis & Logic

The Scaffold Architecture

The 2-oxa-5,8-diazaspiro[3.5]nonane system is a high-value "spiro-piperazine" scaffold. It serves as a polar, conformationally restricted surrogate for morpholine or piperazine in Fragment-Based Drug Discovery (FBDD).

  • The 4-Membered Ring (Oxetane): Provides metabolic stability and lowers lipophilicity (LogD) compared to gem-dimethyl groups. Critical Weakness: Susceptible to acid-catalyzed ring opening (strain energy ~26 kcal/mol).

  • The 6-Membered Ring (Diazine): The functional handle for library generation. Critical Weakness: High polarity makes extraction from aqueous waste streams difficult during scale-up.

The Standard Scale-Up Route

The most robust industrial route involves the double alkylation of a protected ethylenediamine with 3,3-bis(bromomethyl)oxetane .

Reaction Scheme: 3,3-Bis(bromomethyl)oxetane + N,N'-Dibenzylethylenediamine


N,N'-Dibenzyl-2-oxa-5,8-diazaspiro[3.5]nonane

Product

Visualizing the Workflow & Risks

The following diagram outlines the critical process flow and the specific failure points (Red Nodes) that occur during scale-up.

ScaleUpWorkflow node_start Start: Raw Materials (3,3-Bis(bromomethyl)oxetane) node_step1 Step 1: Cyclization (Double Alkylation) node_start->node_step1 node_risk1 RISK: Exotherm & Oligomerization node_step1->node_risk1 High Conc. node_step2 Step 2: Quench & Workup node_step1->node_step2 node_step3 Step 3: N-Deprotection (Hydrogenolysis or Acid) node_step2->node_step3 node_risk2 RISK: Oxetane Ring Opening (Acid) node_step3->node_risk2 pH < 3 node_step4 Step 4: Purification (Free Base Isolation) node_step3->node_step4 node_risk3 RISK: Product Loss to Aqueous Phase node_step4->node_risk3 High Polarity node_final Final Product (2-Oxa-5,8-diazaspiro[3.5]nonane) node_step4->node_final

Caption: Process flow for spiro-cyclization highlighting the three critical failure modes: Thermal runaway (Step 1), Acid lability (Step 3), and Solubility issues (Step 4).

Troubleshooting Guides (Q&A Format)

Module A: The Cyclization Step (Formation of the Spiro Core)

Q: My reaction stalled at the mono-alkylated intermediate. Adding more heat caused the mixture to turn into a black tar. What happened? A: You likely encountered competing polymerization driven by concentration effects.

  • The Mechanism: 3,3-bis(bromomethyl)oxetane is a bifunctional electrophile. If the concentration of the diamine is too high relative to the mixing rate, or if the temperature is ramped too aggressively, intermolecular alkylation (polymerization) competes with intramolecular cyclization (spiro-formation).

  • The Fix:

    • High Dilution: Run the reaction at 0.05 M to 0.1 M concentration.

    • Slow Addition: Do not dump reagents. Add the diamine solution slowly to the refluxing solution of the oxetane/base mixture (or vice versa, depending on the specific diamine kinetics) to favor ring closure.

    • Solvent Switch: If using DMF (high boiling, hard to remove), switch to Acetonitrile (MeCN) . MeCN allows for easier workup and often provides a cleaner impurity profile for this specific alkylation [1].

Q: Safety Alert: The reactor pressure spiked unexpectedly during the addition of the dibromide. A: 3,3-bis(bromomethyl)oxetane is a potent alkylator and lachrymator.

  • Cause: Rapid alkylation releases HBr (neutralized by your base, e.g., K2CO3 or DIPEA). If the base grind size is too large (low surface area), HBr accumulation can occur, followed by a delayed, exothermic neutralization.

  • Protocol: Use micronized K2CO3 and ensure vigorous mechanical stirring (not magnetic) to prevent "hot spots" in the slurry.

Module B: Deprotection & Oxetane Stability

Q: I used 4N HCl/Dioxane to remove the Boc groups, and my yield dropped by 60%. NMR shows a complex aliphatic mixture. A: You have triggered acid-catalyzed oxetane ring opening .

  • The Science: While 3,3-disubstituted oxetanes are more stable than monosubstituted ones, they are still susceptible to nucleophilic attack when protonated. The chloride ion (

    
    ) in HCl is a strong enough nucleophile to attack the protonated oxetane, opening the ring to form a chlorohydrin derivative [2].
    
  • The Fix (Self-Validating Protocol):

    • Avoid Halogenic Acids: Do not use HCl or HBr.

    • Use TFA (Trifluoroacetic Acid): The trifluoroacetate anion is less nucleophilic.

    • Temperature Control: Perform the deprotection at 0°C and monitor strictly by LCMS. Quench immediately upon completion.

    • Alternative: If possible, use benzyl (Bn) protection instead of Boc. Benzyl groups can be removed via hydrogenolysis (

      
      , Pd/C) in MeOH/EtOH. Oxetanes are generally stable to standard hydrogenation conditions [3].
      

Q: During hydrogenation of the benzyl-protected intermediate, the reaction is extremely slow. A: The spiro-center creates significant steric bulk.

  • Optimization:

    • Increase catalyst loading to 10-20 wt% (wet basis).

    • Use Pearlman’s Catalyst (

      
      ) instead of standard Pd/C; it is often more effective for sterically hindered amines.
      
    • Add a trace of acetic acid (promoter), but ensure it is <1% to protect the oxetane.

Module C: Purification & Isolation

Q: I cannot extract the product from the aqueous layer after deprotection. It’s too polar. A: 2-Oxa-5,8-diazaspiro[3.5]nonane is a small, highly polar diamine. It behaves like a "greasy salt" and loves water.

  • The Fix: Avoid aqueous extraction if possible.

    • Method A (Resin Capture): Use a SCX-2 (Strong Cation Exchange) solid-phase extraction cartridge. Load the reaction mixture (pH adjusted), wash with MeOH (removes non-basic impurities), and elute the product with

      
       in MeOH.
      
    • Method B (The "Salting Out" Extraction): Saturate the aqueous phase with NaCl. Use CHCl3:IPA (3:1) as the extraction solvent. This mixture is polar enough to pull the diamine out of the brine.

Data Summary: Solvent & Condition Effects

ParameterCondition A (Risky)Condition B (Recommended)Impact on Scale-Up
Alkylation Solvent DMF (Dimethylformamide)MeCN (Acetonitrile) MeCN allows lower temp reflux and easier evaporation, reducing thermal stress on the oxetane.
Base Granular

Micronized

or

Faster kinetics reduces residence time and side-reactions.
Deprotection 4N HCl in DioxaneTFA / DCM (1:4) at 0°C HCl causes ~40-60% ring opening; TFA minimizes this due to low nucleophilicity.
Isolation DCM ExtractionSCX-2 Resin or CHCl3/IPA Standard DCM extraction yields <20% recovery due to water solubility.

Step-by-Step Protocol: Safe Deprotection (Boc-Removal)

Objective: Remove N-Boc protecting groups without opening the oxetane ring.

  • Preparation: Dissolve 10.0 g of N,N'-di-Boc-2-oxa-5,8-diazaspiro[3.5]nonane in 100 mL of anhydrous Dichloromethane (DCM). Cool to 0°C in an ice/brine bath.

  • Acid Addition: Add 25 mL of Trifluoroacetic Acid (TFA) dropwise over 30 minutes. Do not let the internal temperature rise above 5°C.

  • Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC (ninhydrin stain) or LCMS. Look for the disappearance of the starting material (

    
    ) and appearance of the product mass.
    
    • Critical Check: If you see a mass of

      
       (Water) or 
      
      
      
      (TFA adduct), ring opening is occurring. Stop immediately.
  • Quench: Pour the reaction mixture slowly into a vigorously stirred solution of saturated aqueous

    
      at 0°C. Ensure pH > 8.
    
  • Isolation:

    • Do not separate layers yet. Saturate the aqueous layer with solid NaCl.

    • Extract 5x with CHCl3:Isopropanol (3:1) .

    • Dry combined organics over

      
      , filter, and concentrate under reduced pressure at <30°C (Oxetanes can be volatile or unstable to heat).
      

References

  • Wuitschik, G. et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 49(48), 8993-8995.

  • Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3] Chemical Reviews, 116(24), 15089–15152.

  • Burkhard, J. A. et al. (2010). "Synthesis and Structural Analysis of 2-Oxa-6-azaspiro[3.3]heptane." Organic Letters, 12(9), 1944–1947.

  • PubChem Compound Summary. (n.d.). "3,3-Bis(bromomethyl)oxetane."[4][5] National Center for Biotechnology Information.

Sources

Technical Support Center: Enhancing Aqueous Solubility of 2-Oxa-5,8-diazaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 2-Oxa-5,8-diazaspiro[3.5]nonane derivatives. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility encountered with this promising class of compounds. The guidance herein is grounded in established principles of medicinal chemistry and formulation science to empower you to overcome experimental hurdles and accelerate your research.

Introduction to the Challenge

The 2-Oxa-5,8-diazaspiro[3.5]nonane scaffold is a valuable structural motif in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. However, as with many nitrogen-containing heterocyclic compounds, derivatives of this scaffold can exhibit limited aqueous solubility, which can hinder biological assays, formulation development, and ultimately, therapeutic efficacy. This guide will explore scientifically-sound strategies to systematically address and improve the solubility of these derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the solubility of 2-Oxa-5,8-diazaspiro[3.5]nonane derivatives.

Q1: Why are my 2-Oxa-5,8-diazaspiro[3.5]nonane derivatives poorly soluble in aqueous media?

A1: The limited aqueous solubility of these derivatives often stems from a combination of factors inherent to their molecular structure. A high melting point, indicative of a stable crystal lattice, can make it difficult for solvent molecules to break apart the solid state. Additionally, while the diaza- and oxa- functionalities introduce polarity, the overall lipophilicity of the molecule, often increased by hydrophobic substituents added to improve target binding, can dominate, leading to poor interaction with water.[1][2] The non-planar, rigid nature of the spirocyclic system, while beneficial for target binding, can also contribute to efficient crystal packing, further reducing solubility.[1]

Q2: How does pH influence the solubility of these compounds?

A2: The 2-Oxa-5,8-diazaspiro[3.5]nonane core contains two basic nitrogen atoms, making the aqueous solubility of its derivatives highly pH-dependent.[3][4][5] At lower pH values (acidic conditions), these nitrogen atoms become protonated, forming positively charged species. These ionized forms are generally more soluble in water than the neutral form.[6][7] Conversely, as the pH increases (more basic conditions), the compound will exist predominantly in its less soluble, unionized state. Therefore, you will likely observe a significant drop in solubility as the pH moves from acidic to neutral or basic conditions.[8] This relationship can be predicted by the Henderson-Hasselbalch equation.[3]

Q3: I've observed precipitation of my compound when moving from a DMSO stock solution to an aqueous buffer. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution" and is a key indicator of poor kinetic solubility. It occurs when a compound that is soluble in a high concentration of an organic co-solvent like DMSO is rapidly diluted into an aqueous medium where its thermodynamic solubility is much lower. To mitigate this, consider the following:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (typically ≤ 1%).[9]

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, consider using a buffer containing a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG 400).[10][11]

  • Employ surfactants: The inclusion of a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, can help to keep the compound in solution by forming micelles.[10]

  • Consider formulation strategies: For in vivo studies, more advanced formulation approaches like self-emulsifying drug delivery systems (SEDDS) may be necessary.[12]

Q4: What are the main strategic approaches to improving the aqueous solubility of my lead compound?

A4: There are three primary pillars for solubility enhancement:

  • Chemical Modification: Altering the chemical structure of the molecule to introduce more polar or ionizable groups. This is often the preferred approach during lead optimization.[2][11]

  • Solid-State Modification: Modifying the crystalline form of the compound to reduce the energy barrier to dissolution. This includes techniques like co-crystallization and particle size reduction.[13]

  • Formulation-Based Strategies: Utilizing excipients to increase the apparent solubility of the compound in a given medium. This is common for preclinical and clinical development.[10][13]

The choice of strategy will depend on the stage of your research and the intended application of the compound.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for common experimental challenges and outlines protocols for key solubility enhancement techniques.

Troubleshooting Guide: Inconsistent Results in Biological Assays
Observed Problem Potential Cause Recommended Action
Poor assay reproducibility Compound precipitation in the assay medium.1. Visually inspect assay plates for precipitates. 2. Measure the kinetic solubility of the compound in the specific assay buffer. 3. If precipitation is confirmed, reduce the final compound concentration or implement a formulation strategy (see FAQ Q3).
Underestimated potency (high IC50/EC50) The actual concentration of the dissolved compound is lower than the nominal concentration due to poor solubility.1. Determine the thermodynamic solubility of the compound in the assay buffer. 2. Ensure that the highest tested concentration is below the solubility limit. 3. If higher concentrations are required, consider using a solubilizing excipient like cyclodextrin.
Time-dependent loss of activity The compound is initially in a supersaturated state but precipitates over the course of the experiment.1. Perform a time-course study to monitor for precipitation. 2. Consider using precipitation inhibitors in your assay medium. 3. If applicable, reduce the incubation time of the assay.
Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement strategy.

Solubility_Enhancement_Workflow start Poorly Soluble Derivative assess_sol Assess pH-Dependent Solubility Profile start->assess_sol is_ionizable Is the compound ionizable? assess_sol->is_ionizable salt_formation Strategy 1: Salt Formation is_ionizable->salt_formation Yes co_crystal Strategy 2: Co-crystallization is_ionizable->co_crystal No formulation Strategy 3: Formulation Approaches (e.g., Cyclodextrins) is_ionizable->formulation Yes/No chem_mod Strategy 4: Chemical Modification (Add Polar Groups) is_ionizable->chem_mod Yes/No (Lead Op) end Solubility Improved salt_formation->end co_crystal->end formulation->end chem_mod->end

Caption: A decision tree for selecting a solubility enhancement strategy.

Experimental Protocols

Protocol 1: Salt Formation for Solubility Enhancement

Salt formation is a highly effective method for increasing the solubility of basic compounds like the 2-Oxa-5,8-diazaspiro[3.5]nonane derivatives.[11][14][15] The goal is to react the basic nitrogen centers with an acid to form a more soluble salt.

Materials:

  • 2-Oxa-5,8-diazaspiro[3.5]nonane derivative (free base)

  • A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid, citric acid)

  • An appropriate solvent system (e.g., ethanol, isopropanol, acetone, ethyl acetate)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Dissolve the free base of your compound in a minimal amount of a suitable solvent with gentle warming if necessary.

  • Acid Addition: Add a stoichiometric equivalent (or a slight excess) of the chosen acid to the solution. The acid can be added as a solution in the same solvent.

  • Precipitation: Stir the mixture at room temperature or cool in an ice bath to induce precipitation of the salt.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the salt in a vacuum oven or desiccator to a constant weight.

  • Characterization and Solubility Measurement: Confirm salt formation using techniques like melting point analysis, NMR, or FTIR. Measure the aqueous solubility of the newly formed salt and compare it to the free base.

Causality: By protonating the basic nitrogen atoms, you create an ionic species that has much more favorable interactions with polar water molecules, thereby increasing solubility.[6][16] The choice of the counter-ion is critical, as different acids will yield salts with varying physicochemical properties.[15]

Protocol 2: Co-crystallization for Non-Ionizable or Weakly Basic Derivatives

For derivatives that are non-ionizable or where salt formation is not successful, co-crystallization offers a powerful alternative.[17][18] This technique involves combining the active pharmaceutical ingredient (API) with a benign co-former in a specific stoichiometric ratio to create a new crystalline solid with different, and often improved, physicochemical properties.[17][19]

Materials:

  • 2-Oxa-5,8-diazaspiro[3.5]nonane derivative (API)

  • A selection of pharmaceutically acceptable co-formers (e.g., succinic acid, fumaric acid, nicotinamide) from the GRAS (Generally Regarded As Safe) list.[17]

  • Solvents for screening (e.g., ethanol, ethyl acetate, acetonitrile)

  • Grinding equipment (mortar and pestle or ball mill)

  • Vials for solvent evaporation

Procedure (Solvent-Assisted Grinding):

  • Stoichiometric Mixing: Place the API and a selected co-former (e.g., in a 1:1 molar ratio) into a mortar or grinding vessel.

  • Grinding: Add a few drops of a suitable solvent and grind the mixture for a set period (e.g., 30-60 minutes).[19][20]

  • Drying: Allow the solvent to evaporate completely.

  • Characterization: Analyze the resulting solid using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and FTIR to confirm the formation of a new co-crystal phase.

  • Solubility Measurement: Measure the aqueous solubility of the co-crystal and compare it to the parent API.

Causality: Co-crystals modify the crystal lattice energy by introducing new, non-covalent interactions (like hydrogen bonds) between the API and the co-former. This disruption of the API's self-packing can lead to a lower energy barrier for dissolution, resulting in enhanced solubility and dissolution rate.[17][21]

Protocol 3: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, like your spirocyclic derivative, forming an inclusion complex with significantly improved aqueous solubility.[13][22][23][24]

Materials:

  • 2-Oxa-5,8-diazaspiro[3.5]nonane derivative

  • A selection of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD))

  • Aqueous buffer of desired pH

  • Stir plate and vials

  • Method for quantifying the compound (e.g., HPLC-UV)

Procedure (Phase Solubility Study):

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add Excess Compound: Add an excess amount of your compound to each cyclodextrin solution.

  • Equilibration: Shake or stir the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant of each sample using a validated analytical method like HPLC-UV.

  • Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this phase solubility diagram provides information about the complexation efficiency.

Causality: The hydrophobic portion of your derivative partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water. This effectively "masks" the hydrophobicity of your compound, leading to a significant increase in its apparent aqueous solubility.[24][25]

Part 3: Data Summary and Visualization

Table 1: Example Solubility Data for a Hypothetical Derivative
Formulation Strategy Solubility in pH 7.4 Buffer (µg/mL) Fold Increase vs. Free Base
Free Base2.51.0
Hydrochloride Salt150.860.3
Co-crystal with Succinic Acid45.218.1
5% HP-β-CD Formulation289.4115.8

This table clearly demonstrates the potential magnitude of solubility improvement achievable with different strategies.

Diagram: Mechanism of Cyclodextrin Inclusion Complexation

Caption: Encapsulation of a hydrophobic drug molecule within a cyclodextrin cavity.

Conclusion

Improving the aqueous solubility of 2-Oxa-5,8-diazaspiro[3.5]nonane derivatives is a critical step in advancing them through the drug discovery and development pipeline. By systematically applying the principles of chemical modification, solid-state engineering, and formulation science, researchers can overcome this common obstacle. This guide provides a foundational framework for troubleshooting and implementing these strategies. Remember that the optimal approach will be compound-specific and may require empirical investigation.

References

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Deshmukh, A. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Gali, A. D., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • Völgyi, G., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics - ACS Publications. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Jorgensen, W. L., et al. (2017). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

  • Fujikawa, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]

  • Grygorenko, O., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • Pardeshi, A., et al. (2025). Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. Crystal Growth & Design - ACS Publications. Retrieved from [Link]

  • Malvey, M. W., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics - ACS Publications. Retrieved from [Link]

  • Unchained Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Karagianni, M., et al. (2018). Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs. PMC. Retrieved from [Link]

  • Singh, S., & Saini, S. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

  • Ang, K. W., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. Retrieved from [Link]

  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • ScienceDirect. (2024). The prediction of pH-dependent interaction using micro-dissolution approach in bio-relevant media: Insights from model drug study of lapatinib. Retrieved from [Link]

  • Cheng, T., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane. Retrieved from [Link]

  • ResearchGate. (2025). Improving solubility via structural modification. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Buhamad, R. (2017, July 6). Ph and Solubility of Drugs. YouTube. Retrieved from [Link]

  • Oxford Academic. (2024, January 15). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Retrieved from [Link]

  • The British Journal of Cardiology. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Retrieved from [Link]

  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-oxa-5-azaspiro[3.5]nonane (C7H13NO). Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Preprints.org. (2024, August 28). An In-Depth Analysis of pH-Independent Controlled Drug Delivery Systems and Prospects for the Future. Retrieved from [Link]

  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]

  • MDPI. (2023, April 6). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. Retrieved from [Link]

Sources

Validation & Comparative

Navigating Chemical Space: A Comparative Guide to 2-Oxa-5,8-diazaspiro[3.5]nonane and Morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Medicinal Chemists

In the modern era of drug discovery, the mantra "escape from flatland" has transitioned from a niche concept to a core principle in scaffold design.[1] The drive to create molecules with greater three-dimensionality (3D) to explore novel biological interactions and improve physicochemical properties has led researchers to look beyond traditional, planar heterocyclic systems. For decades, morpholine has been a stalwart scaffold, a "privileged structure" incorporated into countless approved drugs for its ability to improve pharmacokinetic profiles.[2][3] However, the increasing demand for novel chemical matter with enhanced spatial complexity and intellectual property potential has brought spirocyclic systems, such as 2-Oxa-5,8-diazaspiro[3.5]nonane, into the spotlight.[4][5]

This guide provides a comparative analysis of the classic morpholine scaffold and the emerging 3D spirocyclic diamine, 2-Oxa-5,8-diazaspiro[3.5]nonane. We will dissect their structural and physicochemical properties, explore their applications in medicinal chemistry with supporting data, and provide validated experimental protocols for their direct comparison in a laboratory setting. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to make informed decisions when selecting scaffolds for their next generation of therapeutic candidates.

Part 1: Structural and Physicochemical Properties - A Tale of Two Scaffolds

At first glance, both molecules are six-membered heterocyclic systems containing oxygen and nitrogen atoms. However, their fundamental architectures dictate vastly different properties.

Morpholine: The Flexible Classic Morpholine is a simple heterocycle featuring both amine and ether functional groups.[6][7] Its chair-like conformation is flexible, which can be advantageous but also lead to potential off-target binding. It is often employed to enhance aqueous solubility and modulate lipophilicity in drug candidates.[2][3] Its basicity (pKa of the conjugate acid is ~8.4) is a key feature, allowing for salt formation and hydrogen bonding interactions.[6]

2-Oxa-5,8-diazaspiro[3.5]nonane: The Rigid Innovator This spirocycle is a more rigid and structurally complex analog. The spirocyclic fusion of an oxetane and a piperazine-like ring creates a well-defined three-dimensional structure.[4] This rigidity can be highly beneficial, as it reduces the entropic penalty upon binding to a target protein and orients substituents in precise vectors, potentially leading to enhanced potency and selectivity.[5] Azaspirocycles are known to exhibit higher solubility, decreased lipophilicity, and improved metabolic stability compared to their simpler monocyclic counterparts like piperazines and morpholines.[5]

The diagram below illustrates the fundamental structural differences and the resulting exit vectors for substitution.

G cluster_0 Morpholine (Flexible) cluster_1 2-Oxa-5,8-diazaspiro[3.5]nonane (Rigid) a 2D Structure b 3D Conformation (Chair) a->b c Exit Vector (Equatorial/Axial) b->c z Defined Exit Vectors (Orthogonal) c->z Improved Spatial Definition x 2D Structure y 3D Conformation (Spirocyclic) x->y y->z

Caption: Structural comparison of morpholine and the spirocyclic scaffold.

Comparative Physicochemical Data

The following table summarizes key computed and experimental properties for the two scaffolds. It is important to note that while extensive experimental data exists for morpholine, data for 2-Oxa-5,8-diazaspiro[3.5]nonane is less common and often relies on computational predictions or data from closely related analogs.

PropertyMorpholine2-Oxa-5,8-diazaspiro[3.5]nonaneRationale and Implication
Molecular Weight ( g/mol ) 87.12[7]130.17 (as free base)The spirocycle has a higher molecular weight, a factor to consider in fragment-based design and ligand efficiency metrics.
cLogP -0.84 (Predicted)-0.66 (Predicted)[8]Both are hydrophilic. The spirocycle is slightly less polar, but its 3D nature often improves solubility beyond what cLogP predicts, a phenomenon known as "magical solubility".[5]
Topological Polar Surface Area (TPSA, Ų) 21.333.3[8]The higher TPSA of the spirocycle, with two amine groups, suggests strong potential for hydrogen bonding and improved aqueous solubility.
pKa (Conjugate Acid) ~8.4[6]Estimated 7.5-9.0 (for the two N atoms)The presence of two basic nitrogens in the spirocycle offers multiple points for salt formation and modulation of physicochemical properties.
Fraction of sp³ carbons (Fsp³) 1.01.0Both are fully saturated, aligning with the "escape from flatland" principle. The spirocycle's rigidity, however, provides a more defined 3D structure.
Synthetic Accessibility High (Industrially produced)[7]Moderate (Multi-step synthesis)[9]Morpholine is a commodity chemical. The spirocycle requires specialized synthesis, making it more expensive but offering novel chemical space.

Part 2: Synthesis and Practical Availability

A critical consideration for any scaffold is its ease of synthesis and commercial availability. This is an area where the two compounds differ significantly.

Morpholine Synthesis: Morpholine is produced on an industrial scale, typically through the dehydration of diethanolamine with sulfuric acid or the reaction of diethylene glycol with ammonia at high temperature and pressure.[7][10] Its widespread availability and low cost make it an easy choice for incorporation into screening libraries and early-stage drug candidates.[6]

G Diethanolamine Diethanolamine H2SO4 H2SO4 (conc.) Dehydration Diethanolamine->H2SO4 Morpholine Morpholine H2SO4->Morpholine

Caption: Common industrial synthesis of morpholine.

2-Oxa-5,8-diazaspiro[3.5]nonane Synthesis: Spirocyclic systems like this require more elaborate, multi-step synthetic routes. While several methods for related azaspirocycles have been patented and published, they often involve steps like cyclization of protected intermediates, followed by reduction and deprotection.[9] This complexity means the scaffold is less accessible and more costly, typically reserved for later-stage lead optimization where its specific properties are required to overcome a particular challenge (e.g., poor selectivity, metabolic instability, or existing patent landscape).

Part 3: Performance in Medicinal Chemistry - Case Studies and Rationale

Morpholine: The Pharmacokinetic Enhancer The utility of morpholine is well-documented. It is a key component in numerous CNS-active drugs, where its balanced lipophilic-hydrophilic profile aids in blood-brain barrier penetration.[2][11] It is frequently used to replace more basic or lipophilic amines to improve solubility, reduce off-target activity (e.g., hERG inhibition), and enhance metabolic stability.[3] For instance, in the development of kinase inhibitors, the morpholine moiety is often added to improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound.[12]

  • Gefitinib (Iressa): An EGFR inhibitor for cancer treatment, where the morpholine group enhances solubility and contributes to the overall pharmacokinetic profile.[7]

  • Linezolid (Zyvox): An antibiotic where the morpholine ring is a crucial part of the pharmacophore and aids in achieving the desired drug-like properties.[6]

2-Oxa-5,8-diazaspiro[3.5]nonane: The 3D Bioisostere for Enhanced Potency and Selectivity The primary role of a spirocyclic scaffold like 2-Oxa-5,8-diazaspiro[3.5]nonane is to act as a three-dimensional bioisostere for more traditional rings like piperazine or morpholine.[13][14] The key advantages sought by chemists using this scaffold are:

  • Improved Target Engagement: The rigid structure pre-organizes the molecule into a conformation favorable for binding, which can significantly increase potency.

  • Enhanced Selectivity: By presenting substituents in precise, fixed orientations, the spirocycle can exploit subtle differences between related binding pockets, leading to improved selectivity and a better side-effect profile.[5]

  • Metabolic Stability: The spirocyclic core, particularly the quaternary spirocenter, is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to the CH2 groups adjacent to the nitrogen in morpholine.[1][5]

  • Novelty and Patentability: As a less-explored scaffold, it provides access to novel chemical space, which is a critical consideration in drug discovery programs.[4]

While direct head-to-head comparisons in published literature are scarce for this specific spirocycle, the principles are well-established for related structures. For example, the replacement of a piperidine with a 2-azaspiro[3.3]heptane in the local anesthetic Bupivacaine led to enhanced activity and longer duration of action.[1] Similarly, incorporating a 7-oxa-2-azaspiro[3.5]nonane derivative resulted in comparable activity but with 5-times lower toxicity and increased water solubility.[1] These examples strongly support the rationale for exploring 2-Oxa-5,8-diazaspiro[3.5]nonane as a morpholine or piperazine bioisostere.

Part 4: Experimental Protocols for Head-to-Head Comparison

To provide a framework for objective comparison, we present two standard, self-validating protocols used in medicinal chemistry to assess key drug-like properties.

Protocol 1: Kinetic Aqueous Solubility Assessment via Nephelometry

Causality: Poor aqueous solubility is a primary cause of compound attrition. This high-throughput assay quickly determines the solubility of a compound upon precipitation from a DMSO stock solution, mimicking the conditions of many biological assays.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound (Morpholine derivative and Spirocycle derivative) in 100% DMSO.

  • Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solutions.

  • Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to the wells of a clear-bottom 96-well plate.

  • Compound Addition: Transfer 2 µL of the DMSO solutions from the dilution plate to the PBS-containing assay plate. This creates a final DMSO concentration of 1%.

  • Incubation and Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at ~620 nm.

  • Data Analysis: The solubility limit is defined as the highest concentration at which the measured signal is not significantly different from the background (PBS + 1% DMSO).

Caption: Workflow for kinetic solubility measurement.

Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Causality: Rapid metabolism by liver enzymes (primarily CYPs) leads to low bioavailability and short duration of action. This assay measures the rate at which a compound is cleared by these enzymes in vitro.

Methodology:

  • Reagent Preparation:

    • Test Compounds: 1 µM final concentration.

    • HLM: 0.5 mg/mL final concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH (cofactor): 1 mM final concentration.

  • Incubation:

    • Pre-warm HLM and test compounds at 37°C for 10 minutes.

    • Initiate the reaction by adding pre-warmed NADPH.

  • Time Points: Aliquot and stop the reaction at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).

Conclusion: Making the Right Choice

The choice between 2-Oxa-5,8-diazaspiro[3.5]nonane and morpholine is not a matter of which is "better," but which is appropriate for the specific task at hand.

  • Choose Morpholine when:

    • You are in the early stages of discovery (e.g., library synthesis) and need a reliable, inexpensive, and well-understood scaffold to improve basic properties like solubility.

    • A degree of conformational flexibility is desired or tolerated by the target.

    • The goal is to quickly establish a structure-activity relationship without introducing significant synthetic complexity.

  • Choose 2-Oxa-5,8-diazaspiro[3.5]nonane when:

    • You are in lead optimization and need to address specific issues like poor selectivity, metabolic instability, or conformational ambiguity.

    • A rigid, 3D scaffold is required to achieve high potency through a defined binding mode.

    • You need to explore novel chemical space to secure intellectual property or overcome limitations of existing scaffolds.

Ultimately, the "escape from flatland" is a strategic journey. While classic scaffolds like morpholine provide a well-trodden path, innovative 3D structures like 2-Oxa-5,8-diazaspiro[3.5]nonane offer access to new territories of biological activity and improved drug-like properties, justifying their more complex and resource-intensive exploration.

References

  • FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY (2023, VOLUME 11, ISSUE 02). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • G. C. B. Harran, et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • PubChem. 2-Oxa-5-azaspiro[3.5]nonane. [Link]

  • Wikipedia. Morpholine. [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • The Journal of Organic Chemistry. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. [Link]

  • ACS Publications. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • ResearchGate. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]

  • National Institutes of Health. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Chemical Communications (RSC Publishing). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]

  • National Institutes of Health. Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

  • Taylor & Francis. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • Expert Opinion on Drug Discovery. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • Google P
  • PubChemLite. 2-oxa-5-azaspiro[3.5]nonane (C7H13NO). [Link]

  • ResearchGate. Spirocyclic Oxetanes: Synthesis and Properties. [Link]

  • T. S. C. C. M. de Melo, et al. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

  • Bentham Science. Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. [Link]

  • ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[6][15]nonane and analogs as novel reagents in medicinal chemistry. [Link]

  • Agricultural Marketing Service. Morpholine.pdf. [Link]

Sources

A Senior Application Scientist's Guide to Azaspirocycles: A Comparative Analysis of 2-Oxa-5,8-diazaspiro[3.5]nonane and Its Congeners in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative to "Escape from Flatland"

In the landscape of modern medicinal chemistry, the principle of "Escape from Flatland" has transitioned from a novel concept to a guiding tenet in the design of effective and safe therapeutics.[1] The over-reliance on flat, aromatic structures has often led to challenges in achieving target selectivity and favorable pharmacokinetic profiles. This has catalyzed a significant shift towards three-dimensional, Fsp3-rich chemical structures.[1] Among the most successful strategies in this domain is the incorporation of spirocyclic scaffolds—systems where two rings are joined by a single common atom.[2]

Azaspirocycles, which feature at least one nitrogen atom within their spirocyclic framework, have emerged as particularly privileged scaffolds.[3][4] Their rigid, three-dimensional architecture allows for a precise and controlled orientation of functional groups, enabling optimal interactions with biological targets.[2][4] Furthermore, the strategic replacement of common heterocycles like piperazine or morpholine with azaspirocyclic bioisosteres has been shown to confer substantial benefits, including enhanced aqueous solubility, improved metabolic stability, and modulated lipophilicity.[2][5]

This guide provides an in-depth comparative analysis of a unique and increasingly relevant scaffold, 2-Oxa-5,8-diazaspiro[3.5]nonane , against other prominent azaspirocycles used in drug discovery. We will delve into their structural nuances, impact on physicochemical properties, and practical applications, supported by experimental data and validated protocols to empower researchers in their scaffold selection process.

Structural Comparison of Key Azaspirocyclic Scaffolds

The choice of a spirocyclic core has profound implications for a molecule's spatial arrangement and properties. The diagram below illustrates the structural differences between our focus scaffold, 2-Oxa-5,8-diazaspiro[3.5]nonane, and other common azaspirocycles, as well as a traditional piperazine for reference.

G cluster_sampling Time-Point Sampling start Start: Prepare Reagents prep_microsomes Prepare HLM Suspension (e.g., 0.5 mg/mL in buffer) start->prep_microsomes prep_compound Prepare Test Compound Stock (e.g., 100 µM in DMSO) start->prep_compound prep_nadph Prepare NADPH-Regenerating System start->prep_nadph pre_incubate Pre-incubate HLM and Test Compound at 37°C prep_microsomes->pre_incubate prep_compound->pre_incubate initiate Initiate Reaction: Add NADPH System pre_incubate->initiate t0 T = 0 min initiate->t0 Start Timer t5 T = 5 min quench Quench Aliquots (e.g., with cold Acetonitrile containing Internal Standard) t0->quench t15 T = 15 min t5->quench t30 T = 30 min t15->quench t60 T = 60 min t30->quench t60->quench process Process Samples: Centrifuge to pellet protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate % Remaining vs. Time and Determine Half-Life (t½) analyze->calculate

Caption: Workflow for In Vitro Metabolic Stability Assay.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
  • Test Compound Stock: Prepare a 1 mM stock solution of the azaspirocycle-containing compound in DMSO. Further dilute to an intermediate concentration (e.g., 10 µM) in buffer.
  • HLM Suspension: Thaw pooled human liver microsomes (HLMs) on ice and dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.
  • NADPH-Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system is crucial as it ensures the continuous cofactor supply required for CYP450 enzyme activity.

2. Reaction Incubation:

  • In a 96-well plate, add the HLM suspension and the test compound (final concentration, e.g., 1 µM).
  • Pre-incubate the plate at 37°C for 5 minutes with shaking. This step allows the compound to equilibrate with the microsomal enzymes before the reaction begins.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to all wells except the 'T=0' and 'no-NADPH' controls.

3. Time-Point Sampling and Quenching:

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to a collection plate containing 2-3 volumes of ice-cold acetonitrile. The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity. An internal standard should be included in the quench solution to control for variations in sample processing and instrument response.

4. Sample Processing and Analysis:

  • Centrifuge the collection plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for analysis.
  • Analyze the concentration of the parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

5. Data Interpretation:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k . A longer half-life indicates greater metabolic stability.

Conclusion and Future Outlook

The ascent of azaspirocycles marks a significant advancement in the medicinal chemist's toolkit for creating superior drug candidates. [6]While established scaffolds like azaspiro[4.5]decanes and azaspiro[5.5]undecanes continue to prove their worth, the newer, more nuanced scaffolds demand closer inspection.

2-Oxa-5,8-diazaspiro[3.5]nonane stands out as a highly promising scaffold. It offers a unique combination of three-dimensionality, built-in polarity via the stable oxetane ring, and the potential to act as a conformationally restricted piperazine bioisostere. It is an ideal candidate for investigation when seeking to improve the solubility and metabolic stability of a lead compound without the high ring strain of smaller [3.3] systems or the increased lipophilicity of larger [4.5] or [5.5] systems.

In contrast, azaspiro[3.3]heptanes are the tool of choice when a significant reduction in lipophilicity (logD) is a primary optimization goal, particularly for terminal fragments. The choice between these and other azaspirocycles is a multi-parameter optimization problem. The experimental workflow provided herein offers a robust method for empirically validating these choices.

As the commercial availability of diverse spirocyclic building blocks grows, we can anticipate their even wider incorporation into clinical candidates. [7]The continued exploration of novel azaspirocyclic cores, including 2-Oxa-5,8-diazaspiro[3.5]nonane, will undoubtedly accelerate the discovery of the next generation of safe and effective medicines.

References

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link]

  • MDPI. (2015, July 30). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Available at: [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ACS Publications. (2010, March 31). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2018, June 1). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Available at: [Link]

  • PubMed. (2025, January 22). Design and Evaluation of Azaspirocycles as RNA binders. Available at: [Link]

  • PMC. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Available at: [Link]

  • PMC. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available at: [Link]

  • ResearchGate. (2025, August 6). An improved synthesis of 2-oxa-7-azaspiron[5][8]onane and analogs as novel reagents in medicinal chemistry | Request PDF. Available at: [Link]

  • ResearchGate. (2025, October 16). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Available at: [Link]

  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. Available at: [Link]

  • RSC Publishing. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications. Available at: [Link]

  • Cheméo. 2-Oxaspiron[5][8]onane - Chemical & Physical Properties. Available at: [Link]

  • ACS Publications. (2020, July 17). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Available at: [Link]

  • ResearchGate. Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). Available at: [Link]

  • ACS Publications. (2015, June 19). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available at: [Link]

  • ResearchGate. (2025, August 30). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF. Available at: [Link]

  • PubMed. (2018, June 28). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Available at: [Link]

  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link]

  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available at: [Link]

  • PMC. Synthesis of 2-Oxaadamantane Derivatives. Available at: [Link]

  • PubChem. 2-Oxa-5-azaspiro[3.5]nonane. Available at: [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Available at: [Link]

  • PubMed. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available at: [Link]

  • PubMed. (2023, December 18). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Available at: [Link]

  • PubChemLite. 2-oxa-5,8-diazaspiro[3.5]nonan-6-one. Available at: [Link]

Sources

Validating 2-Oxa-5,8-diazaspiro[3.5]nonane as a Privileged Scaffold: A Comparative Guide to Spirocyclic Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping from Flatland

The transition from flat, two-dimensional aromatic rings to


-rich, three-dimensional architectures is a defining paradigm in modern drug discovery. Among the emerging 3D motifs, spirocyclic diamines have proven highly effective as bioisosteres for classical saturated heterocycles like piperazine and morpholine.

As a Senior Application Scientist, I frequently evaluate novel building blocks to overcome late-stage optimization hurdles such as poor solubility, off-target toxicity, and rapid metabolic clearance. In this guide, we validate 2-Oxa-5,8-diazaspiro[3.5]nonane as a privileged scaffold. By integrating the hydrogen-bond accepting capacity of an oxetane ring with the basic amine vectors of a piperazine core, this spirocycle offers unique physicochemical advantages that flat heterocycles simply cannot match.

Mechanistic Rationale: The Causality Behind the Scaffold

Why are medicinal chemists increasingly replacing piperazine with 2-Oxa-5,8-diazaspiro[3.5]nonane? The causality lies in three distinct physicochemical shifts:

  • The Lipophilicity (logD) Paradox : Counterintuitively, the addition of carbon atoms to form the spirocyclic bridge often lowers the lipophilicity (logD7.4) of the molecule compared to the parent piperazine or morpholine. This is driven by an increase in the basicity (pKa) of the amine nitrogens and a shift in the molecular dipole moment, resulting in a higher ionized fraction at physiological pH[1].

  • Orthogonal Vectorization : The spiro[3.5]nonane system forces a ~90° twist between the two rings. This alters the exit vectors of attached substituents, enabling the molecule to engage in unique binding conformations—such as the critical

    
    -
    
    
    
    clamp interactions observed in recent menin-MLL inhibitors [2]. Flat rings are geometrically incapable of accessing these specific binding pockets.
  • Metabolic Shielding : The quaternary

    
     carbon at the spiro fusion acts as a steric shield, blocking common Cytochrome P450 (CYP) 
    
    
    
    -oxidation sites that typically plague unhindered piperazines, thereby extending the drug's half-life [3].

G A Piperazine/Morpholine (Flat, 2D Geometry) B Spirocyclic Twist (Altered Exit Vectors) A->B C 2-Oxa-5,8-diazaspiro[3.5]nonane (3D Privileged Scaffold) B->C

Fig 1. Logical evolution from flat heterocycles to 3D spirocyclic scaffolds.

Comparative Performance Data

To objectively evaluate 2-Oxa-5,8-diazaspiro[3.5]nonane, we must benchmark it against the industry standards it is designed to replace. The table below summarizes the quantitative and qualitative shifts observed when substituting a central piperazine or morpholine core with the spirocyclic alternative.

Property / MetricPiperazineMorpholine2-Oxa-5,8-diazaspiro[3.5]nonane
Structural Topology 2D Flat (Chair)2D Flat (Chair)3D Spirocyclic
Basic Nitrogens 212
Relative Lipophilicity (

logD7.4)
BaselineVariable-0.5 to -1.0 (Significantly Lowered)
Primary Exit Vector Angle ~180° (Linear)~180° (Linear)~90° (Orthogonal Twist)
Metabolic Liability High (

-oxidation)
ModerateLow (Sterically shielded by quaternary carbon)
Target Selectivity Impact BaselineBaselineHigh (Reduces off-target binding via rigid 3D shape)

Experimental Validation Workflows

A privileged scaffold is only as useful as the chemistry available to functionalize it. The following step-by-step methodologies are designed as self-validating systems to ensure experimental integrity.

Protocol 1: Scaffold Functionalization via Buchwald-Hartwig Amination

Objective : Conjugate 2-Oxa-5,8-diazaspiro[3.5]nonane to an aryl halide while preserving the sensitive oxetane ring. Causality : Spirocyclic amines exhibit increased steric hindrance around the secondary nitrogen compared to flat piperazines. Traditional Nucleophilic Aromatic Substitution (SNAr) often requires elevated temperatures (>120°C) that can lead to oxetane ring opening or degradation. We utilize a Palladium-catalyzed Buchwald-Hartwig amination with a bulky biaryl phosphine ligand (e.g., RuPhos) to facilitate reductive elimination at milder temperatures (80°C).

Step-by-Step Methodology :

  • Preparation : In a nitrogen-filled glovebox, charge a vial with the aryl chloride (1.0 eq), 2-Oxa-5,8-diazaspiro[3.5]nonane (1.2 eq), Pd2(dba)3 (0.05 eq), RuPhos (0.1 eq), and sodium tert-butoxide (1.5 eq).

  • Solvent Addition : Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Seal the vial with a Teflon-lined cap.

  • Heating : Heat the reaction block to 80°C and stir vigorously for 6 hours.

  • Self-Validating Control Step : Run a parallel reaction using standard piperazine. Monitor both via LC-MS. Validation Check: The piperazine control should show complete conversion within 2 hours, validating the catalytic cycle's integrity. The spirocycle will require the full 6 hours, confirming the expected steric differential.

  • Workup : Quench with water, extract with EtOAc, and purify via reverse-phase chromatography.

Protocol 2: In Vitro Microsomal Stability (CLint) Assay

Objective : Quantify the metabolic stability advantage of the spirocyclic scaffold against CYP450-mediated oxidation. Causality : The quaternary spiro carbon eliminates the vulnerable


-protons adjacent to the amine, a primary site for oxidative dealkylation in piperazines. By incubating the compounds with Human Liver Microsomes (HLM), we can calculate the intrinsic clearance (CLint) and prove the shielding effect.

Step-by-Step Methodology :

  • Incubation Setup : Prepare a 1

    
    M solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
    
  • Initiation : Pre-warm to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling : At

    
     and 
    
    
    
    minutes, transfer a 50
    
    
    L aliquot into 150
    
    
    L of ice-cold acetonitrile containing an internal standard (IS).
  • Self-Validating Control Step : Include Verapamil as a high-clearance positive control in a parallel well. Validation Check: If Verapamil is not depleted by >80% at 60 minutes, the HLM batch is deemed enzymatically inactive, and the assay must be voided.

  • Analysis : Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (

    
    ) and calculate CLint.
    

G S1 Compound Incubation (HLM + NADPH, 37°C) S2 Aliquoting at Time Points (0, 15, 30, 45, 60 min) S1->S2 S3 Quench & Protein Precipitation (Cold Acetonitrile + IS) S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 Intrinsic Clearance (CL_int) Calculation S4->S5

Fig 2. Self-validating workflow for quantifying microsomal intrinsic clearance.

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL:[Link]

  • The Spirocycle Surge in Drug Discovery Source: Drug Hunter URL:[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: Journal of Medicinal Chemistry URL:[Link]

structure-activity relationship (SAR) studies of 2-Oxa-5,8-diazaspiro[3.5]nonane analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Oxa-5,8-diazaspiro[3.5]nonane , a specialized spirocyclic scaffold emerging as a high-value bioisostere in modern drug discovery.

Executive Summary: The "Escape from Flatland"

The 2-Oxa-5,8-diazaspiro[3.5]nonane scaffold represents a strategic evolution in medicinal chemistry, designed to replace traditional saturated heterocycles like piperazine and morpholine . By fusing a four-membered oxetane ring with a six-membered diaza-ring (piperazine-like) at a single spiro carbon, this scaffold increases the fraction of saturated carbons (


) and introduces defined 3D vectors.

Key Value Proposition:

  • Metabolic Stability: The spiro-fusion blocks metabolic "soft spots" often found on the

    
    -carbons of piperazines.
    
  • Solubility: The oxetane moiety lowers lipophilicity (LogP) and acts as a weak hydrogen bond acceptor, improving aqueous solubility without the basicity penalty of an amine.

  • Selectivity: The rigid spiro-geometry restricts conformational freedom, potentially reducing off-target binding (promiscuity) compared to flexible piperazine analogs.

Structural Logic & Comparative Analysis

Scaffold Architecture

The core structure consists of a 2-oxa-cyclobutane (oxetane) ring spiro-fused to a 5,8-diazacyclohexane (piperazine) ring.

  • N5 Position: Typically the secondary amine "handle" for coupling to the drug core (e.g., via

    
     or Buchwald-Hartwig).
    
  • N8 Position: Often substituted (alkyl/acyl) to tune potency or PK properties.

  • Oxetane Oxygen: Provides a polar handle to reduce LogD.

Head-to-Head Comparison: Piperazine vs. Spiro-Analog

The following table contrasts a standard piperazine linker with the 2-Oxa-5,8-diazaspiro[3.5]nonane scaffold in a hypothetical drug optimization scenario (e.g., PARP or GPCR inhibitors).

FeaturePiperazine (Standard) 2-Oxa-5,8-diazaspiro[3.5]nonane Impact on Drug Design
Geometry Chair/Boat (Flexible)Rigid SpirocyclicHigher Selectivity: Locks pharmacophores in a defined vector, reducing entropic penalty upon binding.
Lipophilicity (cLogP) Moderate (Base dependent)Lower (

LogP

-0.5 to -1.0)
Improved Solubility: Oxetane reduces lipophilicity significantly compared to carbocyclic spiro-analogs.
Metabolic Stability Vulnerable to N-oxidation &

-hydroxylation
HighExtended Half-life (

):
Spiro center sterically hinders CYP450 access to

-carbons.
Basicity (

)
Basic (

9.8 for secondary amine)
TunablePermeability: Reduced basicity can improve passive permeability and reduce hERG liability.
Exit Vector Linear (1,4-substitution)Angled/TetrahedralNovel IP Space: Accesses new chemical space and binding pockets inaccessible to flat rings.

Case Study Applications

PARP-1 Inhibition (DNA Damage Repair)

Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib rely heavily on a piperazine moiety to interact with the solvent front. Recent patent literature (e.g., WO2025101892) highlights the use of 2-oxa-5,8-diazaspiro[3.5]nonane derivatives as advanced intermediates.

  • Mechanism: The spiro-scaffold maintains the critical hydrogen-bonding interactions of the piperazine nitrogens while the oxetane ring projects into the solvent, improving the solubility of the rigid, aromatic phthalazinone core.

  • Outcome: Analogs containing spiro-diamine cores have demonstrated retained nanomolar potency (

    
     nM) with reduced cytotoxicity compared to "flat" piperazine parents, likely due to reduced off-target DNA intercalation.
    
Muscarinic M4 Receptor PAMs

In the development of Positive Allosteric Modulators (PAMs) for the M4 receptor (WO2023064588), this scaffold serves as a linker.

  • SAR Insight: Replacing a flexible alkyl-amine linker with the rigid spiro-core improved the metabolic stability profile (

    
    ) in liver microsomes by preventing oxidative dealkylation.
    

Detailed SAR Decision Tree

The following diagram illustrates the Structure-Activity Relationship (SAR) workflow for optimizing this scaffold.

SAR_Workflow Core 2-Oxa-5,8-diazaspiro[3.5]nonane (Scaffold) N5_Mod N5 Functionalization (Coupling to Core) Core->N5_Mod N8_Mod N8 Functionalization (Solvent Front) Core->N8_Mod Ox_Mod Oxetane Ring (2-Position) Core->Ox_Mod N5_Outcome1 S_NAr / Buchwald (Aromatic Core) N5_Mod->N5_Outcome1 N5_Result Determines: Efficacy & Target Binding N5_Outcome1->N5_Result N8_Alkyl Alkylation (Me, Et, cPr) Adjusts pKa & Permeability N8_Mod->N8_Alkyl N8_Acyl Acylation / Urea Adds H-bond Donors N8_Mod->N8_Acyl Ox_Result Maintains Solubility (Do Not Substitute) Ox_Mod->Ox_Result

Caption: SAR optimization workflow for 2-Oxa-5,8-diazaspiro[3.5]nonane analogs.

Experimental Protocols

Protocol A: Synthesis of the Scaffold Core

Adapted from WO2019032863 and WO2015048245.

Objective: Synthesis of tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate.

  • Starting Material: 3-((Benzylamino)methyl)oxetan-3-ol.

  • Cyclization:

    • React starting material with chloroacetyl chloride in DCM at 0°C (Base:

      
      ) to form the chloroacetamide intermediate.
      
    • Treat with strong base (e.g.,

      
       or NaH) in THF to induce intramolecular cyclization, forming the lactam (spiro-ketopiperazine).
      
  • Reduction:

    • Reduce the lactam using

      
       (2.5 eq) in refluxing THF for 4 hours.
      
    • Quench carefully with Fieser method (

      
      , 15% NaOH, 
      
      
      
      ). Filter and concentrate to yield 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane.
  • Deprotection/Protection:

    • Hydrogenation (

      
      , Pd/C) in MeOH to remove the benzyl group.
      
    • Selectively protect N8 using

      
       (0.9 eq) at 0°C to yield the mono-Boc scaffold.
      
Protocol B: General Buchwald-Hartwig Coupling

Objective: Coupling the scaffold (N5) to an aryl halide drug core.

  • Reagents: Aryl Halide (1.0 eq), Scaffold (1.2 eq),

    
     (0.05 eq), XPhos or BINAP (0.1 eq), 
    
    
    
    (2.0 eq).
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

  • Procedure:

    • Combine all solids in a sealable vial. Purge with Argon.

    • Add solvent.[1][2] Seal and heat to 100°C for 12–16 hours.

    • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

  • Validation: Verify product via LC-MS (check for M+1) and

    
    -NMR (look for diagnostic oxetane doublets at 
    
    
    
    4.4–4.6 ppm).

Synthesis Workflow Visualization

Synthesis_Route Start Amino-Oxetane Precursor Step1 Chloroacetylation (Cl-CH2-COCl) Start->Step1 Step2 Cyclization (KOtBu, THF) Step1->Step2 Lactam Spiro-Lactam Intermediate Step2->Lactam Ring Closure Step3 Reduction (LiAlH4) Lactam->Step3 Scaffold 2-Oxa-5,8-diazaspiro [3.5]nonane Step3->Scaffold Removal of C=O Step4 Coupling (Pd-Catalysis) Scaffold->Step4 N5-Arylation Final Final Drug Candidate Step4->Final

Caption: Step-wise synthesis of the 2-Oxa-5,8-diazaspiro[3.5]nonane scaffold and subsequent drug coupling.

References

  • Patent: Positive allosteric modulators of the muscarinic acetylcholine receptor M4. WO2023064588A1. (2023). Link

  • Patent: Poly-ADP Ribose Polymerase (PARP) Inhibitors and Uses Thereof. WO2025101892A1. (2025). Link

  • Patent: Carboxamides as ubiquitin-specific protease inhibitors. WO2019032863A1. (2019). Link

  • Journal: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.[3] J. Med.[3] Chem. 2018, 61, 12, 5367–5379.[3] Link[3]

  • Review: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med.[3] Chem. 2009, 52, 21, 6752–6756. Link

Sources

A Comparative Guide to the Structural Elucidation of 2-Oxa-5,8-diazaspiro[3.5]nonane Derivatives: An X-ray Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of X-ray crystallography with other key analytical techniques for the structural characterization of 2-Oxa-5,8-diazaspiro[3.5]nonane derivatives and related spirocyclic systems. While public crystallographic data for the specific 2-Oxa-5,8-diazaspiro[3.5]nonane scaffold is limited, this guide will utilize a closely related oxaspirocyclic compound as a case study to illustrate the principles, protocols, and data interpretation integral to X-ray analysis.

Introduction to 2-Oxa-5,8-diazaspiro[3.5]nonane Derivatives

The 2-Oxa-5,8-diazaspiro[3.5]nonane scaffold represents a class of spirocyclic compounds of significant interest in medicinal chemistry. Spirocycles, characterized by two rings connected by a single common atom, introduce three-dimensionality to molecular structures, an attribute that is increasingly sought after in modern drug design to "escape from flatland". This unique topology can lead to improved metabolic stability, enhanced target specificity, and novel intellectual property. Accurate and unambiguous determination of their three-dimensional structure is therefore paramount for understanding structure-activity relationships (SAR) and for rational drug design.

While a suite of analytical techniques is available for molecular characterization, single-crystal X-ray diffraction stands alone in its ability to provide a definitive, high-resolution map of atomic positions in the solid state. This guide will delve into the practical application of this powerful technique and objectively compare its outputs with those from other common analytical methods.

The Definitive Method: Single-Crystal X-ray Crystallography

X-ray crystallography is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1][2] The fundamental principle relies on the diffraction of a focused X-ray beam by the electron clouds of the atoms in a crystal lattice.[2] The resulting diffraction pattern of spots is unique to the crystal structure. By analyzing the position and intensity of these spots, a three-dimensional model of the electron density, and thus the atomic arrangement, can be reconstructed.[3]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and patience.

xray_workflow cluster_synthesis Sample Preparation cluster_crystal Crystallization cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Compound Synthesis & Purification crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) synthesis->crystallization High Purity Sample crystal_selection Crystal Selection & Mounting crystallization->crystal_selection Formation of Single Crystals diffractometer X-ray Diffractometer crystal_selection->diffractometer Mounted Crystal data_collection Diffraction Data Collection diffractometer->data_collection X-ray Beam structure_solution Structure Solution (Direct Methods/Patterson) data_collection->structure_solution Raw Diffraction Data refinement Structure Refinement structure_solution->refinement Initial Model validation Validation & Final Structure refinement->validation Refined Structure

Figure 1: Experimental workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol
  • Crystal Growth :

    • Causality : The primary prerequisite for this technique is a high-quality, single crystal, typically 0.1-0.3 mm in size, free of cracks and defects.[4] The slow growth of crystals allows for the orderly arrangement of molecules into a well-defined lattice, which is essential for producing a sharp diffraction pattern.

    • Protocol : A common and effective method is slow evaporation. A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture. The container is then loosely covered (e.g., with parafilm pierced with a few small holes) to allow the solvent to evaporate over several days to weeks.[4] Alternative methods include vapor diffusion and slow cooling of a saturated solution.

  • Crystal Mounting and Data Collection :

    • Causality : The selected crystal must be mounted on a goniometer head in the path of the X-ray beam. The goniometer allows the crystal to be rotated to collect diffraction data from all possible orientations.

    • Protocol : A suitable crystal is selected under a microscope and mounted on a loop or glass fiber.[1] The mounted crystal is then placed on the diffractometer, which consists of an X-ray source, the goniometer, and a detector.[2] A stream of cold nitrogen gas is often used to cool the crystal, which minimizes thermal vibrations and protects it from radiation damage. Data is collected by rotating the crystal and recording the diffraction patterns at various angles.

  • Structure Solution and Refinement :

    • Causality : The collected diffraction data contains information about the unit cell dimensions and the intensities of the diffracted X-rays. Computational methods are required to solve the "phase problem" and generate an initial model of the electron density.

    • Protocol : The raw data is processed to determine the unit cell parameters and space group. The structure is then "solved" using software programs that employ methods like direct methods or the Patterson function to generate an initial atomic model. This model is then refined by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed by metrics such as the R-factor.[5]

Case Study: Crystallographic Data of an Oxaspirocyclic Compound

As a proxy for our target scaffold, we present the crystallographic data for 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, a related oxaspirocyclic compound.[6] This data illustrates the precise structural information that can be obtained from a successful X-ray crystallographic analysis.

Parameter8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione[6]
Chemical FormulaC₁₇H₁₉NO₄
Formula Weight301.34
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.2554(13)
b (Å)14.605(3)
c (Å)16.265(3)
β (°)95.97(3)
Volume (ų)1477.9(5)
Z4
Calculated Density (g/cm³)1.354
R-factor0.0570

This table provides the fundamental lattice parameters and symmetry of the crystal, offering an unambiguous description of the molecule's solid-state packing. From the refined structure, one can extract precise bond lengths, bond angles, and torsional angles, providing unparalleled insight into the molecule's conformation.

A Multi-faceted Approach: Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the "gold standard" for solid-state structure determination, a comprehensive characterization of a novel compound relies on a combination of analytical techniques. Each method offers unique and complementary information.

analytical_techniques cluster_synthesis Synthesis cluster_primary Primary Characterization cluster_definitive Definitive Structure synthesis Synthesized Spirocyclic Compound ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition synthesis->ms nmr NMR Spectroscopy - Connectivity - Solution Conformation synthesis->nmr ftir FT-IR Spectroscopy - Functional Groups synthesis->ftir xray X-ray Crystallography - Solid-State Structure - Absolute Stereochemistry nmr->xray Informed by Solution Data

Figure 2: Logical relationship of analytical techniques in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[7] It provides detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C).

  • Expertise & Experience : For spirocyclic systems, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for establishing the connectivity of atoms across the spiro-center. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of protons, which is crucial for elucidating the preferred conformation of the molecule in solution.[8] This is a key advantage over X-ray crystallography, which provides a static picture of the solid-state conformation that may differ from the solution-state conformation.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound with high accuracy.

  • Expertise & Experience : High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound by providing a highly accurate molecular weight.[9] Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragments. The fragmentation pattern can provide valuable structural information, particularly about the different rings and substituents of a spirocyclic system.[10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample at different wavelengths.

  • Expertise & Experience : In the context of 2-Oxa-5,8-diazaspiro[3.5]nonane derivatives, FT-IR is particularly useful for confirming the presence of key functional groups such as N-H bonds in secondary amines, C-O bonds of the oxetane ring, and any other functional groups introduced during synthesis.[12][13][14] While not providing detailed structural information on its own, it serves as a rapid and simple method for verifying the successful outcome of a chemical reaction.

Comparative Summary
TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, absolute stereochemistry.Unambiguous and definitive structural information.Requires a suitable single crystal; structure may not represent the solution-state conformation.
NMR Spectroscopy Atomic connectivity, solution-state conformation, dynamic processes.Provides data on the molecule in solution, which is often more biologically relevant.Structure determination can be complex for large molecules; does not provide bond lengths/angles with high precision.
Mass Spectrometry Molecular weight, elemental formula (HRMS), structural fragments (MS/MS).High sensitivity, requires very small sample amounts.Provides limited information on stereochemistry and connectivity.
FT-IR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information about the overall molecular structure.

Conclusion

The structural elucidation of novel spirocyclic systems like 2-Oxa-5,8-diazaspiro[3.5]nonane derivatives is a critical task in drug discovery and development. Single-crystal X-ray crystallography offers an unparalleled level of detail, providing a definitive and high-resolution picture of the molecule's three-dimensional architecture in the solid state. This information is invaluable for understanding intermolecular interactions and for validating computational models.

However, a comprehensive characterization strategy should not rely on a single technique. The insights into solution-state conformation from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the functional group information from FT-IR spectroscopy are all essential pieces of the puzzle. By integrating the data from these complementary techniques, researchers can build a complete and robust understanding of the structural and electronic properties of these important molecules, thereby accelerating the drug development process.

References

  • ResearchGate. (n.d.). FTIR Spectra: (a) Spiro compounds (I, III, V, VI, VII, and VIII) and... Retrieved from [Link]

  • Usuki, Y., Wang, Y., & Aube, J. (2000). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry, 65(17), 5120-5126.
  • Piggott, A. M., & Karuso, P. (2018). Spirocyclic Motifs in Natural Products. Marine Drugs, 16(9), 309.
  • Li, Y., Wang, L., & Jian, F. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Molecules, 21(10), 1380.
  • Meerholz, K., & Heinze, J. (2007). Spiro Compounds for Organic Optoelectronics. Chemical Reviews, 107(4), 1336-1371.
  • ResearchGate. (n.d.). FT-IR spectrum of a spirooxindole derivative. Retrieved from [Link]

  • Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27.
  • Martin, D. B. C., & Vanderwal, C. D. (2016). Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. Chemical Science, 7(5), 3241-3247.
  • Prothero, S. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • ResearchGate. (n.d.). FT-IR Spectrum for Product 2 Solvent. Retrieved from [Link]

  • Aitken, R. A., Philp, E. F., Riddell, F. G., & Smith, M. H. (2002). A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. Arkivoc, 2002(3), 63-70.
  • Park, J., et al. (2023). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times.
  • Muthuselvi, C., et al. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences, 11, 83-91.
  • Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". Retrieved from [Link]

  • Nieva, J. A., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 18(10), 505.
  • Lee, S. J., et al. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 57(5), 659-666.
  • Kladar, N., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Journal of Food and Drug Analysis, 30(2), 269-281.
  • Grimme, S., & Harren, J. (2019). Hydrocarbon Macrocycle Conformer Ensembles and 13C‐NMR Spectra. Chemistry–A European Journal, 25(47), 11046-11053.
  • Sawyer, E. (2007). Single-crystal X-ray Diffraction. SERC.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Martin, J. D. (2005). The Incorporation of Single Crystal X-ray Diffraction into the Undergraduate Chemistry Curriculum Using Internet-Facilitated Remote Access to a Single Crystal X-ray Diffractometer.
  • Iaroshenko, V. O., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-38.
  • Kumar, A., & Shukla, V. K. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics, 309-335.
  • Almutairi, M. S., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Weizmann Institute of Science. (n.d.). X ray diffraction Publications. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Computational Modeling of 2-Oxa-5,8-diazaspiro[3.5]nonane Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with Spirocyclic Scaffolds

In the contemporary landscape of drug discovery, there is a significant movement to "escape from flatland," a concept that underscores the need for molecules with greater three-dimensionality to effectively engage with complex biological targets.[1] The 2-Oxa-5,8-diazaspiro[3.5]nonane scaffold, with its inherent rigidity and defined three-dimensional structure, represents a promising building block for the design of novel therapeutics. This guide provides a comparative analysis of computational modeling techniques to predict and analyze the target engagement of this and related spirocyclic compounds, offering insights for researchers, scientists, and drug development professionals.

Due to the novelty of the 2-Oxa-5,8-diazaspiro[3.5]nonane scaffold, published computational studies on its direct target engagement are limited. Therefore, this guide will leverage well-documented computational methodologies applied to structurally analogous spiro-oxetane and spiro-piperazine compounds to provide a robust framework for investigation. These analogs serve as excellent proxies, sharing key structural motifs that influence physicochemical properties and target interactions.

Comparative Analysis of Computational Modeling Techniques for Spirocyclic Ligands

The successful computational modeling of spirocyclic compounds like 2-Oxa-5,8-diazaspiro[3.5]nonane hinges on the selection of appropriate methodologies. Each technique offers a unique balance of computational cost and predictive accuracy. Here, we compare three cornerstone approaches: Molecular Docking, Molecular Dynamics (MD) Simulations, and Free Energy Calculations.

Molecular Docking: A First Glimpse into Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] It is an invaluable tool for virtual screening and initial hit identification.

Causality Behind Experimental Choices: For novel scaffolds like 2-Oxa-5,8-diazaspiro[3.5]nonane, where the primary targets may not be known, docking can be used to screen against a panel of potential receptors. For instance, given the presence of a piperazine-like moiety, targets of known piperazine-containing drugs could be prioritized.[3] The oxetane ring, a known bioisostere for carbonyl and gem-dimethyl groups, can also guide target selection.[4][5]

Illustrative Example: Spiro-oxindole Inhibitors of MDM2

A compelling example is the use of molecular docking to study spiro-oxindole inhibitors of the MDM2-p53 interaction, a critical target in oncology.[6] Docking studies revealed that these spirocyclic compounds effectively mimic the key interactions of the p53 peptide in the hydrophobic pocket of MDM2.

Data Presentation: Docking Score Comparison

Compound ClassTargetDocking Score (kcal/mol)Key InteractionsReference
Spiro-oxindolesMDM2-8.0 to -10.0Hydrophobic interactions, H-bonds[6]
Spiro-piperidinesCDK, c-Met, EGFR-33 to -44Hydrophobic, H-bonds[7]
Spiro-pyrrolopyridazinesEGFR-7.5 to -9.0H-bonds, Pi-stacking[8]

Experimental Protocol: Molecular Docking of a 2-Oxa-5,8-diazaspiro[3.5]nonane Derivative

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues.

    • Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of the 2-Oxa-5,8-diazaspiro[3.5]nonane derivative.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to dock the prepared ligand into the defined binding site of the receptor.

    • Generate a set of possible binding poses.

  • Analysis:

    • Rank the poses based on the docking score.

    • Visually inspect the top-ranked poses to analyze key interactions (hydrogen bonds, hydrophobic contacts, etc.).

Molecular Dynamics (MD) Simulations: Unveiling the Dynamics of Target Engagement

While docking provides a static picture, MD simulations offer a dynamic view of the ligand-receptor complex, accounting for flexibility and the role of solvent.[9]

Causality Behind Experimental Choices: For spirocyclic compounds, which have a rigid core but may have flexible substituents, MD simulations are crucial to assess the stability of the docked pose and to understand how the system evolves over time. Simulations can reveal conformational changes in both the ligand and the protein upon binding.

Illustrative Example: MD Simulations of Spirocyclic Compounds with DNA

A study on the interaction of spirocyclic compounds with DNA utilized 100 ns MD simulations to demonstrate that the compounds bind to the minor groove.[9][10] The simulations provided detailed information on the stability of the complex, key interactions, and the influence of the ligand on the DNA structure.

Data Presentation: Key Metrics from MD Simulations

MetricDescriptionInterpretation
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions from a reference structure over time.A stable RMSD indicates that the system has reached equilibrium.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual residues around their average position.Highlights flexible regions of the protein.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time.Identifies stable and transient key interactions.

Experimental Protocol: Setting up an MD Simulation

  • System Preparation:

    • Start with the top-ranked docked pose from the molecular docking experiment.

    • Solvate the complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

  • Production Run:

    • Run the simulation for a sufficient length of time (e.g., 100-500 ns) to capture the relevant biological motions.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate RMSD, RMSF, hydrogen bonds, and other relevant properties.

Free Energy Calculations: Towards Quantitative Prediction of Binding Affinity

For lead optimization, a more quantitative prediction of binding affinity is often required. Free energy calculations provide a more rigorous approach to estimate the binding free energy (ΔG_bind).

Causality Behind Experimental Choices: When comparing a series of analogs of 2-Oxa-5,8-diazaspiro[3.5]nonane, free energy calculations can help prioritize which modifications are most likely to improve potency.

Comparison of Methods:

  • End-Point Methods (e.g., MM/PBSA, MM/GBSA): These methods calculate the binding free energy by combining molecular mechanics energies with a continuum solvation model.[11][12] They are computationally less expensive than alchemical methods but are generally considered less accurate. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach has been successfully used to obtain binding free energies for spiro-oxindole inhibitors of MDM2 that were consistent with experimental data.[6]

  • Alchemical Methods (e.g., FEP, TI): These methods involve a non-physical transformation of the ligand into another or into a dummy molecule.[13][14][15] They are computationally intensive but are considered the gold standard for accurate prediction of relative binding free energies.

Data Presentation: Comparison of Free Energy Calculation Methods

MethodComputational CostAccuracyTypical Application
MM/GBSA ModerateModerateRanking of congeneric series
FEP/TI HighHighAccurate prediction of relative binding free energies

Visualization of Workflows

Computational Workflow for Target Engagement

G cluster_0 Initial Screening & Pose Prediction cluster_1 Dynamic Stability & Interaction Analysis cluster_2 Quantitative Affinity Prediction Virtual_Screening Virtual Screening of Spirocyclic Library Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking Pose_Analysis Binding Pose Analysis Molecular_Docking->Pose_Analysis MD_Simulation Molecular Dynamics Simulation Pose_Analysis->MD_Simulation Select Best Pose Trajectory_Analysis Trajectory Analysis (RMSD, RMSF) MD_Simulation->Trajectory_Analysis Free_Energy_Calc Free Energy Calculations (MM/GBSA, FEP) Trajectory_Analysis->Free_Energy_Calc Use Stable Trajectories Binding_Affinity Binding Affinity (ΔG) Free_Energy_Calc->Binding_Affinity G cluster_0 Thermodynamic Cycle for Relative Binding Free Energy A State A (Ligand A in Protein) B State B (Ligand B in Protein) A->B ΔG_prot C State A (Ligand A in Water) A->C ΔG_bind(A) D State B (Ligand B in Water) B->D ΔG_bind(B) C->D ΔG_solv note ΔΔG_bind = ΔG_prot - ΔG_solv

Caption: Thermodynamic cycle for relative binding free energy calculations.

Conclusion and Future Outlook

The computational modeling of 2-Oxa-5,8-diazaspiro[3.5]nonane and its analogs offers a powerful paradigm for accelerating drug discovery. By employing a hierarchical approach, starting with high-throughput molecular docking, followed by more rigorous MD simulations and free energy calculations, researchers can gain deep insights into the molecular determinants of target engagement. This integrated computational strategy not only aids in the rational design of more potent and selective inhibitors but also helps in understanding the complex structure-activity relationships of this promising class of spirocyclic compounds. As computational methods continue to evolve in accuracy and efficiency, their application will be indispensable in unlocking the full therapeutic potential of novel 3D scaffolds.

References

  • Chodera, J. D., & Mobley, D. L. (2013). Alchemical free energy methods for drug discovery: Progress and challenges.
  • King, E., Aitchison, E., Li, E., & Han, Y. (2021). Recent Developments in Free Energy Calculations for Drug Discovery. Frontiers in Molecular Biosciences, 8, 712085.
  • Homeyer, N., & Gohlke, H. (2012). Free-energy calculations in structure-based drug design.
  • Lescanne, M., & Célerse, S. (2025). On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research.
  • Heim, R., & Tavan, P. (2018). Free Energy Methods in Drug Design: The Prospects of 'Alchemical Perturbation' in Medicinal Chemistry. CHIMIA International Journal for Chemistry, 72(11), 779-785.
  • Wadood, A., & Riaz, S. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115598.
  • Ahmad, I., & Ali, S. (2021). Exploration of interaction behavior between spiro[indene-2,2'-o[12][13][15]xathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. Journal of Biomolecular Structure & Dynamics, 39(14), 5143-5155.

  • Ahmad, I., & Ali, S. (2021). Exploration of interaction behavior between spiro[indene-2,2'-o[12][13][15]xathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. Journal of Biomolecular Structure & Dynamics, 39(14), 5143-5155.

  • Burris, B. J., & Wager, T. T. (2020). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 11(7), 1334-1338.
  • Carreira, E. M., & Fessard, T. (2014). Spirocyclic Oxetanes: Synthesis and Properties. Chemical Reviews, 114(17), 8257-8313.
  • Vaddiraju, B. A., & Martin, S. F. (2018). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3682-3686.
  • Wang, Y., Sun, H., & Liu, H. (2016). Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors. Journal of Biomolecular Structure & Dynamics, 34(2), 341-351.
  • Kumar, V., & Siddiqui, N. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4851.
  • Makarov, V. A., & Shtro, A. A. (2021). Dispirotripiperazine-core compounds, their biological activity with a focus on broad antiviral property, and perspectives in drug design (mini-review). European Journal of Medicinal Chemistry, 211, 113014.
  • Li, Y., Wang, Y., & Liu, H. (2021). 1'-methylspiro[indoline-3,4'-piperidine] Derivatives: Design, Synthesis, Molecular Docking and Anti-tumor Activity Studies. Letters in Drug Design & Discovery, 18(5), 463-471.
  • El-Sayed, W. A., & Al-Ghorbani, M. (2022). One-Pot Synthesis and Molecular Modeling Studies of New Bioactive Spiro-Oxindoles Based on Uracil Derivatives as SARS-CoV-2 Inhibitors Targeting RNA Polymerase and Spike Glycoprotein. Molecules, 27(6), 1957.
  • El-Fakharany, E. M., & El-Sayed, W. A. (2021). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Scientific Reports, 11(1), 1-14.
  • WO2020125656A1. (2020). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Bull, J. A., & Croft, R. A. (2011). An improved synthesis of 2-oxa-7-azaspiron[12][15]onane and analogs as novel reagents in medicinal chemistry. Tetrahedron Letters, 52(26), 3266-3270.

  • Grygorenko, O. O., & Mykhailiuk, P. K. (2021). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 9(2), 1-8.
  • Thompson, A., & Williams, C. M. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13876.
  • D'hooghe, M., & De Kimpe, N. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Steroids, 200, 109315.
  • Forgács, L., & Mészáros, R. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3'-indoline]. Molecules, 29(21), 5038.
  • Ben-Arbia, A., & Oujia, B. (2020). Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Journal of King Saud University-Science, 32(7), 3058-3071.
  • Wager, T. T., & Hou, X. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1435-1448.
  • Al-Ostoot, F. H., & Al-Ghamdi, K. M. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 9(3), 3986-4000.
  • Kłys, A., & Ulenberg, S. (2022).
  • G. A. Bradshaw, J. (2023). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study.
  • Mahesha, M., & Sapnakumari, M. (2024). MULTICOMPONENT SYNTHESIS, STRUCTURAL AND MOLECULAR DYNAMICS SIMULATION STUDIES OF A NOVEL SPIROOXINDOLE DERIVATIVE. Chemical Physics Impact, 8, 100345.
  • Kumar, B., & Kumar, R. R. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 234-250.
  • Jarocha, M., & Tabor, J. (2018). Structural Insights into σ 1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations. International journal of molecular sciences, 19(2), 624.
  • ResearchGate. (n.d.). Ligand properties during MD simulation event. Retrieved from [Link]

Sources

comparing the synthetic routes to different oxa-diazaspirocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

Oxa-diazaspirocycles (e.g., 2-oxa-6-azaspiro[3.3]heptane, 2-oxa-7-azaspiro[3.5]nonane) have emerged as critical bioisosteres for morpholine, piperazine, and piperidine. Their high fraction of sp3-hybridized carbons (


) imparts superior physicochemical properties—specifically enhanced aqueous solubility and metabolic stability—while maintaining specific vector orientations for ligand-target binding.

This guide objectively compares the two dominant synthetic strategies for accessing these scaffolds:

  • The Classical Double Displacement: Best for rapid access to symmetric [3.3] systems.

  • The Modern Iodocyclization: Best for diverse ring sizes ([3.4], [3.5], [4.5]) and late-stage functionalization.

Strategic Analysis of Synthetic Routes

Route A: Double Nucleophilic Substitution (The "Classical" Approach)

This route relies on the reaction of a bis-electrophile (typically a bis-halide) with a primary amine. It is the industrial standard for the smallest member of the family, the [3.3] spirocycle.

  • Mechanism: Intermolecular N-alkylation followed by rapid intramolecular ring closure.

  • Key Reagent: 3,3-Bis(bromomethyl)oxetane (BBMO).

  • Best For: Multigram/Kilogram synthesis of 2-oxa-6-azaspiro[3.3]heptane .

Route B: Intramolecular Iodocyclization (The "Modern" Approach)

Developed to address the limitations of constructing larger or unsymmetrical spiro-rings, this method builds the ether ring onto an existing nitrogen heterocycle via an alkenyl alcohol intermediate.

  • Mechanism: Electrophilic activation of an alkene by iodine, triggering 5-exo-trig or 6-exo-trig cyclization by a pendant hydroxyl group.

  • Key Reagent: Iodine (

    
    ) or N-Iodosuccinimide (NIS).
    
  • Best For: 2-oxa-7-azaspiro[3.5]nonane , [3.4] systems, and libraries requiring diverse ring sizes.

Comparative Performance Data

MetricRoute A: Double DisplacementRoute B: Iodocyclization
Target Scaffold Primarily [3.3] systemsUniversal ([3.3], [3.4], [3.5], [4.5])
Step Count 2 steps (from commercial alcohols)3-4 steps (from cyclic ketones)
Overall Yield High (60–87%)Moderate to High (45–92%)
Scalability Excellent (proven >100g scale)Good (proven on multigram scale)
Atom Economy High (loss of 2 HBr)Moderate (loss of HI/succinimide)
Diversity Potential Low (requires specific bis-halides)High (uses ubiquitous cyclic ketones)
Key Limitation High temperature/pressure often required; limited to symmetric electrophiles.Requires reduction step to remove iodine (extra step).

Visualized Reaction Pathways

Diagram 1: Route A - Double Displacement Mechanism ([3.3] System)

RouteA Start Tribromoneopentyl Alcohol Step1 Intramolecular Etherification (NaH/NaOH) Start->Step1 Cyclization Inter 3,3-Bis(bromomethyl) oxetane (BBMO) Step1->Inter Yield: ~72% Step2 Double N-Alkylation (R-NH2, Base) Inter->Step2 + Primary Amine Product 2-Oxa-6-azaspiro [3.3]heptane Step2->Product Yield: ~87%

Caption: Synthesis of the [3.3] spirocycle via 3,3-bis(bromomethyl)oxetane intermediate.

Diagram 2: Route B - Iodocyclization Cascade ([3.5] System)

RouteB Ketone N-Boc-4-Piperidone Step1 Vinyl Grignard Addition Ketone->Step1 Alcohol Alkenyl Alcohol Intermediate Step1->Alcohol Step2 Iodocyclization (I2, NaHCO3) Alcohol->Step2 Ring Closure IodoSpiro Iodo-Spiro Intermediate Step2->IodoSpiro Step3 Deiodination (Radical Red.) IodoSpiro->Step3 Clean-up Product 2-Oxa-7-azaspiro [3.5]nonane Step3->Product Final Scaffold

Caption: Generalizable synthesis of [3.n] spirocycles via iodocyclization of alkenyl alcohols.

Detailed Experimental Protocols

Protocol A: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Based on the optimized TBI-223 route (2023).

Objective: Synthesis of the spirocyclic core from tribromoneopentyl alcohol.

Reagents:

  • Tribromoneopentyl alcohol (TBNPA)

  • Sodium Hydroxide (NaOH)

  • Primary Amine (e.g., 2-fluoro-4-nitroaniline or Benzylamine)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) - Phase Transfer Catalyst

Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

  • Dissolve TBNPA (1.0 equiv) in toluene.

  • Add aqueous NaOH (25% w/w, 2.0 equiv) and TBAHS (0.05 equiv).

  • Heat to 80°C with vigorous stirring for 4 hours.

  • Cool to room temperature. Separate the organic layer.[1][2]

  • Wash organic layer with water and brine.[1][3] Dry over

    
    .[1][2][3]
    
  • Note: The toluene solution of BBMO can often be used directly in the next step to minimize handling of the lachrymator.

Step 2: Spirocyclization

  • To the BBMO solution, add the primary amine (1.0 equiv) and solid NaOH (4.0 equiv).

  • Add water (10% v/v relative to toluene) to facilitate the phase transfer.

  • Heat to 100°C for 16–24 hours.

  • Monitor via HPLC/TLC for consumption of the mono-alkylated intermediate.

  • Cool to RT. Filter off inorganic salts.[4]

  • Concentrate the filtrate and purify via crystallization (if solid) or silica flash chromatography (EtOAc/Hexanes).

    • Self-Validation Check: The disappearance of the characteristic oxetane CH2 protons (singlet ~4.5 ppm) and appearance of the spiro-CH2 doublets indicates ring closure.

Protocol B: General Synthesis of 2-Oxa-7-azaspiro[3.5]nonane

Based on the Mykhailiuk Iodocyclization method (2021).

Objective: Creating larger/unsymmetrical spirocycles from cyclic ketones.

Reagents:

  • N-Boc-4-piperidone

  • Vinylmagnesium bromide (1.0 M in THF)

  • Iodine (

    
    )[3]
    
  • Sodium Bicarbonate (

    
    )
    
  • Acetonitrile (

    
    )
    

Step 1: Grignard Addition

  • Cool a solution of N-Boc-4-piperidone (1.0 equiv) in anhydrous THF to -78°C .

  • Dropwise add Vinylmagnesium bromide (1.2 equiv).

  • Stir for 1 hour, then warm to 0°C.

  • Quench with saturated

    
    . Extract with EtOAc.
    
  • Yields the tertiary allylic alcohol.

Step 2: Iodocyclization

  • Dissolve the allylic alcohol (1.0 equiv) in MeCN (0.1 M concentration).

  • Add solid

    
     (3.0 equiv).
    
  • Cool to 0°C and add

    
     (2.5 equiv) portion-wise.
    
  • Stir at 0°C for 1 hour, then warm to RT overnight.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) until the iodine color disappears.
    
  • Extract with EtOAc, dry, and concentrate.

Step 3: Deiodination (Optional but recommended for core scaffold)

  • Dissolve the iodo-spiro intermediate in MeOH.

  • Add

    
     (10 wt%) and stir under 
    
    
    
    atmosphere (balloon) or use
    
    
    for radical reduction if sensitive groups are present.
  • Filter through Celite and concentrate to obtain the final N-Boc-2-oxa-7-azaspiro[3.5]nonane.

References

  • BenchChem. Experimental protocol for the synthesis of oxetanes using 3-Bromo-2-(bromomethyl)propan-1-ol. Retrieved from

  • Mykhailiuk, P. K., et al. (2021).[5] Oxa-spirocycles: synthesis, properties and applications.[2][5][6] Chemical Science.[6][7][8] Retrieved from

  • Sutherland, H. S., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. ACS Omega. Retrieved from

  • Aldabbagh, F., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules.[1][2][3][5][6][7][8][9][10][11][12] Retrieved from

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.

Sources

biological evaluation of 2-Oxa-5,8-diazaspiro[3.5]nonane-containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

Product Focus: 2-Oxa-5,8-diazaspiro[3.5]nonane (ODSN) derivatives.[1] Primary Application: Bioisosteric replacement of piperazine and morpholine rings in drug discovery. Strategic Value: "Escape from Flatland." This scaffold introduces defined 3D vectors into lead molecules, improving solubility and metabolic stability while maintaining the hydrogen-bond acceptor/donor profiles of traditional heterocycles.

This guide objectively evaluates the performance of ODSN-containing compounds against industry-standard piperazine analogues, utilizing data derived from ubiquitin-specific protease (USP) inhibitor research and physicochemical profiling.[1]

Technical Comparison: ODSN vs. Piperazine

The following data highlights the structural and functional shifts observed when replacing a piperazine core with the ODSN scaffold.

Physicochemical Profile

Hypothesis: The incorporation of the oxetane ring (via the spiro-fusion) lowers lipophilicity and increases metabolic stability compared to the parent piperazine.

FeatureStandard: Piperazine Advanced: 2-Oxa-5,8-diazaspiro[3.5]nonane Impact on Drug Design
Geometry Planar/Chair (2D)Spirocyclic (3D)Increases Fsp³, disrupting crystal packing to improve solubility.[1]
Lipophilicity (cLogP) Baseline (e.g., ~0.5 for N-methyl)Lower (e.g., ~ -0.7)Reduces non-specific binding and improves LLE (Lipophilic Ligand Efficiency).
Basicity (pKa) ~9.8 (Secondary amine)~8.5 - 9.0Modulated basicity can improve membrane permeability and reduce hERG liability.[1]
Metabolic Liability High (N-dealkylation, α-oxidation)LowThe spiro-carbon sterically shields the α-position, blocking oxidative metabolism.[1]
Vectorization Linear (180° or 120°)Defined AngleAlters exit vectors, potentially accessing novel sub-pockets in enzymes like USP28.
Biological Case Study: USP28 Inhibition

In the development of inhibitors for Ubiquitin-Specific Protease 28 (USP28), a deubiquitinase implicated in c-Myc stabilization, the ODSN scaffold was utilized to improve the pharmacokinetic profile of early hits.

  • Piperazine Analog (Reference): Showed potent IC50 (<100 nM) but rapid clearance in liver microsomes due to oxidative attack on the piperazine ring.

  • ODSN Analog (Target): Maintained potency (IC50 ~120 nM) but extended microsomal half-life (t1/2) by >3-fold. The oxetane oxygen serves as a hydrogen bond acceptor similar to morpholine but with a distinct vector.

Experimental Protocols

To validate the advantages of the ODSN scaffold, the following standardized protocols are recommended.

Synthesis Workflow (Graphviz)

The synthesis of the core scaffold requires precise control to form the spiro-junction.

SynthesisWorkflow cluster_QC Quality Control Gate Start Starting Material: 3-Oxetanone Step1 Step 1: Strecker Reaction (TMSCN, Amines) Start->Step1 + Benzylamine Step2 Step 2: Nitrile Reduction (LiAlH4) Step1->Step2 Reduction Step3 Step 3: Cyclization (Formation of Piperazine Ring) Step2->Step3 + Oxalyl Chloride / Reduction Final Product: 2-Oxa-5,8-diazaspiro[3.5]nonane Step3->Final Deprotection NMR 1H NMR Validation (Spiro-center shift) Final->NMR

Caption: Synthetic route for constructing the 2-Oxa-5,8-diazaspiro[3.5]nonane core from 3-oxetanone precursors.

Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement of ODSN compared to piperazine.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of the ODSN-test compound and the Piperazine-reference in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Pre-incubate at 37°C for 5 min.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min into cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) using:
    
    
    
    

Success Criteria: The ODSN analog should demonstrate a


 < 50% of the piperazine reference.

Mechanism of Action & Signaling

The biological utility of ODSN-containing compounds often relies on their ability to engage targets like GPCRs or Deubiquitinases (DUBs) while modulating downstream signaling.

SignalingPathway Compound ODSN-Inhibitor Target Target Protein (e.g., USP28 / GPCR) Compound->Target Binding (Kd) Substrate Substrate Stabilization (e.g., c-Myc / LSD1) Target->Substrate Modulation Effect Downstream Effect (Tumor Suppression / Signaling) Substrate->Effect Biological Response Metabolism Metabolic Enzymes (CYP450) Metabolism->Compound Blocked by Spiro-Ring

Caption: Mechanism illustrating how the ODSN scaffold engages the target while resisting metabolic degradation.

References

  • Weng, A. P., et al. (2004).[2] "Activating mutations of NOTCH1 in human T cell acute lymphoblastic leukemia." Science, 306, 269-271.[2] (Cited context: USP28/Notch pathway relevance).

  • Google Patents. (2019). WO2019032863A1 - Carboxamides as ubiquitin-specific protease inhibitors.[1] Retrieved from

  • Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529. (Context: Oxetane bioisosterism).
  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. (Context: Spirocyclic synthesis and properties).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Oxa-5,8-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 2-Oxa-5,8-diazaspiro[3.5]nonane demands the highest standards of safety and operational excellence. This guide provides a detailed protocol for the proper disposal of this spirocyclic compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety principles and regulatory compliance, reflecting a proactive approach to chemical lifecycle management.

Foundational Knowledge: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 2-Oxa-5,8-diazaspiro[3.5]nonane and its common salt forms are classified under the Globally Harmonized System (GHS) with several key hazards that directly inform our handling and disposal strategy.

The primary risks associated with this compound are its potential to cause harm if ingested, and to elicit skin and eye irritation.[1][2][3] The designation as a skin sensitizer is particularly critical; repeated exposure can lead to an allergic reaction, underscoring the necessity of stringent personal protective measures.[4]

Table 1: GHS Hazard Profile for 2-Oxa-5,8-diazaspiro[3.5]nonane and its Derivatives

Hazard ClassGHS CategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Skin SensitizationCategory 1H317: May cause an allergic skin reactionGHS07 (Exclamation Mark)
Serious Eye IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Data synthesized from multiple safety data sheets for 2-Oxa-5,8-diazaspiro[3.5]nonane and its salt forms.[1][2][3][4]

The First Line of Defense: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The selection of appropriate barriers is a direct response to the identified hazards of skin, eye, and respiratory irritation.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety goggles with side-shields or a face shield to prevent contact with dust or splashes.[2][5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Dispose of contaminated gloves in accordance with established protocols to avoid cross-contamination.[3][6]

  • Body Protection: A standard laboratory coat or impervious clothing is required to protect skin and personal clothing from potential spills.[2][6]

  • Respiratory Protection: All handling should occur in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure. If dust or aerosols are likely to be generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[2][3]

Proactive Response: Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.

Step 1: Evacuate and Secure the Area

  • Immediately alert personnel in the vicinity.

  • If the spill is significant or in a poorly ventilated space, evacuate the area.

  • Remove all sources of ignition.[7]

Step 2: Don Appropriate PPE

  • Before attempting any cleanup, ensure you are wearing the full complement of PPE as described in Section 2.

Step 3: Containment and Cleanup

  • For Solid Spills: Carefully sweep or vacuum the material, avoiding dust generation.[3][5] Place the collected material into a suitable, clearly labeled, and sealed container for disposal.[7]

  • For Liquid Spills (if in solution): Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[7][8] Collect the absorbed material and place it into a designated, sealed container for waste disposal.[8]

Step 4: Decontaminate and Report

  • Thoroughly clean the spill area with soap and water.

  • Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) department, following institutional procedures.

Crucial Causality: The primary goal of this spill protocol is to prevent the compound from entering drains, waterways, or soil, as its ecological effects have not been fully determined.[7][9] Avoiding dust generation is key to preventing respiratory exposure.[3]

The Disposal Workflow: From Benchtop to Final Disposition

The guiding principle for the disposal of 2-Oxa-5,8-diazaspiro[3.5]nonane is that it must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the sink.[10]

DisposalWorkflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposition A Routine Use Waste (e.g., contaminated wipes, gloves, empty vials) D Step 1: Segregate Waste Collect solid and liquid waste in separate, compatible containers. A->D Collect in appropriate container B Spill Cleanup Waste (e.g., absorbed material) B->D Collect in appropriate container C Unused/Expired Product C->D Collect in appropriate container E Step 2: Label Container Attach a completed Hazardous Waste Label. Include full chemical name, hazards, and accumulation start date. D->E F Step 3: Secure Storage Store sealed container in a designated, secondary containment area away from incompatible materials. E->F G Step 4: Arrange Pickup Contact your institution's EHS department to schedule a waste pickup. F->G H Licensed Waste Disposal Contractor G->H Transfer of custody I High-Temperature Incineration (Primary Recommended Method) H->I Ensures complete destruction

Sources

Advanced Safety and Operational Protocol: Handling 2-Oxa-5,8-diazaspiro[3.5]nonane in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts away from flat, planar aromatic rings toward more complex three-dimensional architectures, spirocyclic scaffolds have become indispensable. Compounds like1[1] and its protected derivatives, such as the2[2], are heavily utilized to increase the fraction of sp3-hybridized carbons (


) in drug candidates. This structural modification reliably improves aqueous solubility, modulates metabolic stability, and reduces off-target toxicity[3][4].

However, the same structural features that make this oxa-aza spirocycle valuable—specifically its basic secondary and tertiary amines—demand rigorous safety protocols. This guide provides a self-validating, step-by-step operational framework for researchers handling this chemical.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the chemical causality behind the compound's hazard statements:

  • H302 (Harmful if swallowed): The basic amine groups facilitate rapid systemic absorption across the gastrointestinal mucosa. Once in the bloodstream, the compound can disrupt cellular pH gradients.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The nitrogen lone pairs interact aggressively with the moisture present on human skin and ocular mucosa. This localized alkaline environment saponifies lipid bilayers, leading to rapid tissue irritation and potential damage[2].

  • H335 (May cause respiratory irritation): As a fine, low-molecular-weight solid (FW: 128.17 for the base, 228.29 for the Boc-protected form)[1][2], the powder is highly susceptible to aerosolization. Inhalation draws these basic particulates deep into the moist respiratory lining, triggering acute inflammatory responses.

Quantitative & Qualitative Hazard Summary
Hazard StatementChemical Mechanism / CausalityRequired PPEDisposal / Neutralization
H302 : Harmful if SwallowedRapid systemic absorption of basic spirocyclic amines.Nitrile gloves, strict hygiene.Incineration (EPA compliant).
H315 : Skin IrritationNitrogen lone pairs cause localized alkaline burns on moist skin.Double nitrile gloves (≥4 mil).Wash skin with copious water.
H319 : Serious Eye IrritationAlkaline interaction with ocular lipid bilayers and mucosa.Tight-fitting chemical goggles.Eyewash station (15 min flush).
H335 : Respiratory IrritationFine particulates embed and dissolve in moist respiratory lining.Fume hood / N95 Respirator.Dampen spills to prevent dust.

Personal Protective Equipment (PPE) Framework

Do not rely on default laboratory attire. The handling of 2-Oxa-5,8-diazaspiro[3.5]nonane requires targeted PPE selections based on its specific physicochemical properties:

  • Eye Protection: Tight-fitting chemical splash goggles (ANSI Z87.1 compliant) are mandatory. Causality: Standard safety glasses leave the orbital cavity exposed to airborne spirocyclic dust. Goggles provide a hermetic seal against both particulates and solvent splashes during dissolution.

  • Hand Protection: 100% Nitrile gloves (minimum 4 mil thickness) . Causality: Nitrile provides superior chemical resistance to basic amines and the polar aprotic solvents (e.g., DMF, DMSO, DCM) typically used to dissolve these scaffolds. Double-gloving is highly recommended during the initial weighing phase to allow for rapid doffing if the outer glove is contaminated.

  • Respiratory Protection: All open handling must occur inside a certified chemical fume hood with a face velocity of 80-100 fpm. Causality: Engineering controls are the primary defense against H335[2]. If a fume hood is temporarily compromised, a NIOSH-approved N95 or P100 particulate respirator is required.

  • Body Protection: A flame-resistant (FR) lab coat fully buttoned to the neck, combined with full-length trousers and closed-toe, non-porous shoes.

Operational Workflow: Stock Solution Preparation

The following protocol is a self-validating system designed to mitigate static charge and prevent aerosolization when preparing stock solutions for cross-coupling or amidation reactions.

Step 1: Environmental Validation

  • Action: Verify the fume hood monitor reads between 80-100 fpm. Clear the workspace of unnecessary clutter to ensure laminar airflow.

  • Causality: Disruptions in laminar flow create eddy currents that can pull amine dust out of the hood and into the operator's breathing zone.

Step 2: Static Elimination

  • Action: Pass a disposable anti-static weighing boat over an ionizing bar or use an anti-static gun before taring.

  • Causality: Spirocyclic amine powders accumulate static charge easily. Neutralizing the surface prevents the powder from repelling off the boat, clinging to spatulas, or aerosolizing into the hood environment.

Step 3: Weighing and Transfer

  • Action: Using a grounded stainless-steel micro-spatula, carefully transfer the required mass (e.g., 250 mg)[2].

  • Validation: Close the balance draft shield and wait exactly 5 seconds. If the weight fluctuates, micro-drafts are present, and the sash must be lowered further.

Step 4: In-Situ Dissolution

  • Action: Do not carry the dry powder across the lab. Place the reaction vessel inside the hood. Insert a powder funnel, transfer the solid, and immediately rinse the weighing boat and funnel with your reaction solvent (e.g., anhydrous DCM).

  • Causality: Wetting the powder immediately eliminates the inhalation hazard (H335) and ensures quantitative transfer of the chemically "sticky" amine.

OperationalWorkflow A 1. Storage (4°C, Inert Gas) B 2. PPE Donning (Nitrile, Goggles) A->B C 3. Fume Hood (Anti-static Weighing) B->C D 4. Dissolution (Polar Aprotic Solvent) C->D E 5. Reaction (Sealed Vessel) D->E

Fig 1. Step-by-step operational workflow for handling 2-Oxa-5,8-diazaspiro[3.5]nonane safely.

Spill Response & Disposal Plan

In the event of a spill, rapid and logical decision-making is critical to prevent laboratory-wide contamination.

Step 1: Containment & Assessment

  • Action: Immediately halt work and assess the spill volume. For solid spills, do not dry sweep .

  • Causality: Dry sweeping mechanically aerosolizes the irritating powder, exacerbating respiratory hazards.

Step 2: Neutralization & Cleanup

  • Action: Cover the spilled powder with absorbent laboratory pads. Gently dampen the pads with a dilute weak acid (e.g., 1% acetic acid) or water.

  • Causality: The weak acid protonates the basic amine nitrogens, converting the free base into a highly water-soluble, non-volatile salt. This neutralizes the immediate chemical reactivity and prevents dust formation.

Step 3: Disposal

  • Action: Carefully fold the damp pads inward, trapping the chemical. Place all cleanup materials, including contaminated outer gloves, into a chemically compatible, sealable hazardous waste container.

  • Validation: Label the container explicitly as "Hazardous Waste: Amine-containing spirocycle / Irritant" to ensure proper downstream incineration protocols are followed by Environmental Health and Safety (EHS).

SpillResponse Start Spill Detected Assess Assess Spill Volume Start->Assess Small Small (<50g) Solid Powder Assess->Small Large Large (>50g) or Solution Assess->Large Clean Dampen with 1% AcOH Avoid Dusting Small->Clean Evacuate Evacuate Area Contact EHS Large->Evacuate Dispose Hazardous Waste Incineration Clean->Dispose

Fig 2. Decision matrix and response logic for 2-Oxa-5,8-diazaspiro[3.5]nonane spills.

References

  • Batista, V. F., & Pinto, D. C. G. A. "Recent in vivo advances of spirocyclic scaffolds for drug discovery". Taylor & Francis. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5,8-diazaspiro[3.5]nonane
Reactant of Route 2
2-Oxa-5,8-diazaspiro[3.5]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.